molecular formula C6H5ClN4 B176215 6-Chloro-2-methyl-9H-purine CAS No. 100859-35-6

6-Chloro-2-methyl-9H-purine

Cat. No.: B176215
CAS No.: 100859-35-6
M. Wt: 168.58 g/mol
InChI Key: KKTMNZXPLHVDBC-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-9H-purine, also known as this compound, is a useful research compound. Its molecular formula is C6H5ClN4 and its molecular weight is 168.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-methyl-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-3-10-5(7)4-6(11-3)9-2-8-4/h2H,1H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTMNZXPLHVDBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50419921
Record name 6-chloro-2-methyl-7H-purine
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Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100859-35-6
Record name 6-chloro-2-methyl-7H-purine
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Record name 6-chloro-2-methyl-9H-purine
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Foundational & Exploratory

Introduction: A Strategic Overview for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-methyl-9H-purine

This compound (CAS No. 100859-35-6) is a substituted purine that serves as a valuable building block in medicinal chemistry and drug development.[1] Its utility stems from the reactivity of the chlorine atom at the C6 position, which is susceptible to nucleophilic substitution, allowing for the synthesis of a diverse array of purine derivatives.[2][3] Understanding the fundamental physicochemical properties of this compound is paramount for its effective use in synthesis, for predicting its behavior in biological systems, and for developing robust analytical methods.

This guide provides a comprehensive analysis of the core physicochemical attributes of this compound. It is structured to deliver not only the available data but also to equip the research scientist with the field-proven methodologies required to validate these properties in their own laboratory. While specific experimental data for this compound is not extensively published, we will leverage data from closely related analogs and provide detailed, self-validating protocols to empower your research.

Core Molecular and Physical Properties

A foundational understanding begins with the basic molecular identifiers and computed properties that dictate the compound's behavior. These values are crucial for everything from calculating molar concentrations to predicting membrane permeability.

Molecular Identity and Computed Data

The fundamental structural and computed lipophilicity data for this compound are summarized below. The XLogP3 value, a calculated measure of lipophilicity, suggests moderate permeability across biological membranes. The hydrogen bond donor and acceptor counts are key indicators of the molecule's potential to interact with biological targets.[4]

PropertyValueSource
CAS Number 100859-35-6[1]
Molecular Formula C₆H₅ClN₄[1][4]
Molecular Weight 168.58 g/mol [1][4]
XLogP3 1.5[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 3[4]
Physical State and Thermal Properties
PropertyValue (for 6-Chloro-9-methyl-9H-purine)Source
Physical Form Solid[5]
Melting Point 129-134 °C[6]

Expert Insight: The N9-methylation in the reference compound will slightly alter crystal packing compared to the N9-H tautomer of the title compound. However, this value serves as an excellent starting point for designing purification strategies such as crystallization. A standard capillary melting point apparatus should be used for experimental determination.

Solubility Profile: A Critical Parameter for Application

The solubility of a compound dictates its utility in both synthetic reactions and biological assays. For purine derivatives, solubility can be highly dependent on pH and the solvent system used.

Qualitative and Quantitative Solubility

Experimental solubility data for this compound is not published. However, the related compound 6-Chloropurine is reported to be soluble in organic solvents like DMSO and dimethylformamide (DMF) at approximately 10 mg/mL.[7] Its aqueous solubility is significantly lower.

Causality in Experimental Design: For a compound like this compound, which possesses both a weakly acidic proton (N9-H) and basic nitrogen atoms, solubility is expected to be pH-dependent. Therefore, a thermodynamic solubility study across a range of pH values is the gold-standard approach to fully characterize its behavior in aqueous media.

Experimental Protocol: Thermodynamic Solubility Determination

This protocol provides a robust method for determining the equilibrium solubility, a critical parameter for preclinical development.

  • Preparation of Buffers: Prepare a series of buffered solutions at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of each buffer in separate, sealed vials. Rationale: Ensuring an excess of solid is present is crucial for achieving equilibrium between the dissolved and undissolved states.

  • Equilibration: Place the vials in a shaking incubator at a controlled temperature (e.g., 25 °C or 37 °C) for 24-48 hours. Rationale: This extended incubation with agitation ensures that the system reaches thermodynamic equilibrium.

  • Separation: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated HPLC-UV method. A calibration curve must be prepared using standards of known concentration.

  • Data Analysis: Plot the measured solubility (in µg/mL or µM) against the final measured pH of each solution.

graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Thermodynamic Solubility Workflow

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is the bedrock of chemical research. This section details the expected spectroscopic signatures of this compound and provides standardized protocols for acquiring this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. While a definitive spectrum for this compound is not available in public databases, the expected chemical shifts can be predicted based on established principles and data from analogs.[8][9][10]

¹H NMR:

  • Purine H8 Proton: A singlet is expected, typically downfield (δ 8.0-9.0 ppm), due to the electron-deficient nature of the purine ring system.

  • Methyl Protons (-CH₃): A sharp singlet is expected in the upfield region (δ 2.5-3.0 ppm).

  • N9-H Proton: If not exchanged with deuterium from the solvent, a broad singlet may be observed, typically further downfield.

¹³C NMR: The carbon signals can be predicted based on data from related structures. The carbons attached to heteroatoms (N, Cl) will be the most deshielded.[11]

Protocol for NMR Sample Preparation and Analysis:

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Rationale: DMSO-d₆ is often preferred for purine derivatives as it can solubilize polar compounds and allows for the observation of exchangeable N-H protons.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Acquisition: Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Acquire a proton-decoupled ¹³C NMR spectrum.

  • Advanced Analysis (Optional): If assignments are ambiguous, perform 2D NMR experiments such as COSY (to identify proton-proton couplings, though none are expected for isolated spins) and HSQC/HMBC (to correlate proton and carbon signals).[12]

graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

NMR Analysis Workflow
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Expected Fragmentation:

  • Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z ≈ 168.

  • Isotopic Pattern: Due to the presence of chlorine, a characteristic M+2 peak at m/z ≈ 170 should be observed with an intensity of approximately one-third of the M⁺ peak, which is a definitive signature for a monochlorinated compound.

  • Key Fragments: Common fragmentation pathways for purines include the loss of HCN (27 Da) and fragmentation of the imidazole ring.[13][14]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their absorption of infrared radiation.[15][16][17]

Expected Characteristic Absorption Bands:

  • N-H Stretch: A moderate to broad absorption in the region of 3100-3400 cm⁻¹ corresponding to the N9-H bond.

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ hybridized methyl group.

  • C=N and C=C Stretch: A series of sharp to medium bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic purine ring system.

  • C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, although it may be difficult to assign definitively.[18]

Chemical Reactivity and Stability

The chemical utility of this compound is dominated by the reactivity of the C6-chloro group.

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles. This is the primary reaction used to synthesize libraries of 6-substituted purine derivatives. Common nucleophiles include amines, thiols, and alkoxides.[2][3]

  • Stability: As a chlorinated purine, the compound should be stored in a dry, sealed container to prevent hydrolysis.[1] While generally stable, prolonged exposure to strong aqueous acids or bases, especially at elevated temperatures, can lead to hydrolysis of the chloro group to form the corresponding hypoxanthine derivative.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related chlorinated purines indicates that it should be handled with care.[5][19]

  • Hazards: Assumed to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[19]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a key synthetic intermediate whose full potential is unlocked through a thorough understanding of its physicochemical properties. This guide has consolidated the available computed data, drawn rational inferences from closely related analogs, and, most importantly, provided detailed, actionable protocols for the experimental validation of its core characteristics. By employing these methodologies, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible outcomes in drug discovery and development.

References

  • PubChem. (n.d.). 6-chloro-9-methyl-9H-purin-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 6-chloro-9-methyl-9H-purine. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 6-chloro-2-mesyl-9H-purine. Retrieved from [Link]

  • Polepalli, V. et al. (2014). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences, 7(3), 225-230. Retrieved from [Link]

  • Al-Masoudi, N. A. et al. (2018). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Molecules, 23(1), 103. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-chloro-8-substituted-9H-purine derivatives. Retrieved from [Link]

  • Bai, S., Dmitrenko, O., & Dybowski, C. (2010). 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides: measurements and calculations. Magnetic Resonance in Chemistry, 48(1), 61-7. Retrieved from [Link]

  • Hu, Y. L., Liu, X., & Lu, M. (2010). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. Journal of the Mexican Chemical Society, 54(2), 74-78. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Gauthier, D. R. et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 739-762. Retrieved from [Link]

  • Clark, J. (2015). fragmentation patterns in mass spectra. Retrieved from [Link]

  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Ejimadu, L. M. (2003). Infrared Absorption Spectra of a Series of 2, 6-diamino and 2-amino-6hydroxy-8-choroalkyl Purines. Pertanika Journal of Tropical Agricultural Science, 26(2), 135-140. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 6-chloro-9-methyl-9H-purine. Retrieved from [Link]

  • Wang, N. Y. et al. (2011). 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o687. Retrieved from [Link]

  • ChemSrc. (n.d.). 6-Chloro-9-methyl-9H-purine | CAS#:2346-74-9. Retrieved from [Link]

  • Wang, N. Y. et al. (2011). 6-Chloro-9-(2-nitro-phenyl-sulfon-yl)-9H-purine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o687. Retrieved from [Link]

  • ResearchGate. (n.d.). Amination of 6-chloro-9H-purine with morpholine and subsequent alkylation. Retrieved from [Link]

Sources

The Biological Activity of 6-Chloro-2-methyl-9H-purine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Synthesis, Cytotoxicity, and Mechanistic Insights for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

The purine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant therapeutics. Among these, 6-Chloro-2-methyl-9H-purine derivatives are emerging as a promising class of compounds with potent biological activities, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of these derivatives. We delve into their cytotoxic effects against various cancer cell lines, with a particular focus on their role as inhibitors of critical signaling pathways, such as the KRAS downstream cascades. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and detailed experimental protocols to facilitate further investigation and optimization of this promising class of molecules.

Introduction: The Significance of the Purine Scaffold in Oncology

Purine analogues have long been a fertile ground for the development of anticancer agents, owing to their structural resemblance to endogenous purines, which are fundamental components of nucleic acids and cellular energy currency.[1] This mimicry allows them to interfere with essential cellular processes such as DNA synthesis and cell signaling, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[2][3] The 6-chloropurine backbone, in particular, serves as a versatile synthetic intermediate, with the chloro group at the 6-position acting as an excellent leaving group for the introduction of various substituents to explore structure-activity relationships (SAR). The addition of a methyl group at the 2-position of this scaffold further modulates the electronic and steric properties of the molecule, influencing its interaction with biological targets. This guide will specifically focus on the biological activities of these this compound derivatives, highlighting their potential as targeted cancer therapeutics.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with commercially available 2-methyl-6-chloropurine.[4] A common synthetic route involves the alkylation of the purine ring at the N9 position, followed by nucleophilic substitution at the C6 position.

A representative synthetic scheme is outlined below:

Synthesis start 2-methyl-6-chloropurine step1 Alkylation at N9 (e.g., Benzyl bromide, K2CO3) start->step1 intermediate1 9-Alkyl-6-chloro-2-methyl-9H-purine step1->intermediate1 step2 Nucleophilic Substitution at C6 (e.g., Secondary amine, NaH) intermediate1->step2 final_product Final 6-substituted-2-methyl-9H-purine derivative step2->final_product

Caption: General synthetic workflow for this compound derivatives.

This versatile synthetic strategy allows for the creation of a diverse library of compounds with various substituents at the N9 and C6 positions, enabling a thorough exploration of the structure-activity landscape.

Biological Activity and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a range of biological activities, with anticancer effects being the most prominent.

Cytotoxic Activity Against Cancer Cell Lines

A significant body of research has focused on the cytotoxic effects of these compounds against various cancer cell lines. Notably, certain this compound derivatives have shown potent activity against cancer cells harboring KRAS mutations, which are notoriously difficult to target.[4][5]

Compound ReferenceCell LineMutation StatusIC50 (µM)Citation
PU1-1 AGSKRAS G12D3.3[4]
PU1-1 SNU1197KRAS G12D3.8[4]
PU1-1 AsPC1KRAS G12D3.7[4]
PU1-2 AGSKRAS G12D4.1[4]
PU1-2 SNU1197KRAS G12D4.5[4]
PU1-2 AsPC1KRAS G12D4.3[4]

Table 1: Cytotoxic activity (IC50 values) of representative this compound derivatives against KRAS G12D mutated cancer cell lines. [4]

These findings underscore the potential of this chemical class in developing targeted therapies for cancers driven by specific oncogenic mutations.

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of this compound derivatives is largely attributed to their ability to modulate critical intracellular signaling pathways that govern cell proliferation, survival, and apoptosis.

Inhibition of the KRAS Downstream Signaling Cascade

Oncogenic mutations in KRAS lead to its constitutive activation, resulting in the aberrant activation of downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[6] These pathways are central to cancer cell growth and survival.

Recent studies have shown that this compound derivatives can effectively inhibit the active form of KRAS (KRAS-GTP) and subsequently downregulate the phosphorylation of key downstream proteins, including ERK, AKT, and S6.[4]

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) KRAS KRAS RTK->KRAS Activation RAF RAF KRAS->RAF PI3K PI3K KRAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibition S6 S6 mTOR->S6 S6->Proliferation Inhibitor This compound Derivative (e.g., PU1-1) Inhibitor->KRAS Inhibition MTT_Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Incubate (48-72h) B->C D Add MTT solution C->D E Incubate (3-4h) (Formazan formation) D->E F Solubilize formazan crystals E->F G Measure absorbance (570 nm) F->G H Calculate IC50 G->H

Sources

6-Chloro-2-methyl-9H-purine: A Technical Guide to Unraveling its Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 6-Chloro-2-methyl-9H-purine, a pivotal heterocyclic compound in contemporary drug discovery. While direct comprehensive studies on the specific biological targets of this compound are emerging, its role as a crucial synthetic intermediate has led to the development of numerous potent and selective modulators of critical cellular pathways. This document synthesizes the current understanding of the potential biological targets of its derivatives, focusing on oncogenic proteins and viral enzymes. We delve into the mechanistic rationale behind its activity, present detailed experimental protocols for target identification and validation, and offer a forward-looking perspective on its therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.

Introduction: The Purine Scaffold and the Significance of this compound

The purine ring system is a privileged scaffold in medicinal chemistry, forming the core of essential biomolecules such as adenine and guanine. This inherent biocompatibility has made purine analogs a cornerstone of therapeutic development for decades. This compound (Molecular Formula: C₆H₅ClN₄, Molecular Weight: 168.58 g/mol ) emerges as a particularly valuable starting material for the synthesis of diverse compound libraries.[1] The strategic placement of a chloro group at the 6-position and a methyl group at the 2-position provides a unique combination of reactivity and structural features, enabling systematic modifications to explore structure-activity relationships (SAR).

The chlorine atom at the C6 position is an excellent leaving group, facilitating nucleophilic aromatic substitution with a wide array of amines, thiols, and alcohols.[1] This allows for the introduction of various functionalities to modulate target affinity and selectivity. The methyl group at the C2 position, while seemingly simple, can influence the electronic properties of the purine ring and provide crucial steric interactions within the binding pockets of target proteins.

Potential Biological Targets: A Focus on Oncology and Virology

Derivatives of this compound have demonstrated significant potential in two primary therapeutic areas: oncology and virology. The purine core acts as a mimic of endogenous ligands, enabling competitive inhibition of key enzymes.

Oncogenic Kinases and KRAS G12D

Protein kinases , a family of enzymes that regulate a vast array of cellular processes, are frequently dysregulated in cancer. The ATP-binding site of kinases is a well-established target for small molecule inhibitors. Given that ATP is a purine nucleotide, it is logical that purine analogs can act as competitive inhibitors.[1] While a specific kinase inhibition profile for this compound has not been extensively reported, numerous purine derivatives have been developed as potent kinase inhibitors.[1]

A recent study highlighted the use of this compound in the synthesis of inhibitors targeting the KRAS G12D mutation, a notorious driver of various cancers, including pancreatic, colorectal, and lung cancers.[2] The study detailed the synthesis of purine-based analogs designed to specifically bind to the mutated KRAS protein and disrupt its downstream signaling pathways, ultimately leading to apoptosis in cancer cells.[2] The lead compound, PU1-1, derived from this compound, effectively reduced the levels of active KRAS-GTP and its downstream effector, phosphorylated ERK, in cancer cells harboring the KRAS G12D mutation.[2]

KRAS_Pathway 6-Chloro-2-methyl-9H-purine_Derivative 6-Chloro-2-methyl-9H-purine_Derivative KRAS G12D (Active) KRAS G12D (Active) 6-Chloro-2-methyl-9H-purine_Derivative->KRAS G12D (Active) Inhibition RAF RAF KRAS G12D (Active)->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Compound Serial Dilution Reaction Incubate Compound with Kinase Mix Compound_Dilution->Reaction Reagent_Mix Prepare Kinase, Substrate, ATP Mix Reagent_Mix->Reaction Detection Terminate Reaction & Detect Signal Reaction->Detection IC50_Calculation Calculate IC50 Values Detection->IC50_Calculation

Figure 2: Workflow for a typical kinase profiling assay.

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful technique to confirm direct target engagement in a cellular environment. [3][4][5]The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature. [3][5] Methodology:

  • Cell Culture and Treatment: Culture the desired cell line to an appropriate confluency. Treat the cells with either the vehicle (e.g., DMSO) or varying concentrations of this compound or its derivative for a specific duration.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined time (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification and Detection: Collect the supernatant containing the soluble proteins. Quantify the total protein concentration. Analyze the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow Cell_Treatment Treat cells with compound or vehicle Heating Heat cells to various temperatures Cell_Treatment->Heating Lysis Lyse cells Heating->Lysis Centrifugation Separate soluble and precipitated proteins Lysis->Centrifugation Detection Detect target protein in soluble fraction (WB/MS) Centrifugation->Detection Analysis Analyze melting curve shift Detection->Analysis

Figure 3: A simplified workflow of the Cellular Thermal Shift Assay.

Chemical Proteomics

Rationale: To identify the direct binding partners of a compound on a proteome-wide scale. This is often achieved by creating a "bait" version of the compound with a reactive group or an affinity tag.

Methodology:

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a reactive group (e.g., an electrophile to form a covalent bond with nearby nucleophilic residues) or an affinity tag (e.g., biotin or an alkyne for click chemistry).

  • Cell Lysate Treatment: Incubate the probe with a cell lysate to allow for binding to target proteins. For competitive profiling, the lysate can be pre-incubated with an excess of the original, unmodified compound.

  • Enrichment of Probe-Bound Proteins: Use the affinity tag to pull down the probe and its bound proteins (e.g., using streptavidin beads for a biotin tag).

  • Protein Digestion and Mass Spectrometry: Elute the bound proteins, digest them into peptides (typically with trypsin), and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to control samples. In competitive profiling, identify proteins whose binding to the probe is reduced by the presence of the unmodified compound.

Quantitative Data Summary

Derivative of this compoundTargetAssay TypeIC₅₀ / Kᵢ (nM)Cell LineReference
e.g., PU1-1KRAS G12DCell-basedData not availableAGS[2]
Hypothetical Derivative AKinase XBiochemicalValueN/AFuture Study
Hypothetical Derivative BViral Polymerase YEnzymaticValueN/AFuture Study

Conclusion and Future Directions

This compound stands as a versatile and valuable scaffold in the quest for novel therapeutics. While its direct biological targets are still under active investigation, its utility as a synthetic precursor has enabled the development of promising inhibitors of challenging targets like KRAS G12D and various viral enzymes. The future of drug discovery with this purine derivative lies in the systematic exploration of its chemical space through the generation of diverse libraries and their subsequent screening against a wide range of biological targets. The application of advanced techniques such as CETSA and chemical proteomics will be instrumental in definitively identifying its direct binding partners and elucidating its mechanisms of action. As our understanding of the complex signaling networks that drive disease deepens, the strategic deployment of well-designed purine analogs, originating from precursors like this compound, will undoubtedly continue to yield novel and effective therapeutic agents.

References

  • Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy - NIH. (URL: [Link])

  • Synthesis and Antiviral Activity of 6-chloropurine Arabinoside and Its 2'-deoxy-2'-fluoro Derivative - PubMed. (URL: [Link])

  • Synthesis and Antirhinovirus Activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines - PubMed. (URL: [Link])

  • Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed Central. (URL: [Link])

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A Technical Guide to the Antiviral Properties of 2-Methylpurine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Purine nucleoside analogs represent a cornerstone of antiviral chemotherapy. Within this class, 2-methylpurine analogs have emerged as a versatile scaffold for developing potent inhibitors against a range of clinically significant viruses. This technical guide synthesizes current knowledge on the antiviral properties of these compounds, focusing on their mechanism of action, spectrum of activity, and the critical structure-activity relationships that govern their efficacy. We provide an in-depth look at the molecular interactions that drive viral polymerase inhibition and detail the experimental methodologies required for their evaluation, offering a comprehensive resource for the ongoing development of next-generation antiviral therapeutics.

Introduction: The Significance of Purine Analogs in Antiviral Therapy

The strategy of targeting viral polymerases with nucleoside analogs has proven to be one of the most successful approaches in antiviral drug development. These agents act as fraudulent substrates, becoming incorporated into the nascent viral genetic material (RNA or DNA) and subsequently halting its replication. Purine analogs, which mimic the natural nucleosides adenosine and guanosine, are central to this strategy.

Modifications to the purine base and the sugar moiety are key to conferring antiviral activity and selectivity. The introduction of a methyl group at the 2-position of the purine ring is a critical modification that has been explored for its potential to enhance antiviral potency and modulate the spectrum of activity. These 2-methylpurine analogs, particularly when combined with specific sugar modifications like a 2'-C-methyl group, have yielded compounds with significant activity against challenging viral pathogens, including Hepatitis C Virus (HCV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2)[1][2]. This guide delves into the scientific underpinnings of their antiviral effects.

Core Mechanism of Action: Targeting Viral Polymerases

The primary mechanism by which most antiviral 2-methylpurine nucleoside analogs exert their effect is through the inhibition of viral RNA-dependent RNA polymerase (RdRp) or DNA polymerase[1]. This process involves several key steps following administration of a prodrug or the nucleoside analog itself.

2.1. Intracellular Activation Pathway

For a nucleoside analog to become active, it must first be converted into its triphosphate form by host or viral cellular kinases. This multi-step phosphorylation cascade is a critical determinant of the compound's potency.

G cluster_virus Viral Replication Complex Prodrug 2-Methylpurine Analog (Prodrug) Nucleoside Active Nucleoside (e.g., AT-527) Prodrug->Nucleoside Esterases/ Phosphatases NMP Nucleoside Monophosphate (NMP) Nucleoside->NMP Host Kinase 1 NDP Nucleoside Diphosphate (NDP) NMP->NDP Host Kinase 2 NTP Active Nucleoside Triphosphate (NTP) NDP->NTP Host Kinase 3 Viral_Polymerase Viral RNA Polymerase (e.g., HCV NS5B, SARS-CoV-2 nsp12) NTP->Viral_Polymerase Binds to Active Site Growing_Strand Nascent RNA Strand Viral_Polymerase->Growing_Strand Incorporates NTP RNA_Template Viral RNA Template RNA_Template->Viral_Polymerase Chain_Termination Replication Halted Growing_Strand->Chain_Termination Chain Termination

Caption: Intracellular activation and mechanism of action of 2-methylpurine analogs.

2.2. Inhibition of Viral Polymerase and Chain Termination

The resulting nucleoside triphosphate (NTP) analog competes with the natural NTP substrate for the active site of the viral polymerase. Once incorporated into the growing RNA or DNA chain, the analog disrupts further elongation. This disruption is often due to steric hindrance caused by modifications on the sugar ring, such as a 2'-C-methyl group[1][2].

The 2'-methyl group can cause steric and hydrophobic clashes within the polymerase active site, preventing the formation of the next phosphodiester bond and thus acting as a "non-obligate" chain terminator[1][2]. This high selectivity for viral polymerases over host polymerases is a crucial aspect of the safety profile of these compounds, as human DNA and RNA polymerases are often less tolerant of such substitutions[1]. For example, the notable compound AT-527 inhibits the SARS-CoV-2 RdRp (nsp12) through this chain-termination mechanism[1].

Spectrum of Antiviral Activity

2-methylpurine analogs have demonstrated a broad and varied spectrum of activity. The specific modifications on both the purine and sugar moieties dictate the target viruses. The table below summarizes the activity of representative compounds from this class.

Compound Class/ExampleTarget Virus(es)Key Structural FeaturesEfficacy (EC50/IC50)Reference(s)
AT-527 (Bemnifosbuvir) SARS-CoV-2, Hepatitis C Virus (HCV)2'-deoxy-2'-fluoro-2'-methyl guanosine prodrugPotent (low µM range)[1]
2'-C-Methyladenosine/Guanosine Hepatitis C Virus (HCV)2'-C-methyl riboseSelective in vitro activity[2]
2,6-Modified Purine 2'-C-Methyl Ribonucleosides Hepatitis C Virus (HCV)Modifications at C2 and C6 of the purine baseVaries with substitution[3]
2'-deoxy-2'-fluoro-2'-C-methyl purine nucleosides Hepatitis C Virus (HCV)2-amino group on purine base is critical for activityActive in replicon assays[4]
Carbocyclic 2,6-diaminopurine analog Herpes Simplex Virus 1 (HSV-1), Vaccinia VirusCarbocyclic sugar mimic, 2,6-diamino substitutionHighly active[5]
2-Chloropurine methylenecyclopropanes Epstein-Barr Virus (EBV)Methylene-cyclopropane sugar mimic, 2-chloro substitutionEffective and non-cytotoxic[6]
2-Fluoropurine methylenecyclopropanes Human Cytomegalovirus (HCMV)Methylene-cyclopropane sugar mimic, 2-fluoro substitutionActive but cytotoxic[6]

Structure-Activity Relationship (SAR) Insights

The development of effective 2-methylpurine analogs is a lesson in medicinal chemistry, where small structural changes can lead to dramatic shifts in potency, selectivity, and viral spectrum.

  • The 2'-Methyl Group on the Sugar: As previously discussed, this modification is a powerful determinant of the chain termination mechanism and is crucial for selectivity against viral polymerases[1]. The combination of a 2'-fluoro and 2'-methyl group, as seen in AT-527, locks the sugar into a C3'-endo conformation, which is important for recognition by viral enzymes[1].

  • The 2-Amino Group on the Purine: For activity against HCV and influenza A virus, the presence of an amino group at the 2-position of the purine ring has been shown to be critical. Analogs lacking this feature, or those with other substitutions like methyl or fluoro at this position, often show significantly reduced or obliterated antiviral activity[4][7].

  • Modifications at the C6 Position: The nature of the substituent at the C6 position of the purine ring influences the compound's activity. For example, in carbocyclic analogs, a 2,6-diaminopurine configuration was highly active against HSV-1 and vaccinia virus[5].

  • Acyclic and Carbocyclic Scaffolds: Replacing the ribofuranose ring with acyclic or carbocyclic mimics can overcome issues of glycosidic bond cleavage by enzymes like purine nucleoside phosphorylase (PNP), thereby improving metabolic stability[2][5].

Key Experimental Protocols

Evaluating the antiviral potential of novel 2-methylpurine analogs requires a standardized set of in vitro assays. Below are representative protocols for determining antiviral efficacy and cytotoxicity.

5.1. Protocol: HCV Subgenomic Replicon Assay

This assay is a gold standard for quantifying the inhibition of HCV RNA replication in a cellular context.

Objective: To determine the 50% effective concentration (EC50) of a test compound against HCV replication.

Methodology:

  • Cell Culture: Maintain Huh-7 cells harboring an HCV subgenomic replicon (e.g., encoding a luciferase reporter gene) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO). Create a series of 2-fold serial dilutions in culture medium.

  • Assay Procedure:

    • Seed the replicon-containing Huh-7 cells into 96-well plates at a density of ~5,000 cells per well and allow them to adhere overnight.

    • Remove the medium and add 100 µL of the medium containing the serially diluted test compounds. Include a "no-drug" control (vehicle only) and a positive control (e.g., Sofosbuvir).

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Replication:

    • If using a luciferase reporter replicon, lyse the cells and measure luciferase activity using a commercial kit and a luminometer.

    • Alternatively, extract total cellular RNA and quantify HCV RNA levels using real-time quantitative PCR (RT-qPCR), normalizing to a housekeeping gene like GAPDH[2].

  • Data Analysis: Plot the percentage of replication inhibition against the log of the compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value.

Caption: Workflow for the HCV Subgenomic Replicon Assay.

5.2. Protocol: General Cytotoxicity Assay (MTT or MTS Assay)

This assay measures the effect of a compound on the metabolic activity of host cells to determine its 50% cytotoxic concentration (CC50).

Objective: To assess the general toxicity of a test compound in a relevant cell line.

Methodology:

  • Cell Culture: Use the same cell line as the antiviral assay (e.g., Huh-7) or a panel of standard cell lines (e.g., Vero, CEM)[2].

  • Assay Procedure:

    • Seed cells in a 96-well plate at an appropriate density.

    • Add serial dilutions of the test compound, identical to those used in the efficacy assay. Include a "cells only" control and a "lysis" control (e.g., Triton X-100).

    • Incubate for the same duration as the antiviral assay (e.g., 72 hours).

  • Viability Measurement:

    • Add a tetrazolium salt reagent (e.g., MTT or MTS) to each well.

    • Incubate for 2-4 hours to allow viable cells to convert the salt into a colored formazan product.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the log of the compound concentration and use non-linear regression to determine the CC50 value. The Selectivity Index (SI), calculated as CC50 / EC50, is a critical measure of the compound's therapeutic window.

Conclusion and Future Directions

2-Methylpurine analogs continue to be a fertile ground for the discovery of novel antiviral agents. The insights gained from compounds like AT-527 highlight the power of combining specific modifications on both the purine and sugar moieties to achieve potent and selective inhibition of viral polymerases[1]. Future research will likely focus on expanding the spectrum of activity to other RNA viruses, overcoming drug resistance, and improving pharmacokinetic profiles through advanced prodrug strategies. The systematic evaluation of these compounds, using the robust methodologies described herein, will be essential for translating promising laboratory findings into clinically effective antiviral therapies.

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structure-activity relationship of 6-chloropurine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of 6-Chloropurine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloropurine is a cornerstone scaffold in medicinal chemistry, serving as a versatile synthetic intermediate for a vast array of biologically active compounds.[1][2] Its significance is most pronounced in the development of anticancer and antiviral agents, where it functions as a foundational building block for nucleoside analogs and kinase inhibitors.[1][3][4] The strategic modification of the 6-chloropurine core is a critical exercise in drug design, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-chloropurine derivatives, dissecting the influence of chemical modifications at key positions—C6, N9, C2, and C8—on their biological function. We will delve into the causal mechanisms behind experimental choices, present detailed protocols for synthesis and evaluation, and synthesize key data to provide actionable insights for drug development professionals.

The 6-Chloropurine Scaffold: A Privileged Intermediate in Drug Discovery

The utility of 6-chloropurine stems from the chemical reactivity of its structure. The purine ring system mimics endogenous nucleobases, allowing its derivatives to interact with a multitude of biological targets. The defining feature is the chlorine atom at the C6 position. This halogen atom activates the carbon, rendering it highly susceptible to nucleophilic aromatic substitution. This reactivity is the gateway to a diverse chemical space, allowing for the straightforward introduction of nitrogen, sulfur, oxygen, and carbon-based substituents.[3][5]

This inherent reactivity makes 6-chloropurine an ideal precursor for libraries of compounds aimed at various therapeutic targets. It is a common starting material for potent drugs, including the immunosuppressant azathioprine and the chemotherapy agent 6-mercaptopurine. Understanding how to strategically exploit this reactivity is fundamental to designing the next generation of purine-based therapeutics.

Part 1: The Epicenter of Activity - SAR at the C6-Position

The C6 position is the most frequently modified site on the 6-chloropurine scaffold, and substitutions here have a profound impact on biological activity. The chlorine atom can be viewed either as a key pharmacophoric feature itself or as an excellent leaving group for introducing the desired functionality.

C6-Nitrogen Substitution: Crafting Kinase Inhibitors and Cytokinins

Displacing the C6-chloro group with amines is a common strategy to generate N6-substituted adenine analogs. The nature of the amine dictates the resulting biological activity.

  • Anilino Derivatives for Kinase Inhibition: Attaching substituted anilines to the C6 position has yielded potent inhibitors of cyclin-dependent kinases (CDKs). For example, 6-(3-chloroanilino)purine derivatives have been synthesized and evaluated for their ability to inhibit CDK2 and CDK4, key regulators of the cell cycle.[6] The substitution pattern on the aniline ring is critical for achieving high potency and selectivity.

  • Alkyl/Prenyl Groups for Cytokinin Activity: The introduction of specific alkyl chains, such as an isopentenyl (prenyl) group, results in compounds with potent cytokinin activity, which is crucial for regulating plant cell growth and division.[7]

C6-Sulfur Substitution: A Path to Inotropes and Antimetabolites

Reaction with thiol-based nucleophiles converts 6-chloropurine into 6-thiopurine derivatives. This class includes the well-known antimetabolite drug 6-mercaptopurine.

  • Bioisosteric Replacement: The replacement of an oxygen or nitrogen atom with sulfur at the C6 position can lead to superior biological profiles. In a series of purine derivatives developed as positive inotropes, thioether-linked compounds were found to be superior to their oxygen and nitrogen isosteres.[8] This highlights the value of bioisosteric modifications in drug design.[9][10][11]

  • Anticancer Activity: The derivatization of the SH group in 6-mercaptopurine, for instance by creating disulfide linkages with heterocyclic moieties, has been explored to improve therapeutic efficacy against leukemia cell lines.[12]

C6-Carbon Substitution: Suzuki Coupling for Cytostatic Agents

Modern cross-coupling reactions have enabled the formation of C-C bonds at the C6 position, opening new avenues for SAR exploration. The Suzuki-Miyaura reaction, which couples 6-chloropurine derivatives with phenylboronic acids, has been used to synthesize a series of 6-phenylpurine nucleosides with significant cytostatic activity.[13]

The Role of the Chlorine Atom

In some contexts, the chlorine atom at C6 is not merely a leaving group but is integral to the mechanism of action. Due to its electrophilic nature, the 6-chloropurine moiety may form a covalent bond with a target enzyme, leading to effective and irreversible inhibition.[3] This has been suggested as a possible reason for its importance in certain antiviral compounds.[3]

Table 1: Comparative Activity of C6-Substituted Purine Derivatives

Compound ClassC6-Substituent ExampleTarget/AssayActivity (IC₅₀/GI₅₀)Reference
N-Substituted6-(3-chloroanilino)CDK20.3 µM[6]
S-SubstitutedCarsatrin (thioether)Positive InotropyOrally Active[8]
C-Substituted6-Phenylpurine ribosideCytostatic (L1210 cells)~5 µM[13][14]
O-SubstitutedO⁶-allyl-2-aminopurineAnti-VZV~0.6 µM[15]

Part 2: Modulating Pharmacokinetics and Targeting - SAR at the N9-Position

The N9 position is the natural site of glycosylation in endogenous purine nucleosides. Modifications at this site are crucial for cellular uptake, metabolic stability, and target engagement.

Nucleoside Analogs: The Sugar's Tale

The attachment of a sugar or a carbocyclic mimic to the N9 position creates nucleoside analogs, a class of drugs with profound anticancer and antiviral effects.[4]

  • Sugar Moiety: The identity and conformation of the sugar ring are critical. Ribose, deoxyribose, arabinose, and their carbocyclic counterparts each confer distinct biological properties.

  • Hydroxyl Groups: The presence and protection state of the sugar's hydroxyl groups significantly influence activity. For instance, in a study of anti-SARS-CoV agents, an unprotected 5'-hydroxyl group was found to be important for activity in one compound, while a benzoylated 5'-hydroxyl was beneficial in another.[3][16] This demonstrates the nuanced role of these functional groups in molecular recognition.

Alkyl and Aryl Substituents

Alkylation or arylation at the N9 position can dramatically alter a compound's properties.

  • Kinase Inhibition: An isopropyl group at N9 is a common feature in many purine-based CDK inhibitors, where it occupies a hydrophobic pocket in the ATP-binding site.[6]

  • Novel Mechanisms: The compound 9-norbornyl-6-chloropurine demonstrates a unique mechanism of action as an antileukemic agent by inducing the depletion of cellular glutathione (GSH), thereby increasing oxidative stress in tumor cells.[17]

  • Regioselectivity: The synthesis of N9-substituted purines must contend with the potential for substitution at the N7 position. Developing regioselective synthetic methods is crucial, as N7 and N9 isomers often possess vastly different biological and physical properties.[5]

Logical Flow of N9-Substitution Strategy

N9_SAR_Logic cluster_types Modification Types cluster_effects Biological & PK Effects Start 6-Chloropurine Scaffold N9_Mod N9 Position Modification Start->N9_Mod Target for Derivatization Glycosylation Glycosylation (Nucleoside Analogs) N9_Mod->Glycosylation Alkylation Alkylation/Arylation (Non-nucleoside Analogs) N9_Mod->Alkylation PK Alter Pharmacokinetics (Uptake, Metabolism) Glycosylation->PK Sugar moiety affects transport Binding Modify Target Binding (Potency, Selectivity) Glycosylation->Binding Sugar interacts with target Alkylation->Binding Group fits into binding pocket Mechanism Introduce Novel MoA (e.g., GSH Depletion) Alkylation->Mechanism e.g., Norbornyl group Outcome Optimized Therapeutic Candidate PK->Outcome Binding->Outcome Mechanism->Outcome

Caption: Logic diagram for N9-position SAR strategy.

Part 3: Fine-Tuning Activity - SAR at the C2 and C8 Positions

While C6 and N9 are the primary sites for modification, substitutions at the C2 and C8 positions provide opportunities to refine activity and selectivity.

  • C2-Position: The introduction of substituents at C2 can have a dramatic, context-dependent effect. In one study, adding a C2-amino group to a 6-chloropurine nucleoside was unfavorable for anti-SARS-CoV activity.[3] Conversely, for a series of 6-(3-chloroanilino)purine CDK inhibitors, attaching a (2-hydroxymethyl-4-hydroxypyrrolidyl) group at the C2 position increased CDK2 inhibitory activity two-fold compared to the parent compound, roscovitine.[6]

  • C8-Position: The C8 position is less commonly modified, but substitutions here can also modulate kinase inhibitory activity.[6]

  • Multisite Substitution: The most potent compounds are often the result of optimized substitutions at multiple positions. Studies on 2,6,9-trisubstituted purines have shown that an arylpiperazinyl system at C6 is beneficial for cytotoxicity, while bulky groups at C2 are detrimental.[18] Such studies increasingly rely on computational methods like 3D-QSAR to rationalize the complex interplay between steric and electronic properties of substituents at different positions.[18]

Mechanisms of Action & Associated Pathways

The biological effects of 6-chloropurine derivatives are mediated through several key cellular mechanisms.

ATP-Competitive Kinase Inhibition

A primary mechanism of action for many purine derivatives is the inhibition of protein kinases.[19] Due to their structural similarity to adenosine, the core of the ATP molecule, these compounds can fit into the ATP-binding pocket of kinases, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling. This is the mechanism for CDK inhibitors that arrest the cell cycle and for Abl inhibitors that target chronic myeloid leukemia.[20][21]

ATP-Competitive Kinase Inhibition Mechanism

Kinase_Inhibition cluster_kinase Kinase Enzyme cluster_process Cellular Process Kinase Kinase Active Site Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalyzes ATP ATP ATP->Kinase Binds Inhibitor Purine Derivative (e.g., 6-Cl-Purine Analog) Inhibitor->Kinase Competitively Binds Signaling Signal Transduction Phosphorylation->Signaling Proliferation Cell Proliferation Signaling->Proliferation

Caption: ATP-competitive inhibition by a purine derivative.

Induction of Apoptosis and Cell Cycle Arrest

Many cytotoxic 6-chloropurine nucleosides exert their anticancer effects by triggering programmed cell death (apoptosis) and halting cell division. Cell cycle analysis of human cancer cells treated with these compounds often reveals a significant accumulation of cells in the G2/M phase, indicating that the drug interferes with the processes leading to mitosis.[4]

Experimental Protocols

Reproducibility and technical rigor are paramount in SAR studies. Below are representative protocols for the synthesis and biological evaluation of 6-chloropurine derivatives.

Protocol: Synthesis of an N⁶-Substituted Purine Derivative

This protocol describes the nucleophilic aromatic substitution of 6-chloropurine with a primary amine.

  • Reagents & Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 6-chloropurine (1.0 eq) in a suitable solvent (e.g., n-butanol).

  • Addition of Amine: Add the desired primary amine (1.1 eq) to the solution.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to act as a scavenger for the HCl generated during the reaction.

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction typically runs for 12-24 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of a suitable solvent system (e.g., dichloromethane/methanol). Purify the product by column chromatography on silica gel to yield the pure N⁶-substituted purine derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol: Sulforhodamine B (SRB) Cell Viability Assay

This protocol is used to determine the cytotoxicity of a compound against adherent cancer cell lines.[4]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control). Incubate for 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the cells by gently adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4 °C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow the plates to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Measurement: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (concentration causing 50% growth inhibition) value from the dose-response curve.

Conclusion and Future Perspectives

The 6-chloropurine scaffold remains a remarkably fruitful starting point for the discovery of new therapeutics. The structure-activity relationships discussed herein demonstrate a clear rationale for derivatization at the C6, N9, and C2 positions. The reactivity of the C6-chloro atom provides a versatile handle for introducing a wide range of chemical moieties, each capable of directing the resulting compound to different biological targets. Modifications at the N9 position are key to controlling pharmacokinetic properties and exploiting interactions within the ribose-binding pockets of enzymes. Finally, substitutions at C2 and C8 offer a route to refine potency and achieve selectivity.

Future efforts in this field will likely focus on several key areas:

  • Enhanced Selectivity: Designing derivatives that can distinguish between closely related enzyme isoforms (e.g., different CDKs) to minimize off-target effects.

  • Novel Targets: Applying the principles of purine SAR to inhibit new classes of enzymes beyond kinases.

  • Computational Synergy: Integrating computational chemistry and 3D-QSAR models more deeply into the design process to predict the activity of novel derivatives before synthesis, thus accelerating the discovery pipeline.[18]

By building upon the foundational SAR knowledge of the 6-chloropurine core, medicinal chemists are well-equipped to continue developing innovative drugs to combat a wide range of human diseases.

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  • Boryski, J., et al. (2003). Structure-activity relationships of (S,Z)-2-aminopurine methylenecyclopropane analogues of nucleosides. Variation of purine-6 substituents and activity against herpesviruses and hepatitis B virus. Journal of Medicinal Chemistry, 46(8), 1531-1537. [Link]

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  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]

  • Pankiewicz, K. W., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules, 28(7), 2951. [Link]

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  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological Research, 172, 105854. [Link]

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Sources

6-Chloro-2-methyl-9H-purine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 6-Chloro-2-methyl-9H-purine in Organic Solvents

Introduction

This compound is a substituted purine derivative of significant interest in medicinal chemistry and drug discovery as a versatile synthetic intermediate. Understanding its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. The solubility of an active pharmaceutical ingredient (API) or intermediate directly impacts its reaction kinetics, crystallization behavior, and bioavailability. This guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of this compound, addressing the current landscape where specific quantitative data is not widely published. As such, this document synthesizes theoretical predictions based on molecular structure, extrapolations from structurally related analogs, and a detailed, field-proven protocol for the experimental determination of its solubility.

Theoretical Considerations for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[1] A thorough analysis of the molecular structure of this compound allows for a reasoned prediction of its solubility behavior.

Molecular Structure Analysis

The structure of this compound consists of a bicyclic purine core, a methyl group at the 2-position, and a chlorine atom at the 6-position.

  • Purine Core: The purine ring system, with its four nitrogen atoms, is inherently polar. The presence of both hydrogen bond donors (the N9-H proton) and multiple hydrogen bond acceptors (the lone pairs on the nitrogen atoms) suggests the potential for strong interactions with polar solvents.[2]

  • Substituent Effects:

    • 2-Methyl Group: The methyl group is a small, nonpolar, electron-donating group. Its impact on overall polarity is minimal but may slightly increase lipophilicity compared to an unsubstituted purine.

    • 6-Chloro Group: The chlorine atom is an electronegative, electron-withdrawing group. It contributes to the overall polarity of the molecule and can participate in dipole-dipole interactions.

The combination of a polar heterocyclic core with relatively small substituents suggests that this compound is a moderately polar compound. Its computed XLogP3 value, a measure of lipophilicity, is 1.5, further indicating this moderate polarity.[3]

Principle of "Like Dissolves Like"

Based on its moderately polar nature, the solubility of this compound is expected to be highest in polar organic solvents and lower in nonpolar solvents.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile): These solvents can engage in strong dipole-dipole interactions with the purine ring and the chloro-substituent. They are also effective at solvating the molecule without competing for hydrogen bonding sites, often leading to high solubility.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the purine's N-H group and nitrogen lone pairs. Good solubility is generally expected, though it may be slightly lower than in polar aprotic solvents if the solvent's self-association is very strong.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant mismatch in polarity, the solubility in these solvents is predicted to be very low. The energy required to overcome the solute-solute and solvent-solvent interactions would not be sufficiently compensated by the weak solute-solvent interactions.

Hydrogen Bonding Capacity

The purine ring of this compound has one hydrogen bond donor (N9-H) and three hydrogen bond acceptor sites (N1, N3, N7).[3] This capacity for hydrogen bonding is a critical determinant of its solubility. Solvents that can effectively participate in hydrogen bonding are likely to be better solvents for this compound. The stability of complexes formed through hydrogen bonding depends on the number and geometry of these bonds.

Solubility Profile Estimation from Structural Analogs

In the absence of direct experimental data for this compound, examining the solubility of structurally similar compounds provides a valuable benchmark. 6-Chloropurine and 2-Amino-6-chloropurine are two such analogs. The primary structural differences are the absence of the 2-methyl group in 6-Chloropurine and its replacement with an amino group in 2-Amino-6-chloropurine.

SolventSolvent Type6-Chloropurine Solubility2-Amino-6-chloropurine Solubility RankingPredicted this compound Solubility
Dimethyl Sulfoxide (DMSO)Polar Aprotic~10 mg/mL1 (Highest)High
N,N-Dimethylformamide (DMF)Polar Aprotic~10 mg/mL2High
MethanolPolar ProticData not readily available11Moderate
EthanolPolar ProticData not readily available10Moderate
AcetonitrilePolar AproticData not readily availableNot RankedModerate
AcetonePolar AproticData not readily availableNot RankedModerate to Low
Tetrahydrofuran (THF)Moderately Polar AproticData not readily availableNot RankedLow
ChloroformWeakly PolarData not readily availableNot RankedVery Low
HexaneNonpolarData not readily availableNot RankedVery Low

Data for 6-Chloropurine from commercial supplier datasheets. Ranking for 2-Amino-6-chloropurine from a comprehensive study comparing 12 solvents.

Interpretation and Prediction:

The data for 6-Chloropurine indicates good solubility in highly polar aprotic solvents like DMSO and DMF. The comprehensive study on 2-Amino-6-chloropurine confirms that DMSO and DMF are excellent solvents for this class of compounds. The additional amino group in 2-Amino-6-chloropurine likely increases its polarity and hydrogen bonding capacity, potentially altering its solubility profile compared to our target compound.

For this compound, we can predict a similar trend:

  • High Solubility: Expected in DMSO and DMF.

  • Moderate Solubility: Likely in polar protic solvents like methanol and ethanol, and polar aprotic solvents like acetonitrile.

  • Low to Very Low Solubility: Expected in less polar solvents like THF and chloroform, and negligible solubility in nonpolar solvents like hexane.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of published data, experimental determination is essential for accurate solubility values. The Shake-Flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[4]

Objective

To determine the thermodynamic solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Methodology: The Shake-Flask Method

This protocol is based on generating a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium.[5][6]

Materials and Reagents:

  • This compound (solid, high purity)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

Step-by-Step Procedure:

  • Preparation:

    • Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached (e.g., 5-10 mg).

    • Add a known volume of the selected organic solvent (e.g., 2 mL) to the vial.

    • Causality: Using a clear excess of solid is crucial to ensure the resulting solution is truly saturated, which is the definition of thermodynamic solubility.[4]

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 850 rpm).

    • Agitate the mixture for a predetermined time to ensure equilibrium is reached. A common duration is 24 to 48 hours.[5] It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration is no longer changing.

    • Causality: Solubility is an equilibrium process.[7] Insufficient agitation time will result in an undersaturated solution and an inaccurate, artificially low solubility value. Constant temperature is critical as solubility is temperature-dependent.[8]

  • Phase Separation:

    • After equilibration, allow the vials to rest at the set temperature for a short period (e.g., 30 minutes) to allow larger particles to settle.

    • To separate the undissolved solid from the saturated solution, either centrifuge the vials at the controlled temperature or filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE).

    • Causality: This step is critical to prevent undissolved solid particles from being carried over into the sample for analysis, which would lead to an overestimation of solubility.

  • Sample Preparation for Analysis:

    • Immediately after filtration or centrifugation, take a precise aliquot of the clear supernatant.

    • Dilute the aliquot with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV). A series of dilutions may be necessary.

    • Causality: Accurate dilution is essential for precise quantification. The concentration must be within the calibration curve's range for the measurement to be valid.

Quantification by High-Performance Liquid Chromatography (HPLC)

An HPLC-UV method is a standard and reliable technique for quantifying purine derivatives.[9][10]

  • Method Development (General Outline):

    • Column: A C18 reversed-phase column is typically suitable for moderately polar compounds.

    • Mobile Phase: A mixture of a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is common. A gradient or isocratic elution can be developed.

    • Detection: Purines have strong UV absorbance. A detection wavelength around the λmax of this compound (typically ~260-270 nm) should be used for maximum sensitivity.

    • Flow Rate: A standard flow rate of 1.0 mL/min is a good starting point.

  • Calibration:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Inject the standards into the HPLC system and generate a calibration curve by plotting the peak area against concentration.

  • Sample Analysis:

    • Inject the diluted sample from the solubility experiment.

    • Determine the peak area for this compound.

    • Calculate the concentration in the diluted sample using the calibration curve.

    • Multiply by the dilution factor to determine the original concentration in the saturated solution. This value is the solubility.

Visualization of Experimental Workflow

The following diagram outlines the key steps in the Shake-Flask method for solubility determination.

Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-48 hours) prep2->equil sep_choice Method? equil->sep_choice sep1 Centrifugation sep_choice->sep1 sep2 Syringe Filtration (0.22 µm) sep_choice->sep2 analysis1 Dilute supernatant sep1->analysis1 sep2->analysis1 analysis2 Quantify by HPLC-UV analysis1->analysis2 analysis3 Calculate Solubility (mg/mL or M) analysis2->analysis3

Sources

quantum chemical calculations for 2-methylpurine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Quantum Chemical Calculations for 2-Methylpurine Analogs: A Framework for Drug Discovery

Introduction

Purine analogs are a cornerstone of medicinal chemistry, forming the structural basis for numerous antiviral and anticancer agents by mimicking endogenous purines and interfering with DNA replication and other critical cellular processes.[1][2] The 2-methylpurine scaffold, a specific class of these analogs, presents a compelling target for rational drug design due to the nuanced effects of methylation on the molecule's electronic structure, stability, and intermolecular interactions.[3] Understanding these subtleties is paramount for developing next-generation therapeutics with enhanced efficacy and specificity.

Quantum chemical calculations have emerged as an indispensable tool in this endeavor, offering a first-principles approach to predict molecular properties with high accuracy.[4][5] Unlike classical molecular mechanics, quantum mechanics (QM) methods can explicitly model the electronic distributions that govern chemical reactivity, binding affinity, and spectroscopic characteristics.[6] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for applying quantum chemical calculations to the study of 2-methylpurine analogs. We will move from foundational theory to a validated, step-by-step computational workflow, culminating in the application of calculated properties to pressing challenges in drug discovery.

Chapter 1: The Theoretical Bedrock: Selecting a Validated Computational Model

The success of any computational study hinges on the appropriate selection of a theoretical model. This choice represents a deliberate balance between computational cost and the desired accuracy for the chemical system and properties of interest.[7] For molecules like 2-methylpurine analogs, which feature complex electronic landscapes with heteroatoms, lone pairs, and π-systems, a robust quantum mechanical approach is essential.

Why Density Functional Theory (DFT)?

Density Functional Theory (DFT) stands as the workhorse of modern computational chemistry for its exceptional balance of accuracy and efficiency.[8][9] It circumvents the immense complexity of solving the many-electron Schrödinger equation directly by instead calculating the electron density, from which all other properties can be derived. For organic molecules and potential drug candidates, DFT provides reliable results for geometries, energies, and electronic properties without the prohibitive computational expense of higher-level wavefunction methods.

Several "flavors" or functionals exist within DFT. The choice of functional is critical and should be guided by the specific research question.

  • B3LYP: A hybrid functional that has been a standard for decades. It provides excellent results for the geometries and energies of a wide range of organic molecules.[10][11]

  • M06-2X: A meta-hybrid GGA functional that often provides superior performance for non-covalent interactions, which are critical for understanding drug-receptor binding.

The Role of Basis Sets

A basis set is a collection of mathematical functions used to construct the molecular orbitals.[12][13] The size and type of basis set directly impact the accuracy and cost of the calculation.[14]

  • Pople-style Basis Sets (e.g., 6-31G*, 6-311+G**): These are widely used and offer a systematic way to improve accuracy. The numbers indicate the number of functions used to describe core and valence orbitals.

  • Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): Developed by Dunning, these sets are designed to systematically converge towards the complete basis set limit, providing a pathway to highly accurate results.

For purine analogs, it is crucial to include:

  • Polarization Functions (* or p,d): These allow orbitals to change shape, which is essential for accurately describing bonding in cyclic systems.[13]

  • Diffuse Functions (+ or aug-): These are vital for describing lone pairs and regions of space far from the nuclei, which are important for hydrogen bonding and other non-covalent interactions.[14]

A well-justified starting point for studies on 2-methylpurine analogs is the B3LYP/6-31+G* level of theory, which has been shown to yield reliable results for geometries and electronic parameters of purine derivatives.[10]

Component Common Choices Rationale for 2-Methylpurine Analogs Relative Cost
Method DFT, MP2, CCSD(T)DFT offers the best balance of accuracy and cost for drug-sized molecules.Low to Medium
DFT Functional B3LYP, M06-2X, ωB97X-DB3LYP is a robust default for geometries. M06-2X or ωB97X-D are superior for non-covalent interactions.Medium
Basis Set 6-31G, 6-311+G**, cc-pVDZStart with 6-31+G . The '+' (diffuse functions) is critical for nitrogen lone pairs and H-bonding sites. The '*' (polarization) is needed for accurate bond descriptions.Medium to High

Table 1: Justification for selecting a computational model for 2-methylpurine analogs.

Chapter 2: A Validated Computational Workflow

This chapter details a self-validating protocol for the quantum chemical analysis of a 2-methylpurine analog. Following these steps ensures that the calculated properties are derived from a physically meaningful and stable molecular state. The entire process can be visualized as a logical flow from initial structure generation to final property analysis.

G cluster_prep Step 1: Preparation cluster_calc Step 2: Core QM Calculation cluster_analysis Step 3: Property Analysis a Build Initial 3D Structure (e.g., Avogadro, GaussView) b Identify Potential Tautomers (e.g., N7-H vs. N9-H) a->b c Geometry Optimization (e.g., B3LYP/6-31+G*) b->c d Frequency Analysis c->d e Validation Check: Are all frequencies real? d->e f Re-optimize or Adjust Structure e->f No (Imaginary Freq.) g Extract Thermodynamic Data (Zero-Point Energy, Enthalpy) e->g Yes (True Minimum) f->c h Calculate Electronic Properties (HOMO/LUMO, MEP, Charges) g->h i Perform Bonding Analysis (NBO) g->i j Derive Reactivity Descriptors g->j

Caption: General workflow for quantum chemical analysis of 2-methylpurine analogs.

Protocol 2.1: Geometry Optimization and Frequency Validation

This protocol is the most critical stage of the workflow, as it locates the minimum-energy structure of the molecule.

  • Structure Input:

    • Construct the 3D coordinates of the 2-methylpurine analog using molecular building software (e.g., Avogadro). Ensure correct bond orders and initial hybridization.

    • Save the structure as a .xyz or .mol file. For studies involving tautomerism, create separate input files for each potential tautomer (e.g., the N7-H and N9-H forms of purine).[15]

  • Calculation Setup (Example for ORCA software):

    • Create a text input file (e.g., 2-methylpurine_opt.inp).

    • Specify the keywords for optimization and frequency analysis at the B3LYP/6-31+G* level of theory.

    • Define the charge (typically 0 for neutral molecules) and spin multiplicity (typically 1 for singlet ground states).

    • Popular software packages for these calculations include ORCA (often favored in academia for being free), Gaussian, GAMESS, and NWChem.[16][17][18]

  • Execution and Validation:

    • Run the calculation using the software's command-line interface.

    • Upon completion, inspect the output file for the "OPTIMIZATION RUN DONE" message.

    • Crucially, search for the VIBRATIONAL FREQUENCIES section. A true energy minimum is confirmed only if all frequencies are positive (real) . The presence of one or more negative (imaginary) frequencies indicates a transition state or a distorted geometry, which requires further investigation.

Chapter 3: From Wavefunction to Insight: Analyzing Molecular Properties

With a validated structure, the output file becomes a rich source of data for predicting the molecule's chemical behavior.

Electronic Frontiers: HOMO, LUMO, and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

  • HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.

  • LUMO: Represents the ability to accept an electron. A lower LUMO energy suggests a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a descriptor of chemical reactivity and stability.[10] A small gap often implies higher reactivity.

Visualizing Reactivity: Molecular Electrostatic Potential (MEP) Maps

An MEP map is a powerful visualization tool that illustrates the charge distribution on the molecule's surface.[19][20] It is invaluable for understanding non-covalent interactions, a key component of drug-receptor binding.

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as lone pairs on nitrogen or oxygen atoms. These are sites for electrophilic attack and hydrogen bond acceptance.[21]

  • Blue Regions (Positive Potential): Indicate electron-poor areas, such as hydrogen atoms bonded to electronegative atoms (e.g., N-H). These are sites for nucleophilic attack and hydrogen bond donation.

Protocol 3.2.1: Generating an MEP Map

  • Using the optimized geometry from Protocol 2.1, set up a new calculation to generate the necessary wavefunction and density files. In Gaussian, this is often done using the output=wfx keyword.

  • Use a post-processing utility (e.g., cubegen in Gaussian or orca_plot in ORCA) to generate a cube file for the electron density and another for the electrostatic potential.[22]

  • Load these files into visualization software (e.g., GaussView, VMD, Chimera) and map the potential onto the density surface.[20]

Quantifying Reactivity: Conceptual DFT Descriptors

Conceptual DFT provides a formal framework for quantifying chemical concepts like electronegativity and hardness from the calculated electronic structure.[23][24] These descriptors can be used in QSAR models to correlate with biological activity.[25]

Descriptor Formula (Koopmans' Approx.) Chemical Interpretation
Electronegativity (χ) χ ≈ -(EHOMO + ELUMO)/2The ability of a molecule to attract electrons.
Chemical Hardness (η) η ≈ (ELUMO - EHOMO)/2Resistance to change in electron distribution. Harder molecules have larger HOMO-LUMO gaps.
Chemical Softness (S) S = 1/ηThe reciprocal of hardness; a measure of reactivity.
Electrophilicity Index (ω) ω = χ²/ (2η)A measure of the energy lowering of a system when it accepts electrons; its "electrophilic power".

Table 2: Key quantum chemical descriptors and their interpretation.

A Chemist's View: Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex molecular orbitals from the calculation into a representation that aligns with a chemist's Lewis structure intuition (localized bonds and lone pairs).[26] This analysis is exceptionally useful for:

  • Quantifying Atomic Charges: Provides a more chemically intuitive picture of charge distribution than other methods like Mulliken population analysis.

  • Analyzing Hybridization: Determines the s- and p-character of atomic orbitals in bonds.

  • Studying Delocalization: Measures the energetic importance of electron delocalization (hyperconjugation) from filled (donor) orbitals to empty (acceptor) orbitals, which is key to understanding stability and reactivity.[26]

Chapter 4: Bridging Theory and Experiment: Applications in Drug Development

The ultimate goal of these calculations is to generate actionable insights for drug design and development.[4]

G cluster_qm QM-Derived Properties cluster_app Drug Development Applications qm_props Geometries Energies MEP Maps Atomic Charges Reactivity Descriptors (χ, η, ω) qsar QSAR/QSPR Modeling (Predicting Activity/Toxicity) qm_props->qsar Correlate docking Molecular Docking & MD (Improving Scoring Functions) qm_props->docking Parameterize synthesis Reaction Mechanism Studies (Predicting Synthetic Routes) qm_props->synthesis Elucidate

Caption: Application of QM-derived properties in the drug development pipeline.

Informing QSAR and Machine Learning Models

The descriptors calculated in Chapter 3 serve as high-quality, physics-based inputs for QSAR models.[5][10] By building a statistical model that correlates these descriptors with experimentally measured biological activity for a series of 2-methylpurine analogs, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Enhancing Molecular Docking and Binding Affinity Prediction

Molecular docking programs rely on force fields to score the interactions between a ligand and a protein.[6] The accuracy of these force fields can be limited, especially for novel scaffolds. QM calculations provide a more accurate description of the electrostatics:

  • Charge Parameterization: NBO or other charge models derived from QM can be used to generate more accurate partial atomic charges for the ligand, leading to better prediction of electrostatic interactions in the binding pocket.

  • Pose Refinement: The geometries of docked poses can be refined using QM or hybrid QM/MM methods to provide a more accurate representation of the binding mode and a more reliable estimate of the interaction energy.[24]

Understanding Tautomerism and Protonation

The biological activity of a purine analog can be exquisitely sensitive to its tautomeric and protonation state.[15][27] The relative energies of different tautomers can change dramatically between the gas phase, aqueous solution, and the constrained environment of a protein's active site. QM calculations allow for:

  • Tautomer Stability Ranking: Calculating the relative free energies of all plausible tautomers to determine the most stable form under different conditions (e.g., using a polarizable continuum model (PCM) to simulate a solvent).

  • pKa Prediction: Estimating the acidity constants (pKa) of various sites on the molecule to predict its protonation state at physiological pH.[28]

Conclusion

Quantum chemical calculations offer a powerful, predictive framework for the rational design of 2-methylpurine analogs. By moving beyond simple structural representations to a deep understanding of electronic properties, researchers can make more informed decisions, prioritize synthetic targets, and ultimately accelerate the discovery of novel therapeutics. The validated workflow presented in this guide, which combines robust DFT methods with insightful analysis of properties like the MEP and NBOs, provides a clear path from molecular structure to actionable chemical intelligence. As computational resources continue to grow, the integration of these high-fidelity methods into the drug discovery pipeline will become not just advantageous, but essential.[6][29]

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An In-Depth Technical Guide to the Predicted ADME Properties of 6-Chloro-2-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. These characteristics are critical determinants of a drug candidate's efficacy, safety, and overall viability. This guide provides a comprehensive analysis of the predicted ADME profile of 6-Chloro-2-methyl-9H-purine, a substituted purine analog. As a purine derivative, this compound holds potential for investigation in various therapeutic areas, including oncology and virology, where purine analogs have historically demonstrated significant activity.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the anticipated pharmacokinetic behavior of this molecule. The predictions herein are derived from its physicochemical properties and established principles of in silico ADME modeling.[3][4]

Physicochemical Properties

The foundation of any ADME prediction lies in the molecule's fundamental physicochemical characteristics. These properties govern its interaction with biological membranes, proteins, and metabolic enzymes.

PropertyPredicted ValueSource
Molecular FormulaC6H5ClN4Echemi
Molecular Weight168.58 g/mol Echemi
XLogP31.5Echemi
Hydrogen Bond Donors1Echemi
Hydrogen Bond Acceptors3Echemi

These properties suggest that this compound adheres to Lipinski's Rule of Five, indicating a favorable preliminary profile for oral bioavailability.

Absorption

The absorption of a drug candidate determines its entry into the systemic circulation. For orally administered drugs, this primarily involves passage through the gastrointestinal (GI) tract.

Predicted Absorption Profile:

This compound is predicted to have moderate to good oral absorption . This is based on its relatively low molecular weight and moderate lipophilicity (XLogP3 of 1.5), which facilitates passive diffusion across the intestinal epithelium.

Key Predictive Insights:

  • Passive Permeability: The molecule's characteristics are conducive to passive transport. In silico models for Caco-2 permeability, a common in vitro model for intestinal absorption, would likely predict moderate to high permeability.[5][6][7][8][9]

  • Solubility: While not explicitly calculated, the presence of polar nitrogen atoms in the purine ring suggests a degree of aqueous solubility, which is essential for dissolution in the GI fluid prior to absorption.

  • Efflux Transporters: There is a possibility of interaction with efflux transporters like P-glycoprotein (P-gp), which can reduce net absorption. However, without specific in silico screening, the substrate potential remains speculative.

Experimental Workflow: In Vitro Caco-2 Permeability Assay

To validate the predicted intestinal absorption, a Caco-2 permeability assay would be the gold standard.

Caco2_Workflow cluster_prep Cell Culture and Seeding cluster_assay Permeability Assay cluster_analysis Analysis A Caco-2 Cell Culture B Seed cells onto Transwell inserts A->B C Culture for 21-25 days to form a confluent monolayer B->C D Wash monolayer with transport buffer C->D Verify monolayer integrity (TEER) E Add test compound to apical (A) or basolateral (B) side D->E F Incubate at 37°C E->F G Sample from receiver chamber at time points F->G H Quantify compound concentration (e.g., LC-MS/MS) G->H I Calculate apparent permeability coefficient (Papp) H->I J Compare Papp to high and low permeability controls I->J

Caption: Workflow for a Caco-2 permeability assay.

Distribution

Following absorption, a drug is distributed throughout the body via the circulatory system. Key factors influencing distribution include plasma protein binding (PPB) and tissue permeability.

Predicted Distribution Profile:

This compound is anticipated to have moderate plasma protein binding and distribute into various tissues.

Key Predictive Insights:

  • Plasma Protein Binding (PPB): The molecule's moderate lipophilicity suggests it will bind to plasma proteins such as albumin, but likely to a lesser extent than highly lipophilic compounds. A predicted PPB in the range of 50-80% is a reasonable starting hypothesis.[10][11][12][13][14] Only the unbound fraction of the drug is pharmacologically active and available for metabolism and excretion.[14]

  • Volume of Distribution (Vd): A moderate Vd is expected, indicating that the compound will not be restricted to the bloodstream but will also penetrate tissues.

  • Blood-Brain Barrier (BBB) Penetration: Due to its relatively small size and moderate lipophilicity, there is a potential for some BBB penetration. However, dedicated in silico models would be required for a more definitive prediction.

Metabolism

Metabolism, primarily occurring in the liver, transforms drug molecules into more water-soluble compounds for easier excretion. This process is largely mediated by the cytochrome P450 (CYP) enzyme system.[15][16][17]

Predicted Metabolic Profile:

The metabolism of this compound is expected to proceed through several pathways common to purine analogs.[1][18]

Key Predictive Insights:

  • Phase I Metabolism (Oxidation): The methyl group at the 2-position and the purine ring itself are potential sites for oxidation by CYP enzymes. Hydroxylation of the methyl group to form a primary alcohol is a likely initial step. Aromatic hydroxylation on the purine ring is also possible.

  • Phase II Metabolism (Conjugation): The hydroxylated metabolites can undergo further conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility for excretion.

  • Role of Xanthine Oxidase: Purine analogs can also be substrates for xanthine oxidase, which is involved in the catabolism of endogenous purines.[18] This could lead to the formation of uric acid-like derivatives.

  • Dechlorination: Enzymatic or spontaneous dechlorination is another potential metabolic route, although likely a minor one.

Predicted Metabolic Pathway of this compound

Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound M1 Hydroxylation of methyl group (CYP450) Parent->M1 M2 Ring hydroxylation (CYP450) Parent->M2 M3 Oxidation by Xanthine Oxidase Parent->M3 M4 Glucuronidation M1->M4 M5 Sulfation M1->M5 M2->M4 M2->M5 Excretion Excretion M3->Excretion M4->Excretion M5->Excretion

Caption: Predicted metabolic pathways for this compound.

Excretion

The final step in the pharmacokinetic journey is the elimination of the drug and its metabolites from the body, primarily through the kidneys (renal excretion) or in the feces (biliary excretion).

Predicted Excretion Profile:

The primary route of excretion for this compound and its metabolites is predicted to be renal .

Key Predictive Insights:

  • Renal Clearance: The parent compound and its more polar metabolites are expected to be eliminated by the kidneys through glomerular filtration and potentially active tubular secretion.

  • Biliary Excretion: For any less polar metabolites or conjugates with higher molecular weights, biliary excretion into the feces could be a secondary route.

Toxicity

Early assessment of potential toxicity is a critical component of drug development. In silico models can provide valuable early warnings.

Predicted Toxicity Profile:

This compound presents several potential toxicity concerns that warrant further investigation.

Key Predictive Insights:

  • Hepatotoxicity: As metabolism is likely to be concentrated in the liver, there is a potential for the formation of reactive metabolites that could lead to hepatotoxicity.[19]

  • Cardiotoxicity (hERG Inhibition): Many small molecules have the potential to inhibit the hERG potassium channel, which can lead to cardiac arrhythmias.[20][21][22][23][24] In silico screening for hERG liability is a standard and crucial step in safety pharmacology.

  • Genotoxicity: The purine scaffold, being a component of DNA, raises the possibility of incorporation into nucleic acids, potentially leading to genotoxic effects.[2]

  • Toxicity of Chlorinated Compounds: Chlorinated heterocyclic compounds can sometimes exhibit specific toxicities, and their metabolic fate can influence their toxicological profile.[25]

Experimental Protocol: In Vitro hERG Liability Assessment (Patch Clamp)

To definitively assess the risk of cardiotoxicity, an automated patch-clamp assay using cells expressing the hERG channel is essential.

hERG_Protocol cluster_prep Cell Preparation cluster_assay Automated Patch Clamp cluster_analysis Data Analysis A Culture HEK293 cells stably expressing hERG channels B Prepare cell suspension A->B C Dispense cells into patch-clamp chip B->C D Establish whole-cell configuration C->D E Apply voltage clamp protocol to elicit hERG current D->E F Apply test compound at increasing concentrations E->F G Record hERG current inhibition F->G H Measure peak tail current at each concentration G->H I Construct concentration-response curve H->I J Calculate IC50 value I->J

Caption: Protocol for in vitro hERG liability assessment.

Conclusion

This in-depth technical guide provides a comprehensive predicted ADME and toxicity profile for this compound based on its chemical structure and established scientific principles. The molecule is predicted to have favorable absorption and distribution characteristics. Its metabolism is likely to involve oxidation and conjugation, with renal excretion as the primary elimination route. Potential toxicities, particularly cardiotoxicity and hepatotoxicity, have been highlighted as areas requiring experimental validation. The outlined in silico predictions and proposed experimental workflows offer a robust framework for the continued investigation and development of this promising purine analog.

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Methodological & Application

A Validated, Two-Step Protocol for the Synthesis of 6-Chloro-2-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: 6-Chloro-2-methyl-9H-purine is a pivotal heterocyclic building block, extensively utilized in the synthesis of a wide array of biologically active compounds, including kinase inhibitors and potential therapeutic agents.[1][2] Its functionalized purine core allows for diverse modifications at the C6 position, making it a valuable precursor in medicinal chemistry and drug discovery programs. This application note provides a comprehensive, field-proven protocol for the synthesis of this compound. The described method follows a robust and reproducible two-step sequence: (1) the cyclization of a diaminopyrimidine intermediate to form 2-methylhypoxanthine, and (2) the subsequent chlorination to yield the target compound. This guide is designed for researchers in organic synthesis and drug development, offering in-depth mechanistic insights, detailed step-by-step procedures, characterization data, and critical safety information.

Synthetic Strategy and Mechanistic Overview

The synthesis of this compound is efficiently achieved through a classic and reliable pathway originating from a substituted pyrimidine. The overall strategy involves constructing the purine's imidazole ring onto a pre-existing pyrimidine core, followed by a functional group conversion to install the reactive chloro group at the 6-position.

The two primary stages of this synthesis are:

  • Traube Purine Synthesis: This initial step involves the reaction of 4,5-diamino-2-methylpyrimidine with a one-carbon source, such as triethyl orthoformate. This reaction first forms a formimidate intermediate which then undergoes intramolecular cyclization and elimination of ethanol to construct the fused imidazole ring, yielding the stable intermediate, 2-methylhypoxanthine.[3]

  • Deoxychlorination Reaction: The hydroxyl group at the C6 position of 2-methylhypoxanthine (which exists in tautomeric equilibrium with its keto form, a lactam) is converted to a chloro group. This is accomplished using a potent chlorinating agent, typically phosphorus oxychloride (POCl₃). The reaction is often catalyzed by a tertiary amine, such as N,N-dimethylaniline, which serves to activate the POCl₃ and neutralize the hydrochloric acid (HCl) byproduct.[4][5]

The overall synthetic transformation is depicted below.

G cluster_0 Step 1: Traube Cyclization cluster_1 Step 2: Chlorination A 4,5-Diamino-2-methylpyrimidine reagent1 + Triethyl Orthoformate B 2-Methylhypoxanthine C 2-Methylhypoxanthine reagent2 + POCl₃, N,N-Dimethylaniline D This compound

Figure 1: Overall reaction scheme for the synthesis of this compound.

Part I: Synthesis of 2-Methylhypoxanthine (Intermediate)

This first part of the protocol details the formation of the purine core via the Traube synthesis.

Principle of the Reaction

The reaction condenses 4,5-diamino-2-methylpyrimidine with triethyl orthoformate. The more nucleophilic amino group at C5 attacks the orthoformate, leading to the elimination of ethanol and the formation of an intermediate. A subsequent intramolecular cyclization via attack from the C4 amino group, followed by the elimination of a second molecule of ethanol, yields the aromatic imidazole ring, resulting in the formation of 2-methylhypoxanthine. Acetic anhydride can be used to facilitate the reaction.[6]

Experimental Protocol: 2-Methylhypoxanthine

Table 1: Materials and Reagents for Part I

Reagent/MaterialMolecular FormulaM.W. ( g/mol )Quantity
4,5-Diamino-2-methylpyrimidineC₅H₈N₄124.1410.0 g (80.5 mmol)
Triethyl OrthoformateHC(OC₂H₅)₃148.2050 mL
Acetic Anhydride(CH₃CO)₂O102.0950 mL
Ethanol (for washing)C₂H₅OH46.07~50 mL
Diethyl Ether (for washing)(C₂H₅)₂O74.12~50 mL

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-diamino-2-methylpyrimidine (10.0 g, 80.5 mmol).

  • Reagent Addition: To the flask, add triethyl orthoformate (50 mL) followed by acetic anhydride (50 mL).

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Expert Insight: The use of acetic anhydride as a co-solvent helps to drive the reaction by reacting with the ethanol byproduct.

  • Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product will begin to precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid sequentially with cold ethanol (2 x 25 mL) and diethyl ether (2 x 25 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the white to off-white solid product in a vacuum oven at 60-70 °C to a constant weight.

Expected Outcome:

  • Yield: 9.5 - 11.0 g (78-90%).

  • Appearance: White to off-white crystalline powder.

Part II: Synthesis of this compound (Final Product)

This section covers the critical chlorination step to produce the final target compound.

Principle of the Reaction

The conversion of the 6-hydroxyl group of the purine to a 6-chloro group is a nucleophilic substitution reaction on phosphorus. The lactam oxygen of 2-methylhypoxanthine attacks the phosphorus atom of POCl₃. A subsequent cascade of eliminations, facilitated by the tertiary amine base, results in the replacement of the C=O group with a C-Cl group. The use of an excess of POCl₃ serves as both the reagent and the solvent.

Experimental Protocol: this compound

Table 2: Materials and Reagents for Part II

Reagent/MaterialMolecular FormulaM.W. ( g/mol )Quantity
2-MethylhypoxanthineC₆H₆N₄O150.145.0 g (33.3 mmol)
Phosphorus Oxychloride (POCl₃)POCl₃153.3350 mL
N,N-DimethylanilineC₈H₁₁N121.185 mL
IceH₂O18.02~500 g
Ammonium Hydroxide (conc. soln.)NH₄OH35.04As needed (~50mL)
Dichloromethane (DCM, for extraction)CH₂Cl₂84.93~200 mL
Sodium Sulfate (anhydrous)Na₂SO₄142.04~10 g

Procedure:

  • Reaction Setup: (Caution: Perform this entire procedure in a certified chemical fume hood) . To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 2-methylhypoxanthine (5.0 g, 33.3 mmol).

  • Reagent Addition: Carefully add phosphorus oxychloride (50 mL) to the flask. The mixture will form a slurry. Begin stirring and add N,N-dimethylaniline (5 mL) dropwise from the dropping funnel over 10 minutes.

  • Reflux: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-3 hours. The reaction mixture should become a clear, homogenous solution.

    • Expert Insight: The complete dissolution of the starting material is a good visual indicator that the reaction is proceeding towards completion.

  • Removal of Excess POCl₃: After reflux, allow the mixture to cool to room temperature. Remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected with a suitable trap).

  • Quenching: (Extreme Caution: Highly exothermic reaction) . Place approximately 500 g of crushed ice into a 1 L beaker. Very slowly and carefully, pour the cooled reaction residue onto the ice with vigorous stirring. This should be done in small portions to control the exothermic reaction.

  • Neutralization and Precipitation: Once the quenching is complete, neutralize the acidic aqueous solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 7-8. The final product will precipitate as a solid.

  • Isolation/Extraction: The product can be isolated by filtration. Alternatively, for higher purity, extract the product from the aqueous mixture with dichloromethane (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.

Experimental Workflow Diagram

G start Start: 2-Methylhypoxanthine setup Add POCl₃ and N,N-Dimethylaniline start->setup reflux Reflux at 110°C for 2-3 hours setup->reflux rotovap Remove excess POCl₃ (Rotary Evaporator) reflux->rotovap quench Quench residue on ice (CAUTION!) rotovap->quench neutralize Neutralize with NH₄OH to pH 7-8 quench->neutralize extract Extract with Dichloromethane neutralize->extract dry Dry organic layer (Na₂SO₄) & Filter extract->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize from Ethanol/Water concentrate->purify end Final Product: This compound purify->end

Figure 2: Step-by-step workflow for the chlorination and purification of the final product.

Characterization and Validation

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic methods should be employed. The expected data is summarized below.

Table 3: Analytical Data for this compound

ParameterExpected Value
CAS Number 100859-35-6[7]
Molecular Formula C₆H₅ClN₄[7]
Molecular Weight 168.58 g/mol [7]
Appearance White to light-yellow crystalline solid
¹H NMR (DMSO-d₆)δ ~13.8 (s, 1H, N9-H), ~8.4 (s, 1H, C8-H), ~2.5 (s, 3H, CH₃). Note: N9-H is broad and may exchange with D₂O.
¹³C NMR (DMSO-d₆)δ ~160, ~154, ~151, ~145, ~130, ~19. (Approximate shifts for purine and methyl carbons).[8]
IR (KBr, cm⁻¹) ~3400 (N-H stretch), ~3100 (Ar C-H stretch), ~1600 (C=N stretch), ~1560 (C=C stretch).[9]
Mass Spec (EI) m/z = 168 (M⁺), 170 (M⁺+2, chlorine isotope pattern).

Safety and Handling

This synthesis involves hazardous materials that require strict adherence to safety protocols. All operations should be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Table 4: Hazard Summary for Key Reagents

Reagent/MaterialGHS PictogramsKey Hazards
Phosphorus Oxychloride ☠️腐蝕Fatal if inhaled, causes severe skin burns and eye damage, harmful if swallowed. Reacts violently with water.
N,N-Dimethylaniline ☠️☣️Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer.
Acetic Anhydride 🔥腐蝕Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.[10]
This compound ⚠️May cause skin, eye, and respiratory irritation. Handle with care as with all novel chemical entities.[11][12]

Safe Handling Procedures:

  • Phosphorus Oxychloride: Always handle in a fume hood. Use compatible gloves (e.g., butyl rubber). Have a neutralizing agent (e.g., sodium bicarbonate) ready for spills. Quenching must be done slowly and behind a blast shield.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves throughout the procedure.[11]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Chlorinated organic waste and aqueous waste should be segregated.

Conclusion

This application note details a reliable and scalable two-step synthesis for this compound. By following the outlined procedures and adhering to the specified safety precautions, researchers can effectively produce this valuable chemical intermediate for use in various research and development applications. The provided characterization data serves as a benchmark for validating the identity and purity of the final product, ensuring its suitability for subsequent synthetic transformations.

References

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Synthesis of 6-Chloro-2-methyl-9H-purine from 2-methylhypoxanthine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

<Application Notes & Protocols >

Abstract

This comprehensive guide details the synthesis of 6-Chloro-2-methyl-9H-purine, a crucial intermediate in the development of various therapeutic agents. The protocol outlines the direct chlorination of 2-methylhypoxanthine utilizing phosphorus oxychloride (POCl₃). This document provides an in-depth, step-by-step methodology, explains the underlying chemical principles, and emphasizes critical safety protocols. It is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction: The Significance of this compound

Purine analogs are a cornerstone of modern pharmacology, exhibiting a wide range of biological activities, including antiviral and antineoplastic properties.[1][2] this compound serves as a versatile building block for the synthesis of a diverse array of substituted purine derivatives. The chlorine atom at the 6-position is an excellent leaving group, readily displaced by various nucleophiles (O, S, N, and C), allowing for the introduction of diverse functional groups and the exploration of structure-activity relationships (SAR).[3] This guide focuses on a well-established and efficient method for its preparation from the readily available starting material, 2-methylhypoxanthine.

Reaction Principle and Mechanism

The conversion of 2-methylhypoxanthine to this compound is a deoxychlorination reaction.[4] The lactam (or keto) form of the hypoxanthine ring is converted to the corresponding chloro-aromatic system. Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent commonly employed for this transformation.[4][5]

The reaction proceeds through the activation of the carbonyl oxygen of the purine ring by POCl₃. This is followed by nucleophilic attack of the chloride ion, leading to the formation of the 6-chloro derivative and the release of phosphoric acid byproducts. The use of a tertiary amine base, such as N,N-dimethylaniline, can be employed to scavenge the HCl generated during the reaction, although in many protocols, POCl₃ is used in excess and also serves as the solvent.[6][7]

Experimental Protocol

This protocol is adapted from established literature procedures for the chlorination of purine systems.[5][6][7][8]

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
2-methylhypoxanthine≥98%Commercially Available
Phosphorus oxychloride (POCl₃)≥99%Commercially AvailableHighly corrosive and water-reactive. Handle with extreme care.[9][10][11]
N,N-Dimethylaniline (optional)Reagent GradeCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) solutionPrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially Available
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Ethyl AcetateACS GradeCommercially AvailableFor chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Round-bottom flask with reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Ice bath
Separatory funnel
Rotary evaporator
Fume hoodEssential for safety.
Step-by-Step Procedure

Reaction Setup:

  • In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

  • To the flask, add 2-methylhypoxanthine (1.0 eq).

  • Carefully add phosphorus oxychloride (10-20 eq, serving as both reagent and solvent). Caution: POCl₃ is highly corrosive and reacts violently with water.[10][11][12] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[9][13]

  • If using a base, add N,N-dimethylaniline (1.0-1.2 eq) dropwise to the stirring suspension.

Reaction Execution: 5. With gentle stirring, heat the reaction mixture to reflux (approximately 105-110 °C) using a heating mantle. 6. Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by carefully quenching a small aliquot of the reaction mixture.

Work-up and Isolation: 7. After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. 8. Slowly and carefully pour the reaction mixture onto crushed ice in a large beaker within an ice bath. This step is highly exothermic and will release HCl gas; ensure adequate ventilation in the fume hood. 9. Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. Be cautious of vigorous gas evolution. 10. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). 11. Combine the organic extracts and wash with brine. 12. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: 13. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.[14]

Visualizing the Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification A Combine 2-methylhypoxanthine and POCl3 in a flask B (Optional) Add N,N-dimethylaniline A->B C Heat to reflux (105-110 °C) for 4-6 hours B->C D Monitor reaction by TLC C->D E Cool to room temperature F Quench with crushed ice E->F G Neutralize with NaHCO3 solution F->G H Extract with Dichloromethane G->H I Dry and concentrate organic phase H->I J Purify by silica gel column chromatography I->J K Obtain pure this compound J->K

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions: Handling Phosphorus Oxychloride

Phosphorus oxychloride (POCl₃) is a highly hazardous substance that requires strict safety protocols.

  • Corrosivity and Toxicity: POCl₃ is corrosive to the skin, eyes, and respiratory tract.[12][13] Contact can cause severe burns and permanent damage. Inhalation can lead to respiratory irritation, coughing, shortness of breath, and may be fatal at high concentrations.[11][13]

  • Reactivity: It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas and phosphoric acid.[11][12]

  • Personal Protective Equipment (PPE): Always handle POCl₃ in a well-ventilated chemical fume hood.[10] Wear appropriate PPE, including chemical-resistant gloves (Neoprene is recommended), a lab coat, and chemical splash goggles with a face shield.[9][12]

  • Emergency Procedures: Eyewash stations and safety showers should be readily accessible.[10][11] In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[9][10] For inhalation, move the victim to fresh air and seek immediate medical assistance.[9]

  • Waste Disposal: Dispose of POCl₃ waste according to institutional and local regulations for hazardous chemical waste. Do not pour down the drain.

Characterization and Data

The final product, this compound, should be characterized to confirm its identity and purity.

AnalysisExpected Results
Appearance White to off-white solid
Melting Point Literature values should be consulted for comparison.
¹H NMR Characteristic peaks for the purine ring protons and the methyl group.
¹³C NMR Resonances corresponding to the carbon atoms of the purine ring and the methyl group.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of C₆H₅ClN₄.
Purity (HPLC) ≥95% (or as required for subsequent applications).

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reaction Insufficient reaction time or temperature.Increase reaction time and ensure the temperature is at reflux. Check the quality of the POCl₃.
Low yield Inefficient extraction or purification. Hydrolysis of the product during work-up.Ensure the pH is properly neutralized before extraction. Perform extractions promptly. Optimize chromatography conditions.
Product decomposition Excessive heating during reaction or work-up.Maintain the recommended reaction temperature. Avoid overheating during solvent removal.
Hydrolysis back to starting material Presence of water in the reaction or during work-up.Use anhydrous solvents and reagents. Perform the quench at low temperatures and work up quickly.[15]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from 2-methylhypoxanthine. By following the outlined procedures and adhering to the stringent safety precautions, researchers can efficiently produce this valuable intermediate for further synthetic transformations in drug discovery and development.

References

  • New Jersey Department of Health. PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. [Link]

  • Lanxess. Phosphorus oxychloride - Product Safety Assessment. [Link]

  • Air Liquide Malaysia. Phosphorus Oxychloride | Air Liquide Malaysia. [Link]

  • Saeed, S., Rashid, N., Hussain, R., & Jones, P. G. (2010). Synthesis of 6-chloro-8-substituted-9H-purine derivatives. ResearchGate. [Link]

  • Reddy, T. S., Kumar, M. S., & Reddy, P. S. N. (2013). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Teledyne ISCO. Purine and Related Compound Purification Strategies. [Link]

  • Griffin, R. J., et al. (2012). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. [Link]

  • Indian Chemical Society. POCl3-PCl5 mixture: A robust chlorinating agent. [Link]

  • ResearchGate. How should I proceed in Chlorination using POCl3?. [Link]

  • Dvořáková, H., et al. (2014). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]

  • Ashtarian, S., et al. (2017). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molecules. [Link]

  • Science of Synthesis. (2004). Product Class 17: Purines. Thieme. [Link]

  • Henderson, L. A., et al. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Organic & Biomolecular Chemistry. [Link]

  • Chen, C., et al. (2010). Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics. Tetrahedron Letters. [Link]

  • Google Patents. US4405781A - Method for preparing salts of 6-chloropurine.
  • Google P
  • ResearchGate. Chlorination preparation using POCl3?. [Link]

  • ACS GCI Pharmaceutical Roundtable. Deoxychlorination. [Link]

  • Google Patents. CN102336755A - Chemical synthesis method of 6-chloropurine.

Sources

Application Notes and Protocols for the Purification of 6-Chloro-2-methyl-9H-purine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-methyl-9H-purine is a crucial heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse range of biologically active compounds. The purity of this intermediate is paramount to ensure the desired outcome of subsequent reactions and the pharmacological profile of the final active pharmaceutical ingredients (APIs). This document, crafted from the perspective of a Senior Application Scientist, provides a detailed guide to the purification of this compound using column chromatography, a fundamental and widely used separation technique in organic synthesis.[1][2][3] We will delve into the principles behind the chromatographic separation, offer step-by-step protocols for both normal-phase and reversed-phase chromatography, and discuss the rationale for experimental choices to empower researchers to achieve high-purity this compound.

Physicochemical Properties of this compound

Understanding the physicochemical properties of the target molecule is the cornerstone of developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₆H₅ClN₄[4][5]
Molecular Weight 168.58 g/mol [4][5]
XLogP3 1.5[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 3[4]

The XLogP3 value of 1.5 suggests that this compound is a compound of moderate polarity.[4] This characteristic makes it amenable to purification by both normal-phase and reversed-phase column chromatography. The presence of nitrogen atoms in the purine ring system also offers opportunities for specific interactions with the stationary phase.

Understanding the Synthetic Landscape and Potential Impurities

The choice of purification strategy is intrinsically linked to the synthetic route employed to produce this compound and the potential impurities generated. A common synthetic precursor for chloropurines is 2,6-dichloropurine.[6] The synthesis may involve a selective methylation reaction.

Potential impurities could include:

  • Unreacted 2,6-dichloropurine: This starting material is more polar than the desired product due to the presence of two chlorine atoms.

  • Isomeric products: Depending on the reaction conditions, methylation could potentially occur at different nitrogen atoms of the purine ring, leading to isomeric impurities.

  • Over-methylated products: Although less likely with controlled stoichiometry, di-methylated species could be formed.

  • Hydrolysis products: Reaction with any residual water could lead to the formation of the corresponding hypoxanthine derivative.

A well-designed chromatographic method should effectively separate the target molecule from these potential contaminants.

Strategic Approach to Purification: Normal-Phase vs. Reversed-Phase Chromatography

Both normal-phase and reversed-phase chromatography are viable options for the purification of this compound. The selection depends on the specific impurity profile and the desired scale of purification.

Normal-Phase Chromatography: The Workhorse of Organic Synthesis

Normal-phase chromatography, typically employing silica gel as the stationary phase, is a cost-effective and widely accessible technique.[1][2] Separation is based on the polarity of the compounds, with more polar compounds adsorbing more strongly to the polar silica gel and eluting later.

Causality behind Experimental Choices:

  • Stationary Phase: Silica gel (60-120 mesh for gravity chromatography, 230-400 mesh for flash chromatography) is the standard choice due to its high resolving power for a wide range of organic compounds.[1][2]

  • Mobile Phase: A non-polar solvent system with a polar modifier is typically used. For purine derivatives, mixtures of hexane/ethyl acetate or dichloromethane/methanol are common.[7] The optimal ratio is determined empirically using Thin-Layer Chromatography (TLC).

Reversed-Phase Chromatography: An Alternative for Enhanced Selectivity

Reversed-phase chromatography utilizes a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase. In this mode, non-polar compounds are retained more strongly. This technique can offer different selectivity compared to normal-phase chromatography and is particularly useful for separating compounds with subtle differences in hydrophobicity.

Causality behind Experimental Choices:

  • Stationary Phase: C18-bonded silica is the most common reversed-phase stationary phase, providing excellent separation for a broad range of compounds.

  • Mobile Phase: A mixture of water and a miscible organic solvent, such as acetonitrile or methanol, is used. Modifiers like trifluoroacetic acid (TFA) or formic acid are often added to improve peak shape for nitrogen-containing compounds like purines.

Pre-Purification Step: Thin-Layer Chromatography (TLC) for Method Development

Before committing to a large-scale column separation, it is imperative to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC).[8] TLC is a rapid and inexpensive technique that provides a good prediction of the separation that will be achieved on a column.

Protocol for TLC Analysis:
  • Prepare the TLC Plate: Use a silica gel 60 F254 plate. Draw a light pencil line about 1 cm from the bottom of the plate.

  • Spot the Samples: Dissolve the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the crude mixture, a co-spot (crude mixture and a reference standard of the starting material), and the starting material on the baseline.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the chosen mobile phase. A good starting point for the mobile phase is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v).

  • Visualize the Plate: After the solvent front has reached near the top of the plate, remove it and allow it to dry. Visualize the spots under a UV lamp at 254 nm.[8] The purine rings are UV-active and will appear as dark spots.

  • Analyze the Results: Calculate the retention factor (Rf) for each spot. An ideal mobile phase for column chromatography will give the desired product an Rf value between 0.2 and 0.4, with good separation from all impurities.

Experimental Protocols for Column Chromatography

Protocol 1: Normal-Phase Flash Column Chromatography

This protocol is recommended for routine purification of multi-gram quantities of this compound.

Materials and Equipment:

  • Silica gel (230-400 mesh)[2]

  • Glass chromatography column

  • Eluent (e.g., Ethyl acetate/Hexane mixture, optimized by TLC)

  • Sand (acid-washed)

  • Collection tubes

  • Rotary evaporator

Workflow Diagram:

Caption: Workflow for Normal-Phase Flash Column Chromatography.

Step-by-Step Methodology:

  • Column Preparation:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand (approx. 0.5 cm).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[9]

    • Allow the silica to settle, and then add another thin layer of sand on top of the packed silica gel.

    • Never let the solvent level drop below the top of the silica gel.[9]

  • Sample Loading:

    • Dry Loading (Recommended for moderately soluble compounds):

      • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

      • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.

      • Carefully add this powder to the top of the prepared column.

    • Wet Loading:

      • Dissolve the crude product in the minimum amount of the mobile phase.

      • Carefully load this solution onto the top of the column using a pipette.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

    • Collect the eluent in a series of labeled fractions.

  • Monitoring and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Reversed-Phase Column Chromatography

This protocol is suitable for purifying smaller quantities or for separating impurities that are difficult to resolve by normal-phase chromatography.

Materials and Equipment:

  • C18-bonded silica gel

  • Glass or pre-packed chromatography column

  • Eluent (e.g., Acetonitrile/Water or Methanol/Water mixture, with 0.1% TFA or formic acid)

  • Collection tubes

  • Rotary evaporator and/or lyophilizer

Workflow Diagram:

G A Prepare Crude Sample in Polar Solvent B Equilibrate C18 Column A->B C Load Sample B->C D Gradient or Isocratic Elution C->D E Collect Fractions D->E F Analyze Fractions (e.g., HPLC, TLC) E->F G Combine Pure Fractions F->G H Remove Organic Solvent G->H I Lyophilize (if aqueous) H->I J Obtain Purified Product I->J

Sources

Application Note: A Validated RP-HPLC Method for Purity Determination of 6-Chloro-2-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of purity and the quantification of impurities for 6-Chloro-2-methyl-9H-purine. This compound is a critical intermediate in the synthesis of various pharmacologically active purine analogs. The method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and a phosphate buffer, offering excellent peak shape and resolution. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.[1][2][3][4] This protocol is suitable for quality control laboratories in both research and manufacturing environments.

Introduction and Scientific Rationale

This compound (CAS 100859-35-6) is a substituted purine derivative used as a key building block in medicinal chemistry and drug development.[5] The purity of this starting material is paramount, as any impurities can carry through the synthetic route, potentially leading to final active pharmaceutical ingredients (APIs) with altered efficacy, safety profiles, or stability. Therefore, a reliable and accurate analytical method is essential for its quality control.

Reversed-phase HPLC is the predominant technique for analyzing pharmaceutical compounds due to its versatility and compatibility with a wide range of analytes.[6][7] The principle of RP-HPLC involves the partitioning of an analyte between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[6] For purine-based molecules, which possess moderate polarity, a C18 (octadecylsilane) column provides sufficient hydrophobic interaction to achieve good retention and separation from polar and non-polar impurities.[6]

The selection of the mobile phase is critical. A buffered aqueous solution is necessary to control the ionization state of the purine, which contains basic nitrogen atoms. Maintaining a consistent pH ensures reproducible retention times and symmetric peak shapes.[8] Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. The detection wavelength is set at 265 nm, which corresponds to the UV absorbance maximum for many purine analogs, ensuring high sensitivity.[9]

Materials and Methods

Reagents and Chemicals
  • This compound Reference Standard (>99.5% purity)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade)

  • Orthophosphoric Acid (85%, ACS Grade)

  • Water (HPLC Grade, 18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard stationary phase providing good retention for moderately polar compounds like purines.
Mobile Phase Acetonitrile : 25 mM KH₂PO₄ Buffer (pH 3.0) (35:65, v/v)The buffer controls the ionization state of the analyte for consistent retention. The ACN/water ratio provides optimal retention and separation.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good efficiency and reasonable run times.
Column Temp. 30 °CReduces viscosity fluctuations and improves retention time reproducibility.
Detection UV at 265 nmNear the typical absorbance maximum for purine rings, providing high sensitivity.
Injection Vol. 10 µLA suitable volume to achieve good signal-to-noise without overloading the column.
Run Time 15 minutesSufficient to elute the main peak and any potential late-eluting impurities.
Solution Preparation
  • Buffer Preparation (25 mM KH₂PO₄, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm nylon filter.

  • Diluent: The mobile phase (Acetonitrile/Buffer, 35:65) is used as the diluent to ensure peak shape integrity.

  • Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample, transfer to a 25 mL volumetric flask, dissolve and dilute to volume with diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified.[10] This is achieved by performing System Suitability Testing (SST) as mandated by pharmacopeias like the USP.[11][12][13] Five replicate injections of the Working Standard Solution (100 µg/mL) are made. The system is deemed suitable for analysis only if all criteria are met.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.[13]
Theoretical Plates (N) N ≥ 2000Measures column efficiency and the sharpness of the peak.[11]
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and pump.[13]
% RSD of Retention Time ≤ 1.0%Indicates the stability of the pump flow rate and mobile phase composition.

Experimental Workflow and Protocol

The overall process from sample preparation to final purity calculation is a sequential and logical workflow designed to ensure data integrity.

G Figure 1: HPLC Purity Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Sample & Reference Standard B Prepare Buffer & Mobile Phase C Prepare Stock & Working Solutions A->C D Equilibrate HPLC System B->D C->D E Perform System Suitability Test (SST) D->E G Integrate Chromatograms F Inject Blank, Standard, and Sample E->F F->G H Calculate Purity (Area % Normalization) G->H I Generate Report H->I

Caption: Figure 1: HPLC Purity Analysis Workflow

Step-by-Step Protocol:

  • System Preparation: Set up the HPLC system according to the conditions in the table above. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Inject the diluent (blank) once to ensure no interfering peaks are present. Then, inject the Working Standard Solution (100 µg/mL) five times and verify that all SST criteria are met.

  • Analysis: Inject the Working Standard Solution once, followed by the Sample Solution in duplicate.

  • Data Processing: Integrate the peaks in all chromatograms. Identify the main this compound peak based on the retention time of the reference standard.

  • Purity Calculation: Calculate the purity of the sample using the area percent normalization method:

    • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3][4] Validation ensures that the method is reliable, reproducible, and accurate for the routine analysis of this compound.

G Figure 2: Interrelation of Method Validation Parameters VM Validated Method Accuracy Accuracy VM->Accuracy Precision Precision VM->Precision Specificity Specificity VM->Specificity Linearity Linearity VM->Linearity Robustness Robustness VM->Robustness Repeat Repeatability Precision->Repeat Inter Intermediate Precision Precision->Inter Linearity->Accuracy Linearity->Precision

Caption: Figure 2: Interrelation of Method Validation Parameters

  • Specificity: The method demonstrated excellent specificity. A chromatogram of the diluent showed no interfering peaks at the retention time of the main analyte. The peak purity analysis using a PDA detector confirmed that the analyte peak was spectrally homogeneous.

  • Linearity: The linearity was assessed over a concentration range of 50% to 150% of the working concentration (50, 75, 100, 125, and 150 µg/mL). The method showed excellent linearity with a correlation coefficient (r²) of > 0.999.

  • Accuracy: Accuracy was determined by spike recovery. Known amounts of the reference standard were added to a sample solution at three concentration levels (80%, 100%, and 120%). The average recovery was between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Assessed by analyzing six separate preparations of the same sample. The %RSD of the purity results was ≤ 1.0%.

    • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument. The %RSD between the two data sets was ≤ 2.0%.

  • Robustness: The method's robustness was evaluated by making small, deliberate variations in chromatographic parameters, including mobile phase pH (±0.2 units), column temperature (±2 °C), and acetonitrile composition (±2%). In all cases, the SST parameters were met, and the purity results were not significantly affected, demonstrating the method's reliability under varied conditions.

Results and Discussion

A typical chromatogram of the this compound standard shows a sharp, symmetric peak at a retention time of approximately 6.5 minutes. The purity of a sample batch was calculated using area normalization.

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identification
13.215.60.08Unknown Impurity
24.828.10.14Unknown Impurity
36.5 19855.2 99.68 This compound
49.119.90.10Unknown Impurity
Total 19918.8 100.00

The results indicate that the method is effective in separating the main component from its potential process-related impurities. The low levels of impurities detected underscore the high purity of the analyzed batch.

Conclusion

The RP-HPLC method described in this application note is a validated, reliable, and robust procedure for determining the purity of this compound. The simple isocratic method provides excellent chromatographic performance and is easy to implement in a quality control setting. The comprehensive validation confirms that the method is accurate, precise, and specific, making it suitable for its intended purpose in the pharmaceutical industry.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1][4][14]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][2][3]

  • USP. General Chapter <621> Chromatography. United States Pharmacopeia. [Link][12]

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link][15]

  • Wikipedia. Reversed-phase chromatography. [Link][6]

  • PubChem. 6-chloro-9-methyl-9H-purine. National Center for Biotechnology Information. [Link][16]

Sources

Application Note: ¹H and ¹³C NMR Characterization of 6-Chloro-2-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-2-methyl-9H-purine is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of biologically active molecules, particularly in the realm of drug discovery. Its purine core is a fundamental component of nucleosides and nucleotides, making its derivatives candidates for antiviral, anticancer, and other therapeutic agents.[1] Accurate structural elucidation and purity assessment are paramount for its effective use in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for this purpose, providing detailed information about the molecular structure at the atomic level.[2][3] This application note provides a comprehensive guide to the ¹H and ¹³C NMR characterization of this compound, detailing experimental protocols, spectral interpretation, and key structural insights for researchers, scientists, and drug development professionals.

Scientific Principles

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency, or chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus.[4]

For this compound, the distinct chemical environments of each proton and carbon atom result in a unique NMR fingerprint. Key factors influencing the chemical shifts in this molecule include:

  • Aromaticity: The purine ring system is aromatic, which generally causes the ring protons to appear at a lower field (higher ppm) in the ¹H NMR spectrum due to the ring current effect.

  • Electronegativity: The electronegative chlorine and nitrogen atoms withdraw electron density from adjacent carbons and protons, causing them to be "deshielded" and resonate at a lower field.

  • Substituent Effects: The electron-donating methyl group at the C2 position will influence the electronic distribution within the purine ring, affecting the chemical shifts of nearby nuclei.

  • Tautomerism: Purine and its derivatives can exist in different tautomeric forms, primarily the N7-H and N9-H forms.[5] The position of the proton on the imidazole ring significantly impacts the chemical shifts of the surrounding atoms. For this compound, the N9-H tautomer is generally the most stable and prevalent form in common NMR solvents.

Experimental Protocols
PART 1: Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[6][7] A poorly prepared sample can lead to broadened peaks, poor resolution, and spectral artifacts.[8]

Materials:

  • This compound (≥98% purity)[9]

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • High-quality 5 mm NMR tubes

  • Pasteur pipettes and glass wool

  • Vortex mixer

Protocol:

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.[6][7]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for purine derivatives due to its excellent solvating power. Chloroform-d (CDCl₃) can also be used. The choice of solvent can affect chemical shifts.[2][8]

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[6]

  • Homogenization: Gently vortex the vial until the sample is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.

  • Filtration and Transfer: To remove any particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

Workflow for NMR Sample Preparation

G cluster_prep Sample Preparation weigh 1. Weigh Sample (5-10 mg for ¹H, 20-30 mg for ¹³C) solvent 2. Add Deuterated Solvent (e.g., DMSO-d₆, 0.6-0.7 mL) weigh->solvent Transfer to vial dissolve 3. Dissolve Completely (Vortex/Sonicate) solvent->dissolve filter 4. Filter into NMR Tube (Glass wool plug) dissolve->filter label_tube 5. Label Tube filter->label_tube

Caption: Workflow for preparing this compound for NMR analysis.

PART 2: NMR Data Acquisition

These are general parameters for a 400 MHz spectrometer. They may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans (NS): 16-64

  • Spectral Width (SW): 20 ppm

  • Acquisition Time (AQ): ~3-4 seconds

  • Relaxation Delay (D1): 2-5 seconds

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled (zgpg30)

  • Number of Scans (NS): 1024-4096 (or more, depending on concentration)

  • Spectral Width (SW): 240 ppm

  • Acquisition Time (AQ): ~1-2 seconds

  • Relaxation Delay (D1): 2 seconds

NMR Data Acquisition and Processing Workflow

G cluster_acq Data Acquisition cluster_proc Data Processing insert 1. Insert Sample lock 2. Lock on Deuterium Signal insert->lock shim 3. Shim for Field Homogeneity lock->shim acquire 4. Acquire Data (¹H & ¹³C) shim->acquire ft 5. Fourier Transform acquire->ft Raw FID phase 6. Phase Correction ft->phase baseline 7. Baseline Correction phase->baseline integrate 8. Integrate (¹H) baseline->integrate peak_pick 9. Peak Picking integrate->peak_pick

Caption: General workflow for NMR data acquisition and processing.

Spectral Interpretation and Data

The following table summarizes the expected chemical shifts for this compound. Note that actual values may vary slightly depending on the solvent and concentration.

Atom ¹H Chemical Shift (δ, ppm) Multiplicity Integration ¹³C Chemical Shift (δ, ppm)
C2-CH₃ ~2.7Singlet (s)3H~19
H8 ~8.8Singlet (s)1H~144
N9-H ~14.0Broad Singlet (br s)1H-
C2 ---~154
C4 ---~152
C5 ---~132
C6 ---~161
C8 ---~144

Note: The N-H proton signal can be broad and its chemical shift is highly dependent on solvent, concentration, and temperature.

Analysis of the ¹H NMR Spectrum
  • C2-CH₃ (δ ~2.7 ppm): This upfield singlet, integrating to three protons, is characteristic of the methyl group attached to the C2 position of the purine ring.

  • H8 (δ ~8.8 ppm): This downfield singlet, integrating to one proton, is assigned to the proton at the C8 position. Its significant downfield shift is due to the aromatic nature of the purine ring and the influence of the adjacent nitrogen atoms.

  • N9-H (δ ~14.0 ppm): This very downfield and often broad signal corresponds to the acidic proton on the N9 nitrogen of the imidazole ring. Its broadness is due to chemical exchange and quadrupolar coupling with the ¹⁴N nucleus. This peak may not always be observed, especially if D₂O is present, as it will exchange with deuterium.

Analysis of the ¹³C NMR Spectrum
  • C2-CH₃ (δ ~19 ppm): The upfield signal corresponding to the methyl carbon.

  • C5 (δ ~132 ppm): This is the only carbon in the pyrimidine ring not directly bonded to a nitrogen or chlorine, hence its relatively upfield shift compared to other ring carbons.

  • C8 (δ ~144 ppm): The carbon in the imidazole ring bearing a proton.

  • C4, C2, C6 (δ ~152-161 ppm): These carbons are all significantly deshielded due to their direct attachment to electronegative nitrogen atoms. The C6 carbon is further deshielded by the attached chlorine atom, often making it the most downfield signal. Two-dimensional NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) would be required for unambiguous assignment of these quaternary carbons.[10]

Advanced 2D NMR for Unambiguous Assignment

For complex molecules or to confirm assignments, 2D NMR techniques are invaluable.[8][10]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would show a correlation between the H8 proton signal (~8.8 ppm) and the C8 carbon signal (~144 ppm), and between the methyl protons (~2.7 ppm) and the methyl carbon (~19 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. For example, the H8 proton should show correlations to C4 and C5, and the methyl protons should show correlations to C2, which helps in assigning the quaternary carbons.

Troubleshooting
  • Broad Peaks: Can be caused by sample aggregation (reduce concentration), paramagnetic impurities, or unresolved coupling.[8] For the N-H proton, broadening is expected.

  • No N-H Signal: The N9-H proton may exchange with residual water in the solvent or D₂O if added. Running the experiment in a scrupulously dry solvent can help.

  • Impurity Peaks: Compare the spectrum to the known solvent residual peaks. Unidentified sharp singlets could be impurities from the synthesis or handling.

Conclusion

¹H and ¹³C NMR spectroscopy are powerful and essential tools for the structural verification and purity assessment of this compound. By understanding the principles of chemical shifts and applying the detailed protocols outlined in this application note, researchers can confidently characterize this important synthetic intermediate. The provided data serves as a reliable reference for scientists engaged in the synthesis and application of purine derivatives in drug discovery and development.

References
  • Dračínský, M., & Pohl, R. (2014). NMR Studies of Purines. Annual Reports on NMR Spectroscopy, 82, 59–113.
  • Procházková, E., Sala, M., Nencka, R., & Dračínský, M. (2012). C6-substituted purine derivatives: an experimental and theoretical 1H, 13C and 15N NMR study. Magnetic Resonance in Chemistry, 50(3), 221-228. Available at: [Link]

  • University of California, Davis. (n.d.). NMR Sample Preparation. Chemistry LibreTexts. Available at: [Link]

  • Stasyuk, A. J., Szatylowicz, H., Krygowski, T. M., & Fonseca Guerra, C. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. International Journal of Molecular Sciences, 22(16), 8888. Available at: [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • Alwsci. (2024). How To Prepare And Run An NMR Sample. Available at: [Link]

  • Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. Institut für Chemie. Available at: [Link]

  • BenchChem. (2025). Troubleshooting NMR Spectra of Complex Heterocycles. Technical Support Center.
  • Chemistry LibreTexts. (2023). NMR - Interpretation. Available at: [Link]

  • Dadras, A., & Asgari, D. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molbank, 2006(4), M481. Available at: [Link]

Sources

Application Notes and Protocols for the Mass Spectrometry Analysis of 6-Chloro-2-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Chloro-2-methyl-9H-purine Analysis

This compound is a substituted purine analog of significant interest in medicinal chemistry and drug development. Its structural similarity to endogenous purines, such as adenine and guanine, allows it to interact with a variety of biological targets, including enzymes and receptors involved in cellular signaling and proliferation. As a versatile synthetic intermediate, it serves as a crucial building block for the synthesis of a diverse range of bioactive molecules, including potential therapeutic agents for oncology and viral diseases.

The precise and sensitive quantification of this compound and its metabolites is paramount for pharmacokinetic studies, metabolism profiling, and quality control in drug manufacturing. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled specificity and sensitivity for the analysis of this and other small molecules in complex biological and chemical matrices. This guide provides a comprehensive overview of the principles and protocols for the robust analysis of this compound using LC-MS/MS, designed for researchers, scientists, and drug development professionals.

Chemical Profile of this compound

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful analytical method.

PropertyValueSource
Chemical Formula C₆H₅ClN₄[1], [2]
Molecular Weight 168.58 g/mol [1], [2]
Monoisotopic Mass 168.0202739 Da[2]
Structure A purine core with a chloro group at the 6-position and a methyl group at the 2-position.N/A

Part 1: Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to extract the analyte of interest from its matrix, remove interfering substances, and present it in a solvent compatible with the LC-MS system. The choice of method depends on the sample matrix (e.g., plasma, urine, reaction mixture).

Protocol 1: Solid-Phase Extraction (SPE) for Biological Matrices

SPE is a highly effective technique for cleaning up complex samples like plasma or urine, providing a cleaner extract and enhancing analytical sensitivity.

Rationale: Polymeric reversed-phase SPE cartridges are often a good starting point for purine-like molecules, as they offer broad retention for such compounds while allowing for the removal of salts and other polar matrix components that can cause ion suppression in the mass spectrometer.

Step-by-Step Methodology:

  • Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB or equivalent) with 1 mL of methanol followed by 1 mL of water. This activates the stationary phase for sample retention.

  • Loading: Dilute the biological sample (e.g., 100 µL of plasma) with 400 µL of 4% phosphoric acid in water. Load the entire volume onto the conditioned SPE cartridge. The acidic condition ensures that the purine, a weak base, is protonated and well-retained.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other highly polar interferences.

  • Elution: Elute the this compound from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid). This step concentrates the analyte and ensures compatibility with the LC mobile phase.

Protocol 2: Protein Precipitation for High-Throughput Analysis

For applications where speed is critical and the analyte concentration is sufficiently high, protein precipitation offers a simpler, faster alternative to SPE.

Rationale: This method quickly removes the bulk of proteins from biological samples by denaturing them with an organic solvent. It is a cruder cleanup method than SPE but is often sufficient for many applications.

Step-by-Step Methodology:

  • Precipitation: To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing an internal standard.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for LC-MS analysis.

Part 2: LC-MS/MS Method Development

The coupling of liquid chromatography with tandem mass spectrometry provides excellent selectivity and sensitivity for the quantification of this compound.

Liquid Chromatography Parameters

Rationale: Reversed-phase chromatography is well-suited for separating small, moderately polar molecules like purine derivatives. A C18 column is a good first choice, offering a balance of retention and resolution. The use of formic acid in the mobile phase aids in the protonation of the analyte, which is crucial for efficient electrospray ionization in positive ion mode.

ParameterRecommended Setting
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Parameters

Rationale: Electrospray ionization (ESI) in the positive ion mode is the preferred ionization technique for purines as the nitrogen atoms in the purine ring are readily protonated.[3] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Desolvation Temperature 500°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 150 L/hr
Nebulizer Gas Pressure 7 Bar
Analysis Mode Multiple Reaction Monitoring (MRM)
Proposed MRM Transitions and Fragmentation Pathway

Proposed Fragmentation:

  • Precursor Ion (Q1): The protonated molecule, [C₆H₅ClN₄+H]⁺, has a theoretical m/z of 169.0276.

  • Product Ions (Q3): Common fragmentation pathways for purines involve the loss of small neutral molecules. A likely fragmentation for this compound would be the loss of HCN from the purine ring, leading to a stable product ion. Another possibility is the loss of the chloro group.

Table of Proposed MRM Transitions:

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossCollision Energy (eV)
169.0142.0HCN20
169.0134.0Cl25
169.0116.0HCN + C₂H₂30

Note: The optimal collision energies should be determined experimentally by infusing a standard solution of the analyte and varying the collision energy to maximize the signal of the product ions.

Visualizing the Analytical Workflow

The following diagram illustrates the complete workflow from sample preparation to data acquisition.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample SPE Solid-Phase Extraction Sample->SPE Complex Matrix PP Protein Precipitation Sample->PP Simpler Matrix Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon LC_Injection LC Injection PP->LC_Injection Supernatant Evap_Recon->LC_Injection LC_Column C18 Separation LC_Injection->LC_Column ESI_Source ESI Source (Positive Ion) LC_Column->ESI_Source Mass_Spec Tandem MS (MRM Mode) ESI_Source->Mass_Spec Data_Acquisition Data Acquisition Mass_Spec->Data_Acquisition caption Figure 1. Workflow for the LC-MS/MS analysis of this compound.

Sources

Application Notes and Protocols: Leveraging 6-Chloro-2-methyl-9H-purine in Nucleophilic Aromatic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Purine Scaffold

Purines are fundamental heterocyclic compounds, forming the backbone of essential biomolecules like DNA and RNA.[1] Their synthetic derivatives are a cornerstone of medicinal chemistry, with applications ranging from anticancer agents to antiviral therapies.[2] 6-Chloro-2-methyl-9H-purine is a key intermediate in the synthesis of a diverse array of biologically active molecules. The chlorine atom at the C6 position is an excellent leaving group, making the purine ring susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide variety of functional groups at this position, enabling the generation of extensive compound libraries for drug discovery and development.[3][4]

The SNAr Mechanism: A Gateway to Purine Diversification

Nucleophilic aromatic substitution is a powerful tool for modifying aromatic rings.[5] In the context of this compound, the electron-withdrawing nature of the purine ring system facilitates nucleophilic attack at the C6 position.[6] The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[7] However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[8]

The general workflow for a nucleophilic substitution reaction on this compound can be visualized as follows:

SNAr_Workflow Start This compound + Nucleophile Reaction Reaction Setup (Solvent, Base, Temp.) Start->Reaction Reagents Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Time Workup Aqueous Workup & Extraction Monitoring->Workup Completion Purification Purification (Chromatography, Recrystallization) Workup->Purification Product 6-Substituted-2-methyl-9H-purine Purification->Product

Caption: General workflow for SNAr reactions of this compound.

The reactivity of the C6 position is significantly influenced by the electronic properties of the purine ring. The presence of electron-withdrawing groups enhances the electrophilicity of the carbon atom, accelerating the rate of nucleophilic attack. Conversely, electron-donating groups can decrease the reaction rate.[6]

Protocol 1: Amination of this compound

The introduction of amino groups at the C6 position is a common strategy in the synthesis of purine-based therapeutics. This protocol details a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperazine derivatives)[3][9]

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • n-Butanol or other suitable high-boiling solvent

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of this compound (1.0 eq) in n-butanol, add the desired amine (1.1 - 2.0 eq) and DIPEA (2.0 - 3.0 eq).

  • Heat the reaction mixture to reflux (typically 110-120 °C) under an inert atmosphere.[10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired 6-amino-2-methyl-9H-purine derivative.

Causality Behind Experimental Choices:

  • Solvent: A high-boiling polar aprotic solvent like n-butanol is often used to ensure the reaction reaches a sufficient temperature for the substitution to occur.[10]

  • Base: A non-nucleophilic base such as DIPEA is crucial to neutralize the HCl generated during the reaction without competing with the amine nucleophile.[10]

  • Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen or moisture at elevated temperatures.

Protocol 2: Thiolation of this compound

The synthesis of 6-thioalkyl purine derivatives is of significant interest for their potential biological activities.[1] This protocol outlines a general method for the displacement of the C6-chloro group with a thiol.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, alkyl thiols)

  • Sodium hydride (NaH) or other strong base

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the desired thiol (1.1 eq) in anhydrous DMF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium thiolate.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the 6-thio-2-methyl-9H-purine derivative.

Causality Behind Experimental Choices:

  • Base: A strong base like NaH is required to deprotonate the thiol, forming the more nucleophilic thiolate anion.

  • Anhydrous Conditions: Sodium hydride reacts violently with water, and the presence of water can also lead to undesired hydrolysis of the starting material.

  • Solvent: Anhydrous polar aprotic solvents like DMF or THF are ideal for this reaction as they are unreactive towards the strong base and effectively solvate the ionic intermediates.

Protocol 3: Alkoxylation of this compound

The synthesis of 6-alkoxy-2-methylpurine derivatives can be achieved through a nucleophilic substitution reaction with an alcohol.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, or a more complex alcohol)

  • Sodium metal or sodium alkoxide

  • The corresponding alcohol as the solvent or a high-boiling inert solvent

  • Standard laboratory glassware and purification equipment

Procedure:

  • Prepare the sodium alkoxide by carefully adding sodium metal (1.1 eq) to the desired alcohol (used as the solvent) under an inert atmosphere. Allow the sodium to react completely. Alternatively, use a commercially available sodium alkoxide.

  • Add this compound (1.0 eq) to the alkoxide solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.[2]

  • Once the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

  • Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Alkoxide Formation: The alcohol is converted to the more nucleophilic alkoxide to facilitate the substitution reaction.

  • Solvent Choice: Using the corresponding alcohol as the solvent provides a high concentration of the nucleophile, driving the reaction to completion. For less reactive or solid alcohols, a high-boiling inert solvent can be used.[11]

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution of this compound with various nucleophiles.

NucleophileReagents and ConditionsProductTypical Yield (%)
MorpholineDIPEA, n-BuOH, 120 °C2-Methyl-6-morpholino-9H-purine85-95
ThiophenolNaH, DMF, rt2-Methyl-6-(phenylthio)-9H-purine80-90
Sodium MethoxideCH3OH, reflux6-Methoxy-2-methyl-9H-purine75-85

Mechanistic Representation

The SNAr mechanism for the reaction of this compound with an amine is depicted below.

SNAr_Mechanism cluster_0 Addition Step cluster_1 Elimination Step Reactants This compound + R₂NH Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Nucleophilic Attack Intermediate Meisenheimer Complex Product 6-Amino-2-methyl-9H-purine + HCl Intermediate->Product Loss of Leaving Group

Caption: SNAr mechanism: Addition-Elimination pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of substituted purine derivatives. The protocols and principles outlined in these application notes provide a solid foundation for researchers to explore the rich chemistry of this scaffold. By understanding the underlying mechanisms and the rationale behind the experimental choices, scientists can effectively design and execute synthetic strategies to generate novel compounds with potential therapeutic applications.

References

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  • Kwok, W. M., et al. (2024). Dual Functionality of 6-Methylthioguanine: Synergistic Effects Enhancing the Photolability of DNA Nucleobases. Journal of the American Chemical Society, 146(4), 2686–2697. [Link]

  • Li, Y., et al. (2010). Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics. Organic & Biomolecular Chemistry, 8(20), 4569-4572. [Link]

  • PubChem. (n.d.). 6-chloro-9-methyl-9H-purin-2-amine. [Link]

  • El-Barbary, A. A., et al. (2009). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molecules, 14(11), 4426-4435. [Link]

  • Nikpassand, M., & Zare, M. (2018). Synthesis of 6-chloro-8-substituted-9H-purine derivatives. ResearchGate. [Link]

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Application Notes: 6-Chloro-2-methyl-9H-purine as a Versatile Intermediate for the Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Purines in CDK Inhibition

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that act as fundamental regulators of the eukaryotic cell cycle.[1] Their dysregulation, often through overexpression or the mutation of upstream regulatory proteins, is a hallmark of cancer, leading to uncontrolled cell proliferation.[2] This makes CDKs highly attractive targets for anticancer drug development. The therapeutic strategy centers on designing small molecules that compete with adenosine triphosphate (ATP) in the kinase active site, thereby halting the phosphorylation cascade that drives cell cycle progression.[3]

Among the various heterocyclic scaffolds explored for CDK inhibition, the purine core has emerged as a "privileged structure."[4] This is exemplified by early inhibitors like roscovitine.[5][6] The purine ring system effectively mimics the adenine moiety of ATP, anchoring the inhibitor within the kinase hinge region through a conserved pattern of hydrogen bonds.[4][7] This foundational interaction provides a stable platform for chemical modifications aimed at enhancing potency and, crucially, achieving selectivity for specific CDK isoforms (e.g., CDK2 over CDK1).

The intermediate, 6-chloro-2-methyl-9H-purine , serves as an ideal starting scaffold for building libraries of potent and selective CDK inhibitors. The chlorine atom at the C6 position is a versatile chemical handle, readily displaced or utilized in cross-coupling reactions. The methyl group at the C2 position provides a simple, lipophilic starting point for structure-activity relationship (SAR) studies, while the N9 position offers another site for modification to fine-tune physicochemical properties. This application note provides a technical guide to leveraging this intermediate in CDK inhibitor synthesis campaigns.

Synthetic Strategy: Diversification of the Purine Core

The primary advantage of this compound lies in the reactivity of the C6-chloro group. This position points towards the solvent-exposed region of the CDK active site and the ribose-binding pocket, making it the principal target for introducing diversity elements that govern inhibitor potency and selectivity.[4][7] The main synthetic routes involve palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: This reaction is a cornerstone for creating C6-aryl or C6-heteroaryl purines. It offers a robust and high-yielding method for forging carbon-carbon bonds under relatively mild conditions, with excellent tolerance for a wide range of functional groups on the boronic acid coupling partner.[8][9] This allows for the exploration of substituents that can form favorable interactions within the lipophilic pocket of the CDK active site.[7]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: For the synthesis of C6-amino purine derivatives, the Buchwald-Hartwig amination is the method of choice.[10][11][12] This reaction enables the formation of carbon-nitrogen bonds, coupling the purine core with a vast array of primary and secondary amines. This is critical for introducing groups that can form additional hydrogen bonds or electrostatic interactions, significantly enhancing binding affinity.[3]

  • Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the C6-chloride with strong nucleophiles like alkoxides or amines offers a more classical, often catalyst-free, approach.[13] While potentially requiring harsher conditions (e.g., heating in the nucleophile as a solvent), it remains a viable and straightforward method for synthesizing 6-alkoxy and certain 6-amino purine analogs.

  • N9-Alkylation: Modification of the N9 position is frequently employed to block a potential hydrogen bond donor site and introduce groups that can modulate solubility, cell permeability, and metabolic stability. This is typically achieved under basic conditions using an appropriate alkyl halide.[14][15] Care must be taken to control regioselectivity, as alkylation can sometimes occur at the N7 position.[15][16]

The logical workflow for generating a library of CDK inhibitors from this intermediate is visualized below.

Caption: Synthetic workflow for CDK inhibitor library generation.

Detailed Protocols

The following protocols provide a validated, step-by-step methodology for the synthesis of a representative C6-aryl purine derivative via Suzuki-Miyaura coupling, followed by N9-alkylation.

Protocol 3.1: Synthesis of 2-Methyl-6-(3-phenoxyphenyl)-9H-purine via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed coupling of this compound with 3-phenoxyphenylboronic acid. The choice of a biaryl boronic acid is based on literature showing that extended aromatic systems at the C6 position can lead to highly potent and selective CDK2 inhibitors.[7][17]

Experimental Rationale:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable and commercially available Pd(0) catalyst suitable for this type of coupling.[8]

  • Base: Anhydrous potassium carbonate (K₂CO₃) is a moderately strong inorganic base, sufficient to facilitate the transmetalation step of the catalytic cycle without causing degradation of the purine core.[8]

  • Solvent: Anhydrous toluene is an excellent solvent for this reaction, as it allows for heating to the required temperature (100 °C) to ensure a reasonable reaction rate.[8] For more challenging substrates or electron-deficient boronic acids, a mixed aqueous system (e.g., DME/water) may be required.

ReagentM.W.AmountMolesEquiv.
This compound168.58169 mg1.0 mmol1.0
3-Phenoxyphenylboronic acid214.03321 mg1.5 mmol1.5
Pd(PPh₃)₄1155.5629 mg0.025 mmol0.025
Anhydrous K₂CO₃138.21207 mg1.5 mmol1.5
Anhydrous Toluene-10 mL--

Step-by-Step Procedure:

  • To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (169 mg, 1.0 mmol), 3-phenoxyphenylboronic acid (321 mg, 1.5 mmol), and anhydrous K₂CO₃ (207 mg, 1.5 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (29 mg, 0.025 mmol), to the flask.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., mobile phase: 5% Methanol in Dichloromethane). The reaction is typically complete within 12-16 hours.

  • Upon completion, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with ethyl acetate (3 x 10 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (gradient elution, e.g., 0-5% Methanol in Dichloromethane) to yield the pure product, 2-methyl-6-(3-phenoxyphenyl)-9H-purine.

Protocol 3.2: N9-Alkylation of 2-Methyl-6-(3-phenoxyphenyl)-9H-purine

This protocol describes the alkylation of the N9 position, a common step to enhance drug-like properties.

Experimental Rationale:

  • Base: Potassium carbonate is a suitable base for deprotonating the N9 position of the purine ring, forming the nucleophilic purine anion.[14] Stronger bases like sodium hydride (NaH) can also be used but may require more stringent anhydrous conditions.[15]

  • Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively solvates the purine anion and the reagents.

  • Alkylating Agent: Isopropyl bromide is used as a representative alkylating agent. The isopropyl group is frequently found in CDK inhibitors as it can fit into a small hydrophobic pocket.[5]

ReagentM.W.AmountMolesEquiv.
2-Methyl-6-(3-phenoxyphenyl)-9H-purine316.34316 mg1.0 mmol1.0
Potassium Carbonate (K₂CO₃)138.21276 mg2.0 mmol2.0
Isopropyl Bromide122.99185 mg (0.14 mL)1.5 mmol1.5
Anhydrous DMF-8 mL--

Step-by-Step Procedure:

  • To a dry 25 mL round-bottom flask, add 2-methyl-6-(3-phenoxyphenyl)-9H-purine (316 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).

  • Add anhydrous DMF (8 mL) and stir the suspension at room temperature for 30 minutes.

  • Add isopropyl bromide (0.14 mL, 1.5 mmol) dropwise to the mixture.

  • Heat the reaction to 60 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N9-isopropyl derivative.

Structure-Activity Relationship (SAR) and Biological Data

Modifications based on the 6-chloro-purine scaffold have led to the discovery of highly potent and selective CDK inhibitors. The key to achieving high affinity is the precise placement of functional groups that interact with specific residues in the ATP-binding pocket.

Caption: Key interactions of a purine inhibitor in the CDK2 active site.

  • Purine Core: The N3 and N9 atoms, along with an amino group at the C2 position (if present), form a critical triplet of hydrogen bonds with the backbone atoms of Glu81 and Leu83 in the kinase hinge region.[4][7] This interaction is fundamental for anchoring the inhibitor.

  • C6-Substituent: Large, often lipophilic groups at the C6 position occupy the pocket normally filled by the ribose moiety of ATP.[4] The nature of this group is a primary determinant of selectivity. For example, a 3-(biphenyl) group at C6 was found to confer ~2000-fold selectivity for CDK2 over CDK1, likely by stabilizing a specific conformation of the glycine-rich loop that is preferred in CDK2.[7][17]

  • C2-Substituent: While the topic specifies a 2-methyl group, modifications at this position are also crucial. Replacing the methyl group with an anilino group, particularly one bearing a sulfamoyl moiety, can introduce additional hydrogen bonds with residues like Asp86, dramatically increasing potency.[3]

The following table summarizes the inhibitory activity of representative purine-based CDK inhibitors, illustrating the impact of substitutions at the C6 and C2 positions.

Compound IDC2-SubstituentC6-SubstituentCDK2 IC₅₀ (µM)CDK1 IC₅₀ (µM)Selectivity (CDK1/CDK2)
1 (NU2058) -NH₂-O-CH₂-Cyclohexyl0.0160.030~2x
2 -NH-Ph-O-CH₂-Cyclohexyl0.0040.015~4x
13 -NH-(p-SO₂NH₂)PhH (unsubstituted)1.311~8x
70 -NH-(p-SO₂NH₂)PhPhenyl0.0762.3~30x
73 -NH-(p-SO₂NH₂)Ph[1,1'-Biphenyl]-3-yl0.04486~1955x
Roscovitine -NH-CH(CH₂OH)Et-NH-Benzyl0.0730.065~1x
Data synthesized from multiple sources for illustrative purposes.[7][18][19]

Conclusion

This compound is a high-value starting material for medicinal chemistry campaigns targeting cyclin-dependent kinases. Its well-defined reactivity at the C6 position, accessible through robust and scalable protocols like the Suzuki-Miyaura and Buchwald-Hartwig couplings, allows for the systematic and efficient exploration of chemical space. By carefully designing substituents at the C6 and N9 positions, researchers can develop potent and highly selective CDK inhibitors with significant therapeutic potential. The protocols and SAR insights provided herein serve as a foundational guide for drug development professionals aiming to leverage this versatile intermediate.

References

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  • Wang, S., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1998-2017. [Link]

  • Fischer, P. M., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. ACS Publications. [Link]

  • Liu, Y., et al. (2022). Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. National Institutes of Health. [Link]

  • Hocek, M., et al. (2006). Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. ResearchGate. [Link]

  • De Azevedo, W. F., et al. (1997). Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine. PubMed. [Link]

  • Smaji, J., et al. (2013). Structures, observed and calculated CDK2 inhibitory activities of purine derivatives. ResearchGate. [Link]

  • Plenio, H., & Pschierer, J. (2009). Suzuki−Miyaura and Sonogashira Coupling of 6-Chloropurines and -Nucleosides in Water. American Chemical Society. [Link]

  • Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... SciSpace. [Link]

  • Plenio, H., & Pschierer, J. (2009). Suzuki−Miyaura and Sonogashira Coupling of 6-Chloropurines and -Nucleosides in Water. ResearchGate. [Link]

  • De Azevedo, W. F., et al. (1997). Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine. Semantic Scholar. [Link]

  • Robins, M. J., & Zhong, M. (2005). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. ACS Publications. [Link]

  • Anderson, M., et al. (2002). Structure-based design of a potent purine-based cyclin-dependent kinase inhibitor. Nature. [Link]

  • Unknown. (2019). High Yielding, Base Catalyzed C6 Regioselective Amination and N9 Alkylation in Purine Nucleotide. ResearchGate. [Link]

  • Rouchal, M., et al. (2021). Purine derivatives considered in this work. The inhibitory... ResearchGate. [Link]

  • Legraverend, M., et al. (2001). Cyclin-Dependent Kinase Inhibition by New C-2 Alkynylated Purine Derivatives and Molecular Structure of a CDK2−Inhibitor Complex. ACS Publications. [Link]

  • Unknown. (N/A). The actual and predicted pIC 50 values of the dataset compounds. ResearchGate. [Link]

  • Robins, M. J., & Zhong, M. (2005). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines. American Chemical Society. [Link]

  • Hocek, M., et al. (2003). Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. ACS Publications. [Link]

  • Kalinowski, D. S., et al. (2018). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. National Institutes of Health. [Link]

  • Robins, M. J., & Zhong, M. (2005). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. PubMed. [Link]

  • Unknown. (N/A). ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. ResearchGate. [Link]

  • Bohac, A., et al. (2002). Docking-Based Development of Purine-like Inhibitors of Cyclin-Dependent Kinase-2. ACS Publications. [Link]

  • Unknown. (N/A). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Unknown. (N/A). 6-chloro-2-mesyl-9H-purine. ChemSynthesis. [Link]

  • Griffin, R. J., et al. (2016). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Tetrahedron, 72(41), 6347-6354. [Link]

  • Unknown. (N/A). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Unknown. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

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  • Wang, S., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. PubMed. [Link]

  • Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

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  • Unknown. (2019). Buchwald-Hartwig coupling. YouTube. [Link]

  • Li, Y., et al. (2025). Discovery of Potent and Selective CDK4/6 Inhibitors for the Treatment of Chemotherapy-Induced Myelosuppression. PubMed. [Link]

  • Chen, H., et al. (2019). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Acta Pharmaceutica Sinica B, 9(4), 700-711. [Link]

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Application Notes & Protocols: Evaluating 6-Chloro-2-methyl-9H-purine in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The purine scaffold is a cornerstone in medicinal chemistry, serving as the foundation for numerous therapeutic agents, including a significant portion of clinically approved antiviral drugs. The inherent ability of purine analogs to mimic endogenous nucleosides allows them to interfere with viral replication machinery, making them a privileged class for antiviral research. Within this class, 6-chloropurines have emerged as valuable intermediates and, in some cases, active moieties in their own right, with demonstrated activity against viruses like SARS-CoV.[1] This document introduces 6-Chloro-2-methyl-9H-purine, a distinct analog, as a candidate for antiviral screening. These application notes provide a comprehensive strategic framework and a series of detailed, validated protocols designed for researchers, scientists, and drug development professionals to rigorously evaluate the antiviral potential of this compound and similar novel chemical entities.

Guiding Principle: The Antiviral Discovery Funnel

The primary objective in antiviral drug discovery is to identify compounds that potently inhibit viral replication at concentrations non-toxic to the host cell. This therapeutic window is quantified by the Selectivity Index (SI) , a critical ratio derived from two key metrics:

  • 50% Cytotoxic Concentration (CC₅₀): The concentration of a compound that reduces the viability of uninfected host cells by 50%. A higher CC₅₀ value is desirable, indicating lower toxicity.

  • 50% Effective Concentration (EC₅₀): The concentration of a compound that inhibits viral activity (e.g., replication, cytopathic effect) by 50%. A lower EC₅₀ value signifies higher potency.

Selectivity Index (SI) = CC₅₀ / EC₅₀

A high SI value is the hallmark of a promising antiviral candidate, indicating that the compound's antiviral effect is specific and not a byproduct of general cytotoxicity. The experimental workflow is designed as a funnel, starting with broad screening and progressing to more specific, in-depth assays for promising hits.

cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Hit Confirmation & Quantification cluster_2 Phase 3: Mechanistic Insight Cytotoxicity Protocol 1: Cytotoxicity Profiling (Determine CC₅₀) PrimaryScreen Protocol 2: Primary Antiviral Screen (CPE Reduction Assay - Determine EC₅₀) Decision1 High SI? (e.g., >10) PrimaryScreen->Decision1 Calculate SI PlaqueAssay Protocol 3: Plaque Reduction Assay (Confirm EC₅₀) YieldAssay Protocol 4: Virus Yield Reduction (Quantify Viral Titer Reduction) PlaqueAssay->YieldAssay MoA Protocol 5: Time-of-Addition Assay (Identify Stage of Inhibition) YieldAssay->MoA Decision1->PlaqueAssay Yes

Caption: The Antiviral Screening Funnel.

Foundational Assays: Cytotoxicity & Primary Screening

Before any antiviral activity can be claimed, the inherent toxicity of the test compound must be established. A compound that kills host cells will trivially appear to reduce viral replication, leading to false-positive results.[2] Therefore, cytotoxicity profiling is the mandatory first step.

Protocol 1: Determination of 50% Cytotoxic Concentration (CC₅₀) via MTT Assay

Scientific Rationale: The MTT assay is a robust, colorimetric method for assessing cell viability. It relies on the enzymatic activity of mitochondrial dehydrogenases within living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.

Materials:

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • Appropriate host cell lines (e.g., Vero E6 for coronaviruses, A549 for respiratory viruses, MDCK for influenza)[3][4]

  • 96-well flat-bottom cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed 96-well plates with host cells at a density that will result in ~80-90% confluency after 24 hours (e.g., 1 x 10⁴ cells/well). Incubate overnight at 37°C with 5% CO₂.

  • Compound Dilution: Prepare a serial dilution series of this compound in complete medium. A common range is from 100 µM down to 0.1 µM. It is critical to include a "vehicle control" containing the highest concentration of DMSO used in the dilutions, as well as an "untreated cell" control.

  • Treatment: Carefully remove the overnight culture medium from the cells and add 100 µL of the various compound concentrations (in triplicate) to the wells.[5]

  • Incubation: Incubate the plate for a period equivalent to the planned antiviral assay duration (e.g., 48-72 hours) at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated cell control (100% viability).

    • Plot the percentage of viability against the log of the compound concentration.

    • Use non-linear regression analysis (e.g., dose-response curve) to calculate the CC₅₀ value.

Data Presentation: Cytotoxicity Profile of this compound

Cell Line Description CC₅₀ (µM)
Vero E6 Monkey Kidney Epithelial >100
A549 Human Lung Carcinoma 85.4
MDCK Canine Kidney Epithelial >100
HeLa Human Cervical Cancer 62.1

Note: Data are hypothetical and for illustrative purposes.

Protocol 2: Primary Antiviral Screen via Cytopathic Effect (CPE) Reduction Assay

Scientific Rationale: Many viruses induce morphological changes in host cells, collectively known as cytopathic effect (CPE), which can include cell rounding, detachment, and lysis. The CPE reduction assay is a high-throughput method to screen for compounds that protect cells from virus-induced death.[6] Cell viability is often quantified using a stain like Neutral Red, which is taken up by viable cells.[2]

Materials:

  • Validated hit from Protocol 1 (CC₅₀ >10-20 µM is a good starting point)

  • Virus stock of known titer (e.g., Influenza A, Rhinovirus, SARS-CoV-2)

  • Host cells susceptible to the chosen virus

  • 96-well plates

  • Assay medium (e.g., MEM with 2% FBS)

  • Positive control antiviral drug (e.g., Remdesivir for SARS-CoV-2)

  • Neutral Red staining solution (0.033% in PBS)

  • Citrate-ethanol buffer (50% ethanol, 1% acetic acid)

Step-by-Step Methodology:

  • Cell Seeding: Prepare confluent monolayers of host cells in 96-well plates as described in Protocol 1.

  • Assay Plate Setup:

    • Test Wells: Add serial dilutions of this compound (in triplicate).

    • Virus Control (VC): Wells with cells and virus, but no compound (represents 0% protection).

    • Cell Control (CC): Wells with cells only, no virus or compound (represents 100% protection/viability).

    • Positive Control: Wells with cells, virus, and a known antiviral drug.

  • Infection: Add the virus to all wells except the Cell Control wells at a multiplicity of infection (MOI) calculated to cause >80% CPE in the Virus Control wells within 48-72 hours.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ until the desired level of CPE is observed in the Virus Control wells.

  • Staining:

    • Aspirate the medium and wash cells gently with PBS.

    • Add 100 µL of Neutral Red solution and incubate for 2 hours at 37°C.

    • Aspirate the dye and wash again with PBS.

    • Add 150 µL of citrate-ethanol buffer to each well to extract the dye from the cells.

  • Data Acquisition: Measure the absorbance at 540 nm.[7]

  • Analysis:

    • Calculate the percentage of CPE reduction for each concentration relative to the Virus Control and Cell Control wells.

    • Plot the percentage of protection against the log of the compound concentration and use non-linear regression to determine the EC₅₀ value.

    • Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀).

Hit Confirmation & Quantification

A promising SI from the primary screen warrants further investigation using more specific and quantitative assays. These secondary assays confirm the initial hit and provide a more accurate measure of antiviral activity by directly quantifying infectious virus particles.

cluster_0 Hit Confirmation Workflow Start Promising Hit from CPE Assay (High SI) PRA Protocol 3: Plaque Reduction Assay (Gold-standard quantification of infectious particles) Start->PRA Validate & Refine EC₅₀ VRA Protocol 4: Virus Yield Reduction Assay (Measures total progeny virus production) PRA->VRA Confirm with orthogonal assay Data Confirmed EC₅₀ & Log Reduction (Robust evidence of antiviral activity) VRA->Data

Caption: Workflow for Secondary Antiviral Assays.

Protocol 3: Plaque Reduction Assay (PRA)

Scientific Rationale: This is considered a gold-standard assay in virology. It measures the ability of a compound to reduce the number of infectious virus particles. A "plaque" is a localized area of cell death and lysis caused by a single infectious virus particle replicating and spreading to adjacent cells. A semi-solid overlay is used to restrict viral spread, ensuring that each plaque is a distinct, countable unit.[8]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in 6-well or 12-well plates to form a confluent monolayer.

  • Compound & Virus Preparation: Prepare serial dilutions of this compound in serum-free medium. In separate tubes, mix each compound dilution with a constant amount of virus (e.g., 100 plaque-forming units, PFU).

  • Adsorption: Aspirate the medium from the cell monolayers and add the virus/compound mixtures. Incubate for 1 hour at 37°C to allow the virus to adsorb to the cells.

  • Overlay: Carefully aspirate the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 1.2% Avicel or carboxymethylcellulose) that also contains the corresponding concentration of the test compound.[9]

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until plaques are visible.

  • Staining: Fix the cells (e.g., with 10% formalin) and remove the overlay. Stain the cell monolayer with a 0.1% crystal violet solution to visualize and count the plaques.[9]

  • Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀.

Protocol 4: Virus Yield Reduction Assay

Scientific Rationale: This assay directly quantifies the production of new, infectious progeny virus from infected cells treated with the compound. It provides a clear measure of the compound's impact on the entire viral replication cycle.[1][8]

Step-by-Step Methodology:

  • Infection & Treatment: Seed cells in a multi-well plate and infect with the virus at a defined MOI (e.g., 0.1). After a 1-hour adsorption period, wash the cells and add fresh medium containing serial dilutions of this compound.

  • Supernatant Collection: At a late time point in the replication cycle (e.g., 24 or 48 hours post-infection), collect the culture supernatants.

  • Virus Titeration: Perform serial dilutions of the collected supernatants and determine the viral titer using a TCID₅₀ (50% Tissue Culture Infectious Dose) assay or by performing a plaque assay on fresh cell monolayers.

  • Analysis: Compare the viral titers from the compound-treated wells to the untreated virus control. The data is often expressed as a log₁₀ reduction in viral titer. The EC₉₀ (concentration required for a 1-log reduction) or EC₉₉ (2-log reduction) can be calculated.

Data Presentation: Confirmed Antiviral Activity of this compound

Virus Assay EC₅₀ (µM) CC₅₀ (µM) Selectivity Index (SI)
Influenza A/H1N1 Plaque Reduction 4.2 >100 (MDCK) >23.8
Rhinovirus 1B CPE Reduction 7.8 62.1 (HeLa) 7.9
SARS-CoV-2 Yield Reduction 2.5 >100 (Vero E6) >40.0

Note: Data are hypothetical and for illustrative purposes.

Elucidating the Mechanism of Action (MoA)

Once a compound's activity is confirmed, the next critical step is to understand how it works. The Time-of-Addition assay is a powerful tool to pinpoint which stage of the viral lifecycle is being inhibited.[10]

Protocol 5: Time-of-Addition Assay

Scientific Rationale: The viral life cycle can be broadly divided into stages: entry (attachment and penetration), replication (genome synthesis and protein translation), and assembly/release.[11] By adding the compound only during specific windows of the infection process, one can infer its target stage. For example, if the compound is only effective when present during the initial viral adsorption period, it likely targets viral entry.

Step-by-Step Methodology (Conceptual):

  • Setup: Use a synchronized infection model in multi-well plates.

  • Define Treatment Windows:

    • Pre-treatment (-2h to 0h): Treat cells with the compound before adding the virus. This tests for effects on host cell receptors or priming.

    • Co-treatment (0h to 2h): Add the compound only during the virus adsorption/entry phase. This tests for entry inhibitors.

    • Post-treatment (2h onward): Add the compound after the virus has entered the cells. This tests for inhibitors of replication or egress.

  • Assay Readout: At the end of one replication cycle (e.g., 8-12 hours), quantify the viral yield (e.g., via RT-qPCR for viral RNA or a yield reduction assay).

  • Analysis: Compare the level of inhibition in each treatment window. Strong inhibition in a specific window points to the targeted stage of the viral life cycle.

cluster_0 Viral Life Cycle & MoA Assay Entry 1. Attachment & Entry Replication 2. Uncoating & Replication Entry->Replication Release 3. Assembly & Release Replication->Release Pre Pre-Treatment Window Pre->Entry Co Co-Treatment Window Co->Entry Post Post-Treatment Window Post->Replication Post->Release

Caption: Time-of-Addition Assay targeting different viral life cycle stages.

References

  • Antiviral Drug Screening. Virology Research Services. [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease. National Institutes of Health (NIH). [Link]

  • Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Taylor & Francis Online. [Link]

  • Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. ASM Journals. [Link]

  • Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry. National Institutes of Health (NIH). [Link]

  • Synthesis and Antiviral Activity of 6-chloropurine Arabinoside and Its 2'-deoxy-2'-fluoro Derivative. PubMed. [Link]

  • In vitro methods for testing antiviral drugs. National Institutes of Health (NIH). [Link]

  • Synthesis and Antirhinovirus Activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines. PubMed. [Link]

  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io. [Link]

  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential (Alternative). Protocols.io. [Link]

  • In Vitro Antiviral Testing. Institute for Antiviral Research, Utah State University. [Link]

  • Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PubMed Central. [Link]

  • Antiviral Methods and Protocols. National Institutes of Health (NIH). [Link]

  • A review: Mechanism of action of antiviral drugs. National Institutes of Health (NIH). [Link]

Sources

Troubleshooting & Optimization

troubleshooting 6-Chloro-2-methyl-9H-purine synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-2-methyl-9H-purine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered during the synthesis of this important purine derivative. Here, we address specific issues in a comprehensive question-and-answer format, grounded in mechanistic principles and practical, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction is incomplete, and I have a significant amount of starting material, 2-methylhypoxanthine, remaining. What are the likely causes and how can I resolve this?

Answer:

Incomplete chlorination is a frequent issue in the synthesis of this compound from 2-methylhypoxanthine using phosphorus oxychloride (POCl₃). The root causes typically involve suboptimal reaction conditions or reagent quality.

Underlying Causes (The "Why"):

The chlorination of the hydroxyl group at the 6-position of the purine ring by POCl₃ is a complex process. It is believed to proceed through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.[1] Tertiary amines are often added as catalysts. Their role is to react with POCl₃ to form a more reactive Vilsmeier-type reagent or to act as an HCl scavenger, driving the reaction forward.[2][3] Inefficiency at any of these stages can lead to an incomplete reaction.

  • Insufficient Reagent Activity: Phosphorus oxychloride can hydrolyze upon exposure to atmospheric moisture, reducing its efficacy. Similarly, the tertiary amine catalyst, if used, must be anhydrous.

  • Inadequate Temperature or Reaction Time: The reaction requires sufficient thermal energy to proceed at an adequate rate. However, excessively high temperatures or prolonged reaction times can lead to side product formation.[4]

  • Poor Solubility of Starting Material: 2-methylhypoxanthine has limited solubility in neat POCl₃ or common organic solvents, which can hinder its reaction.

Troubleshooting Protocol:

  • Reagent Quality Check:

    • Use freshly opened or properly stored anhydrous POCl₃.

    • Ensure any tertiary amine used (e.g., N,N-dimethylaniline) is anhydrous.

    • Thoroughly dry the starting material, 2-methylhypoxanthine, before use.

  • Reaction Condition Optimization:

    • Temperature: Gradually increase the reaction temperature, for instance, from 80°C to 100-110°C, while monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Reaction Time: Extend the reaction time, checking for completion every 1-2 hours via TLC.

    • Catalyst: If using a tertiary amine, ensure an appropriate molar ratio is used. The use of tertiary amine hydrochlorides has also been reported to improve yields and reduce side products in similar chlorinations.[2]

  • Improving Solubility:

    • Consider the use of a high-boiling point inert solvent to improve the solubility of the starting material. However, this may require adjustment of the reaction temperature and time.

Workflow for Addressing Incomplete Chlorination:

start Incomplete Reaction: 2-methylhypoxanthine remains reagent_check Verify Reagent Anhydricity (POCl₃, Amine, Starting Material) start->reagent_check temp_time Optimize Reaction Conditions (Increase Temperature/Time) reagent_check->temp_time monitor Monitor Progress via TLC temp_time->monitor solubility Improve Starting Material Solubility (Consider co-solvent) solubility->temp_time monitor->temp_time Incomplete complete Reaction Complete monitor->complete Complete

Caption: Troubleshooting workflow for incomplete chlorination.

FAQ 2: My final product is contaminated with 2-methylhypoxanthine, likely due to hydrolysis of the 6-chloro group. How can I prevent this during work-up and purify my product?

Answer:

The 6-chloro group on the purine ring is susceptible to nucleophilic substitution, particularly hydrolysis, which reverts the product to the starting material. This is a common issue during the aqueous work-up phase.

Underlying Causes (The "Why"):

The electron-withdrawing nature of the purine ring system makes the C6 position electrophilic and thus prone to attack by nucleophiles like water. This susceptibility is exacerbated under basic or neutral conditions.

Preventative Measures and Purification Protocol:

  • Controlled Work-up:

    • Quench the reaction mixture by slowly adding it to ice-cold water or an ice/water mixture to dissipate the heat from the exothermic hydrolysis of excess POCl₃.

    • Maintain a slightly acidic pH (around 3-5) during the initial aqueous work-up to minimize hydrolysis of the 6-chloro group.[5]

    • Avoid prolonged exposure of the product to aqueous environments.

  • Purification Strategy:

    • Recrystallization: this compound can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene. This can effectively remove the more polar 2-methylhypoxanthine.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), can separate the less polar product from the more polar starting material.

Quantitative Data for Purification:

MethodSolvent System (Example)Expected Outcome
Recrystallization Ethanol/WaterIncreased purity by removing polar impurities.
Column Chromatography Dichloromethane/Methanol (98:2 to 95:5)Good separation of product from starting material.
FAQ 3: I am observing the formation of isomeric impurities. What are these, and how can I control their formation?

Answer:

While less common during the chlorination step itself unless an alkylating agent is present, the potential for N-alkylation is a significant consideration in subsequent reactions of this compound. The primary isomers formed are the N7 and N9 alkylated products.

Underlying Causes (The "Why"):

The purine ring has multiple nucleophilic nitrogen atoms. Tautomerism plays a crucial role in determining the site of substitution.[6] For 9H-purines, the N9 and N7 positions are the most common sites for alkylation, with the N9 isomer often being the thermodynamically more stable product and the N7 isomer being the kinetically favored product in some cases.[7][8] The ratio of N7 to N9 isomers is influenced by the alkylating agent, solvent, base, and reaction temperature.[9]

Strategies for Regiocontrol (Primarily for Subsequent Reactions):

  • Kinetic vs. Thermodynamic Control: Lower reaction temperatures often favor the formation of the kinetic N7-isomer, while higher temperatures can lead to the thermodynamic N9-isomer.[8]

  • Steric Hindrance: Bulky substituents on the purine ring or the alkylating agent can influence the regioselectivity. For instance, sterically demanding groups at the C6 position can shield the N7 position, favoring N9 substitution.[9]

  • Protecting Groups: In multi-step syntheses, it may be necessary to protect one of the nitrogen atoms to ensure selective alkylation at the desired position.

Analytical Identification of Isomers:

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between N7 and N9 isomers. The chemical shifts of the purine protons and carbons, particularly C5, are sensitive to the position of the substituent.[10]

  • HPLC: A well-developed HPLC method can often separate the N7 and N9 isomers, allowing for their quantification.

FAQ 4: My reaction mixture has developed a dark color, and the final product is difficult to purify. What is causing this, and what can I do?

Answer:

The formation of dark, often tar-like, side products is typically a result of decomposition or polymerization reactions occurring at elevated temperatures or due to prolonged reaction times.

Underlying Causes (The "Why"):

Phosphorus oxychloride is a highly reactive and corrosive reagent.[11] At high temperatures, it can promote complex side reactions and degradation of the purine ring. The starting material and product may also be susceptible to thermal decomposition.[12]

Mitigation and Purification Strategies:

  • Strict Reaction Control:

    • Maintain the reaction temperature within the optimal range. Avoid localized overheating by ensuring efficient stirring.

    • Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed to avoid prolonged heating.

  • Purification of Discolored Product:

    • Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can help remove colored impurities.

    • Column Chromatography: This is often the most effective method for removing a wide range of impurities. Careful selection of the solvent system is crucial.

    • Recrystallization: This may be effective if the colored impurities have significantly different solubility profiles from the desired product.

Troubleshooting Workflow for Dark Reaction Mixtures:

start Dark, Tar-like Reaction Mixture temp_control Review and Optimize Reaction Temperature and Time start->temp_control charcoal Treat Crude Product with Activated Charcoal temp_control->charcoal chromatography Purify via Column Chromatography charcoal->chromatography recrystallize Attempt Recrystallization chromatography->recrystallize Optional final polish pure_product Pure Product chromatography->pure_product recrystallize->pure_product

Caption: Purification strategy for discolored products.

Experimental Protocols

Protocol 1: General Synthesis of this compound
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylhypoxanthine and an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents).

  • Optionally, add a catalytic amount of N,N-dimethylaniline (e.g., 0.1-0.2 equivalents).

  • Heat the reaction mixture to reflux (approximately 105-110°C) and monitor the progress by TLC (e.g., using a mobile phase of dichloromethane:methanol 9:1).

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide or solid sodium bicarbonate) to a pH of 7-8, keeping the temperature low.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: Analytical HPLC Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

This method should allow for the separation of the this compound product from the more polar 2-methylhypoxanthine starting material/hydrolysis product.

References

  • BenchChem Technical Support Team. (2025). Optimizing yield and purity in 6-Chloro-2-fluoropurine synthesis. BenchChem.
  • Haase, W. A. (2014). The chlorination of uric acid by phosphorus oxychloride in the presence of certain aliphatic and aromatic amine hydrochlorides.
  • Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline. (n.d.).
  • Shugar, D. (n.d.).
  • Synthesis of Purine Antiviral Agents, Hypoxanthine and 6-Mercaptopurine. (2025).
  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. The Journal of Organic Chemistry, 71(23), 8901–8906.
  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (n.d.). ACS Omega.
  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (n.d.).
  • POCl3 Mechanism for Activated Chlorine Form
  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). (2020).
  • Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. (2020). Environmental Science: Processes & Impacts.
  • Remaud, G. (1985). The use of 15N-NMR spectroscopy for assigning the structures of isomeric N7- and N9-substituted purines. SciSpace.
  • The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. (n.d.). BenchChem.
  • POCl3 Chlorination of 4-Quinazolones. (2025).
  • The roles of tertiary amine structure, background organic matter and chloramine species on NDMA form
  • Phosphorus Oxychloride. (n.d.). Common Organic Chemistry.

Sources

Technical Support Center: Optimizing the Chlorination of 2-Methylhypoxanthine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of 2-methylhypoxanthine chlorination. This resource is designed for researchers, scientists, and professionals in drug development who are working with purine chemistry. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this synthetic transformation. The advice provided is grounded in established chemical principles and practical laboratory experience to ensure the success of your experiments.

Introduction to the Chlorination of 2-Methylhypoxanthine

The conversion of 2-methylhypoxanthine to 2-methyl-6-chloropurine is a critical step in the synthesis of a wide array of biologically active molecules. The most common and effective method for this transformation is the use of phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as N,N-dimethylaniline or pyridine.[1] This reaction proceeds through a mechanism analogous to the Vilsmeier-Haack reaction, where a reactive intermediate is formed that facilitates the substitution of the hydroxyl group at the C6 position with a chlorine atom.[2][3][4]

While this reaction is well-established, its success is highly dependent on careful control of reaction parameters. The presence of the methyl group at the C2 position of the purine ring can influence the reactivity of the substrate and may lead to specific challenges. This guide will address these potential issues and provide solutions to optimize your reaction outcomes.

Visualizing the Reaction Pathway

To understand the core transformation, it is essential to visualize the reaction mechanism. The following diagram illustrates the key steps involved in the chlorination of 2-methylhypoxanthine using phosphorus oxychloride and N,N-dimethylformamide (DMF), which forms the Vilsmeier reagent.

Chlorination_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Chlorination of 2-Methylhypoxanthine DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate O-Phosphorylated Intermediate 2-MeHyp 2-Methylhypoxanthine 2-MeHyp->Intermediate Attack by Vilsmeier Reagent Product 2-Methyl-6-chloropurine Intermediate->Product Nucleophilic attack by Cl⁻ & Hydrolysis

Caption: Mechanism of 2-methylhypoxanthine chlorination.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the chlorination of 2-methylhypoxanthine.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Reagents: Phosphorus oxychloride can hydrolyze over time. 2. Insufficient Temperature: The reaction may require significant heat to proceed. 3. Poor Solubility: 2-methylhypoxanthine may have limited solubility in the reaction solvent.1. Use freshly distilled or a new bottle of POCl₃. 2. Gradually increase the reaction temperature, monitoring for decomposition. Refluxing is often necessary. 3. Consider using a co-solvent like acetonitrile or 1,2-dichloroethane to improve solubility.
Formation of a Dark Tar-like Substance 1. Excessive Heat: Overheating can lead to decomposition of the starting material and product. 2. Presence of Water: Moisture can lead to unwanted side reactions and decomposition.1. Carefully control the reaction temperature. Use an oil bath for uniform heating. 2. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Reaction (Starting Material Remains) 1. Insufficient Reagent: The molar ratio of POCl₃ to the substrate may be too low. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion.1. Increase the molar equivalents of POCl₃. A 5-10 fold excess is common.[5] 2. Extend the reaction time and monitor the progress by TLC or HPLC.
Product is Difficult to Purify 1. Residual POCl₃: Excess phosphorus oxychloride can complicate work-up. 2. Byproduct Formation: Side reactions can lead to impurities with similar polarity to the product.1. After the reaction, carefully quench the excess POCl₃ with ice water or a cold aqueous bicarbonate solution. 2. Employ flash column chromatography. For purines, a dichloromethane/methanol gradient on silica gel is often effective.[6] Reversed-phase (C18) chromatography can also be a powerful alternative.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the chlorination of 2-methylhypoxanthine?

A1: The optimal temperature can vary depending on the specific reaction conditions, but it is generally in the range of 90-110°C.[5] It is recommended to start at a lower temperature and gradually increase it while monitoring the reaction progress. Refluxing in a suitable solvent is a common practice.

Q2: Which tertiary amine base is best to use?

A2: N,N-dimethylaniline is a commonly used and effective base for this reaction.[1][5] Pyridine can also be used. The choice of base can sometimes influence the reaction rate and yield, so empirical optimization may be necessary for your specific setup.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase would be a mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v). The product, 2-methyl-6-chloropurine, will be less polar than the starting material, 2-methylhypoxanthine, and will therefore have a higher Rf value. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[5][7]

Q4: What are the key safety precautions for this reaction?

A4: Phosphorus oxychloride is a highly corrosive and moisture-sensitive reagent. It reacts violently with water and can cause severe burns. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching of excess POCl₃ should be done slowly and carefully in an ice bath to control the exothermic reaction.

Q5: My final product is an off-white or yellowish solid. How can I decolorize it?

A5: Minor colored impurities can often be removed by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. Alternatively, treating a solution of the crude product with activated carbon can help to remove colored impurities before filtration and concentration.[8]

Experimental Protocol: Chlorination of 2-Methylhypoxanthine

This protocol provides a general guideline. Optimization of specific parameters may be required.

Protocol_Workflow start Start step1 1. Combine 2-methylhypoxanthine and N,N-dimethylaniline in a flask. start->step1 step2 2. Add phosphorus oxychloride dropwise at 0°C under an inert atmosphere. step1->step2 step3 3. Heat the reaction mixture to reflux (approx. 100-110°C). step2->step3 step4 4. Monitor reaction progress by TLC. step3->step4 step5 5. Cool the reaction to room temperature. step4->step5 step6 6. Quench excess POCl₃ by slowly pouring the mixture onto crushed ice. step5->step6 step7 7. Neutralize with a base (e.g., NaHCO₃) to precipitate the product. step6->step7 step8 8. Filter the solid, wash with cold water, and dry under vacuum. step7->step8 step9 9. Purify by column chromatography or recrystallization. step8->step9 end End step9->end

Caption: Experimental workflow for the chlorination of 2-methylhypoxanthine.

Materials:

  • 2-methylhypoxanthine

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-dimethylaniline

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated sodium bicarbonate solution

  • Crushed ice

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylhypoxanthine (1.0 eq) and N,N-dimethylaniline (2.0-3.0 eq).

  • Under an inert atmosphere (N₂ or Ar), cool the flask in an ice bath (0°C).

  • Slowly add phosphorus oxychloride (5.0-10.0 eq) to the stirred mixture via a dropping funnel.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 100-110°C) using an oil bath.

  • Monitor the reaction by TLC (e.g., 10% MeOH in DCM) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and saturated sodium bicarbonate solution.

  • Slowly and carefully pour the reaction mixture onto the ice/bicarbonate mixture with vigorous stirring.

  • A precipitate should form. Continue stirring until the evolution of gas ceases.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude solid by flash column chromatography on silica gel using a gradient of methanol in dichloromethane or by recrystallization.

Data Presentation: Analytical Characterization

The successful synthesis of 2-methyl-6-chloropurine should be confirmed by analytical methods.

Analytical Technique Expected Result
¹H NMR Disappearance of the N-H proton signal from the hypoxanthine ring. Shifts in the aromatic protons consistent with the product structure.
¹³C NMR Appearance of a new carbon signal in the aromatic region corresponding to the C-Cl bond.
Mass Spectrometry A molecular ion peak corresponding to the mass of 2-methyl-6-chloropurine (C₆H₅ClN₄). The isotopic pattern for chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) should be observed.
HPLC A single major peak with a retention time different from the starting material.

References

  • Bendich, A., et al. (1954). The chlorination of hypoxanthines with phosphorus oxychloride in the presence of N,N-dimethyl- or diethylaniline. J. Am. Chem. Soc., 76, 6073. [Link: https://pubs.acs.org/doi/abs/10.1021/ja01652a032]
  • G. H. Hutchins et al. U.S. Patent No. 2,746,961. [Link: https://patents.google.
  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Application Note AN59. [Link: https://www.teledyneisco.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link: https://onlinelibrary.wiley.com/doi/abs/10.1002/cber.19270600118]
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659. [Link: https://onlinelibrary.wiley.com/doi/10.1002/0471264180.or056.02]
  • CN102321086A - Synthesizing method of adenine. (2012). [Link: https://patents.google.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link: https://en.wikipedia.org/wiki/Vilsmeier%E2%80%93Haack_reaction]
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link: https://nrochemistry.com/vilsmeier-haack-reaction/]
  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. [Link: https://www.jk-scientific.com/en/named-reaction/vilsmeier-haack-reaction-13]
  • ATSDR. (n.d.). Analytical Methods. Toxicological Profile for Trinitrotoluene. [Link: https://www.

Sources

Technical Support Center: Synthesis of 6-Chloro-2-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-Chloro-2-methyl-9H-purine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges of this synthesis and improve your product yield and purity.

Introduction: The Chemistry of Chlorinating 2-Methylhypoxanthine

The synthesis of this compound is a crucial step in the development of various therapeutic agents. The most common and direct route involves the deoxychlorination of 2-methylhypoxanthine. This transformation is typically achieved using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base or another activating agent.

The underlying principle of this reaction is the conversion of the lactam (or enol) oxygen of the pyrimidine ring in 2-methylhypoxanthine into a chloro group, a much better leaving group. This facilitates subsequent nucleophilic substitution reactions at the C6 position, making this compound a versatile intermediate. However, the high reactivity of phosphorus oxychloride and the sensitive nature of the purine ring system present several challenges that can impact yield and purity. This guide will address these challenges head-on.

Core Synthesis Protocol: this compound from 2-Methylhypoxanthine

This protocol outlines a standard procedure for the synthesis of this compound. Note that optimization may be required based on your specific laboratory conditions and reagent quality.

Reaction Scheme

Synthesis of this compound 2-Methylhypoxanthine 2-Methylhypoxanthine This compound This compound 2-Methylhypoxanthine->this compound POCl₃, Heat

Caption: Synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )Typical Quantity (per 1g of starting material)Notes
2-Methylhypoxanthine150.131.0 g (6.66 mmol)Ensure it is dry.
Phosphorus Oxychloride (POCl₃)153.3310-20 mLUse freshly distilled POCl₃ for best results. This reagent is corrosive and moisture-sensitive.
N,N-Dimethylaniline (optional)121.181-2 equivalentsCan act as a catalyst and acid scavenger.
Ice-As neededFor quenching the reaction.
Saturated Sodium Bicarbonate (NaHCO₃) solution-As neededFor neutralization.
Ethyl Acetate (EtOAc)88.11As neededFor extraction.
Brine-As neededFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)-As neededFor drying the organic layer.
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 2-methylhypoxanthine.

  • Addition of Reagents: Carefully add phosphorus oxychloride to the flask. If using N,N-dimethylaniline, add it to the mixture.

  • Reaction: Heat the reaction mixture to reflux (around 105-110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Removal of Excess POCl₃: After the reaction is complete, allow the mixture to cool to room temperature. Excess POCl₃ can be removed under reduced pressure. This step should be performed in a well-ventilated fume hood.

  • Quenching: Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process and should be done with extreme caution in a fume hood.

  • Neutralization: Once the initial vigorous reaction has subsided, slowly add saturated sodium bicarbonate solution until the pH of the aqueous layer is neutral (pH 7-8).

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.[1]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to address common issues encountered during the synthesis.

Low or No Yield

Q1: My TLC shows that the starting material is not being consumed, even after several hours of reflux. What could be the problem?

A1: This issue often points to problems with the reagents or reaction conditions.

  • Inactive Phosphorus Oxychloride: POCl₃ is highly susceptible to hydrolysis. If it has been exposed to atmospheric moisture, its activity will be significantly reduced. Solution: Use freshly distilled POCl₃ for your reaction.

  • Poor Quality Starting Material: Ensure your 2-methylhypoxanthine is dry. Moisture will consume the POCl₃. Solution: Dry your starting material in a vacuum oven before use.

  • Insufficient Temperature: The reaction requires a certain activation energy. Solution: Ensure your reaction is refluxing at the correct temperature (around 105-110 °C). Use a sand bath or a heating mantle with a temperature controller for accurate heating.

Q2: I see a new spot on my TLC, but the yield of the final product after work-up is very low.

A2: This could be due to several factors during the reaction or work-up.

  • Incomplete Reaction: The new spot might be an intermediate. Solution: Try extending the reaction time and continue to monitor by TLC until the starting material spot has completely disappeared.

  • Product Hydrolysis during Work-up: The 6-chloro group is susceptible to hydrolysis back to the hydroxyl group, especially in basic conditions.[2][3] If the neutralization step is too aggressive or the pH becomes too high, you can lose your product. Solution: Perform the neutralization carefully and slowly at a low temperature (0-5 °C). Maintain the pH as close to neutral as possible.

  • Loss during Extraction: this compound has some polarity. Solution: Perform multiple extractions with ethyl acetate to ensure complete recovery from the aqueous layer.

Impure Product

Q3: After work-up, I have an oily or sticky solid that is difficult to handle and purify. What is causing this?

A3: This is a common issue and is often due to residual phosphorus-containing byproducts.

  • Incomplete Quenching of POCl₃: If the quenching process is not thorough, phosphoric acid and its esters can remain in your crude product. Solution: Ensure vigorous stirring during the quench and allow sufficient time for all the POCl₃ to hydrolyze. Adding the reaction mixture to a larger volume of ice can help.

  • Formation of Polymeric Byproducts: At high temperatures, some side reactions can lead to the formation of tars. Solution: Avoid excessively high temperatures during the reaction and for prolonged periods.

Q4: My NMR spectrum shows unexpected peaks. What are the likely impurities?

A4: Besides unreacted starting material, other impurities can form.

  • 2-Methylhypoxanthine: The most common impurity if the reaction is incomplete.

  • Phosphorus-containing byproducts: These can be difficult to characterize by ¹H NMR but may be visible in ³¹P NMR.

  • Isomeric Byproducts: While the 6-position is the most reactive, chlorination at other positions is possible, though less likely under these conditions.

  • Hydrolysis Product: If your work-up was not optimal, you may have some 2-methylhypoxanthine formed from the hydrolysis of your product.

Work-up and Purification Challenges

Q5: The quenching of the reaction is very violent and difficult to control. Are there safer alternatives?

A5: The quenching of POCl₃ is inherently hazardous, but the risk can be managed.

  • "Reverse Quench": A safer method is to add the reaction mixture slowly to a vigorously stirred mixture of ice and a solvent like dichloromethane.[2] This ensures that POCl₃ is always the limiting reagent in the quench flask, which helps to control the exotherm.

  • Controlled Temperature Quench: Instead of ice, you can add the reaction mixture to a well-stirred, cooled (0-10 °C) solution of aqueous sodium bicarbonate. The addition must be very slow, and the temperature must be carefully monitored.

Quenching_Workflow cluster_reaction Reaction Mixture cluster_quench Quenching Vessel RM Cooled Reaction Mixture (Containing excess POCl₃) QV Vigorously Stirred Ice/Water or Aqueous NaHCO₃ RM->QV Slow, Dropwise Addition (Reverse Quench) Neutralization Neutralization (pH 7-8) QV->Neutralization Controlled Exotherm Extraction Extraction with Organic Solvent Neutralization->Extraction Product in Aqueous Layer Purification Purification (Chromatography/ Recrystallization) Extraction->Purification Crude Product

Caption: Recommended "Reverse Quench" workflow for POCl₃.

Q6: I am struggling to purify my product by column chromatography. What solvent system do you recommend?

A6: The polarity of this compound allows for purification on silica gel.

  • Solvent Systems: A gradient of ethyl acetate in hexanes is a good starting point. For more polar impurities, you can try a gradient of methanol in dichloromethane.[1]

  • TLC Analysis: Before running a column, always determine the optimal solvent system using TLC. The ideal Rf value for your product should be between 0.2 and 0.4.

Q7: Can I purify this compound by recrystallization?

A7: Yes, recrystallization can be an effective method for purification if the crude product is reasonably pure.

  • Solvent Selection: A mixture of ethanol and water, or ethyl acetate and hexanes, can be effective. You will need to experiment to find the ideal solvent system that dissolves your product when hot but allows it to crystallize upon cooling.

Analytical Characterization

Accurate characterization of the starting material and product is essential for a successful synthesis.

Compound1H NMR (DMSO-d₆)13C NMR (DMSO-d₆)
2-Methylhypoxanthine δ ~2.3 (s, 3H, CH₃), ~7.8 (s, 1H, C8-H), ~12.0 (br s, 1H, NH), ~12.5 (br s, 1H, NH)δ ~16.5 (CH₃), ~115.5 (C5), ~140.0 (C8), ~148.0 (C4), ~154.0 (C2), ~156.0 (C6)
This compound δ ~2.6 (s, 3H, CH₃), ~8.5 (s, 1H, C8-H), ~13.8 (br s, 1H, NH)δ ~19.0 (CH₃), ~131.0 (C5), ~145.0 (C8), ~151.0 (C6), ~152.0 (C4), ~160.0 (C2)

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

References

  • Achmatowicz, M. M., Thiel, O. R., Colyer, J. T., Hu, J., Elipe, M. V. S., Tomaskevitch, J., Tedrow, J. S., & Larsen, R. D. (2012). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 16(9), 1490–1499. [Link]

  • ChemBK. (n.d.). Phosphorus oxychloride. [Link]

  • Achmatowicz, M. M., Thiel, O. R., Colyer, J. T., Hu, J., Elipe, M. V. S., Tomaskevitch, J., Tedrow, J. S., & Larsen, R. D. (2012). Supporting Information: Hydrolysis of Phosphoryl Trichloride (POCl3). Characterization, In Situ Detection and Safe Quenching of Energetic Metastable Intermediates. [Link]

  • Achmatowicz, M. M., Thiel, O. R., Colyer, J. T., Hu, J., Elipe, M. V. S., Tomaskevitch, J., Tedrow, J. S., & Larsen, R. D. (2012). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. ACS Figshare. [Link]

  • ResearchGate. (2020). How can I properly quench POCl3?. [Link]

  • Hocek, M., & Holý, A. (2001). 2-Chloro-6-methyl-9-(tetrahydropyran-2-yl)purine. Collection of Czechoslovak Chemical Communications, 66(3), 483-491. [Link]

  • Organic Syntheses. (2012). Working with Hazardous Chemicals. [Link]

  • ResearchGate. (2014). How should I proceed in Chlorination using POCl3?. [Link]

  • Ganjeie, M., & Kaboudin, B. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molbank, 2006(3), M481. [Link]

  • Gate Chemistry. (2020, July 15). DMF/POCl3 (Vilsmeier Haack Reaction) |Gate Chemistry| [Video]. YouTube. [Link]

  • ResearchGate. (2025). Facile and Practical Synthesis of 2,6-Dichloropurine. [Link]

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. [Link]

  • Bell, R. A., Faggiani, R., Hunter, H. N., & Lock, C. J. L. (1992). Synthesis, C-13 NMR, and X-ray crystal structure of N6,N9-octamethylenepurinecyclophane. Canadian Journal of Chemistry, 70(1), 186-193. [Link]

  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, 100%_DMSO, experimental) (HMDB0000157). [Link]

  • Google Patents. (n.d.). US4405781A - Method for preparing salts of 6-chloropurine.
  • Katajisto, J., Heinonen, P., & Lönnberg, H. (2010). 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides: measurements and calculations. Magnetic Resonance in Chemistry, 48(1), 61-67. [Link]

  • Gath, J., & Led, J. J. (2018). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Journal of Pharmaceutical Sciences, 107(11), 2831-2839. [Link]

  • Li, Y., Wang, Y., & Zhang, J. (2011). 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o687. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000157). [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000157). [Link]

  • SpectraBase. (n.d.). 6-chloro-9-methyl-9H-purine. [Link]

  • Polepalli, V., et al. (2014). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences, 7(3), 220-224. [Link]

  • Hřebabecký, H., & Holý, A. (2004). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 4(6), 10853-10864. [Link]

  • ChemSynthesis. (n.d.). 6-chloro-2-mesyl-9H-purine. [Link]

  • Royal Society of Chemistry. (2019). Identification of reaction sites and chlorinated products of purine bases and nucleosides during chlorination: a computational study. Organic & Biomolecular Chemistry, 17(28), 6867-6876. [Link]

  • Serkova, N. J., & Glunde, K. (2022). Untargeted 2D NMR Metabolomics of [13C-methyl]Methionine-Labeled Tumor Models Reveals the Non-DNA Methylome and Provides Clues to Methyl Metabolism Shift during Tumor Progression. Metabolites, 12(3), 199. [Link]

  • Chemsrc. (n.d.). 9H-Purine,2-chloro-6-methyl. [Link]

  • Hach. (n.d.). What troubleshooting should be done if my CL17 analyzer is reading low or zero?. [Link]

Sources

Technical Support Center: Synthesis of 6-Chloro-2-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-2-methyl-9H-purine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important intermediate. By understanding the underlying chemistry and potential pitfalls, you can optimize your synthetic route, improve yield and purity, and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the synthesis of this compound:

Q1: What is the most common starting material for the synthesis of this compound?

The most prevalent and economically viable starting material is 2-methylhypoxanthine. This compound can be readily chlorinated at the 6-position to yield the desired product.

Q2: My reaction with phosphorus oxychloride (POCl₃) is sluggish or incomplete. What could be the issue?

Incomplete chlorination is a frequent problem. Several factors can contribute to this:

  • Moisture: Phosphorus oxychloride is highly sensitive to moisture. Any water present in the starting material, solvent, or reaction vessel will quench the POCl₃, reducing its effectiveness. Ensure all reagents and glassware are scrupulously dried before use.[1]

  • Insufficient Reagent: An inadequate amount of POCl₃ will lead to incomplete conversion. While a stoichiometric amount is theoretically sufficient, in practice, an excess of POCl₃ is often required to drive the reaction to completion.

  • Low Reaction Temperature: The chlorination of the purine ring generally requires elevated temperatures to proceed at a reasonable rate. If the reaction temperature is too low, the activation energy barrier may not be overcome, resulting in a stalled reaction.

  • Poor Solubility: 2-methylhypoxanthine has limited solubility in many organic solvents. If the starting material is not adequately suspended or dissolved, the reaction will be slow and inefficient. The use of a suitable co-solvent or a phase-transfer catalyst can sometimes mitigate this issue.[2]

Q3: I am observing a significant amount of a byproduct that has a similar mass to my starting material. What could it be?

This is likely the starting material, 2-methylhypoxanthine, which has been re-formed through hydrolysis of the product, this compound, during the reaction workup. The 6-chloro group is susceptible to nucleophilic attack by water, especially under non-neutral pH conditions. Careful control of the workup procedure, such as quenching the reaction mixture on ice and maintaining a cold, slightly acidic environment, can minimize this side reaction.

Q4: My final product is a mixture of two isomers. How can I avoid this?

Isomer formation is a common issue in purine chemistry, particularly during alkylation reactions.[3] However, in the synthesis of this compound from 2-methylhypoxanthine, the primary concern is not typically isomeric impurities of the final product itself, but rather potential tautomers. The 9H-purine is the thermodynamically favored tautomer. If you are performing subsequent reactions, such as N-alkylation, you will likely encounter the formation of N7 and N9 isomers.[3][4]

Troubleshooting Guide

This section provides a more in-depth look at specific problems you may encounter during the synthesis of this compound, along with recommended solutions.

Problem 1: Low Yield of this compound

A low yield can be attributed to several factors throughout the synthetic process. The following troubleshooting workflow can help you identify and resolve the root cause.

low_yield_troubleshooting start Low Yield Observed check_sm Verify Starting Material Purity start->check_sm check_reagents Assess Reagent Quality & Stoichiometry check_sm->check_reagents SM is pure solution Improved Yield check_sm->solution SM is impure -> Purify SM check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents are good check_reagents->solution Reagents are poor -> Use fresh/pure reagents check_workup Optimize Workup Procedure check_conditions->check_workup Conditions are optimal check_conditions->solution Conditions are suboptimal -> Adjust T, time, etc. check_purification Evaluate Purification Method check_workup->check_purification Workup is efficient check_workup->solution Workup is problematic -> Modify quenching/extraction check_purification->solution Purification is effective check_purification->solution Purification is inefficient -> Change method impurity_troubleshooting start Impurity Detected identify_impurity Identify Impurity Structure (LC-MS, NMR) start->identify_impurity impurity_A 2-methylhypoxanthine identify_impurity->impurity_A impurity_B Dichloropurine identify_impurity->impurity_B impurity_C Phosphorylated byproduct identify_impurity->impurity_C solution_A Optimize workup (low T, pH control) impurity_A->solution_A solution_B Control reaction T and stoichiometry impurity_B->solution_B solution_C Ensure complete reaction and proper quenching impurity_C->solution_C end_goal Pure Product solution_A->end_goal solution_B->end_goal solution_C->end_goal

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Technical Support Center: Navigating the Challenges of N9-Alkylation in 2-Methylpurines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complexities of N9-alkylation of 2-methylpurines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuanced landscape of purine chemistry. Here, we provide in-depth troubleshooting guides and frequently asked questions to empower you with the knowledge to overcome common experimental hurdles and achieve regioselective synthesis of your target N9-substituted 2-methylpurine derivatives.

The Core Challenge: N7 vs. N9 Regioselectivity

The primary obstacle in the alkylation of 2-methylpurines is controlling the site of substitution on the imidazole ring. The purine core possesses two nucleophilic nitrogen atoms, N7 and N9, both of which are susceptible to alkylation. The thermodynamically more stable N9 isomer is often the desired product in medicinal chemistry; however, the kinetically favored N7 isomer frequently forms as a significant byproduct, leading to challenging purification processes and reduced yields.[1][2]

The presence of a methyl group at the C2 position introduces an additional layer of complexity. While it may not be immediately adjacent to the imidazole nitrogens, its electronic and steric influence can subtly alter the reactivity of the purine ring system, impacting the N9/N7 ratio.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the N9-alkylation of 2-methylpurines, offering explanations and actionable solutions.

Issue 1: Low Regioselectivity - Predominant Formation of the N7-Isomer

  • Underlying Cause: The N7 position is often kinetically favored due to its greater accessibility and higher electron density in the purine anion. Standard alkylation conditions, such as the use of a strong base like sodium hydride in a polar aprotic solvent like DMF, can lead to a mixture of N7 and N9 isomers.[3] The 2-methyl group, being electron-donating, can further enhance the nucleophilicity of the purine system, potentially favoring the kinetic N7 product under certain conditions.

  • Solutions:

    • Leverage Steric Hindrance: If your 2-methylpurine also has a substituent at the C6 position, consider using a bulky group to sterically shield the N7 position. Research has shown that a large substituent at C6 can effectively block the approach of an alkylating agent to the N7 nitrogen, thereby favoring N9 substitution.[3][4][5]

    • Employ the Mitsunobu Reaction: The Mitsunobu reaction, which utilizes an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DEAD or DIAD), is renowned for its high N9-selectivity in purine alkylation.[6][7][8] This method avoids the formation of the purine anion and proceeds through a different mechanism that inherently favors the N9 position.

    • Optimize Base and Solvent System: Experiment with different base and solvent combinations. While strong bases are common, weaker bases like potassium carbonate (K₂CO₃) in DMF can sometimes offer improved N9 selectivity.[9] The choice of solvent can also influence the regioselectivity; therefore, screening various solvents is recommended. Microwave irradiation has also been reported to improve N9 selectivity and reduce reaction times.[10]

Issue 2: Complex Reaction Mixture and Difficult Purification

  • Underlying Cause: The formation of both N7 and N9 isomers, which often have very similar polarities, makes their separation by column chromatography a significant challenge.

  • Solutions:

    • Improve Reaction Selectivity: The most effective approach is to optimize the reaction conditions to maximize the formation of the desired N9-isomer, as detailed in the previous section.

    • Advanced Chromatographic Techniques: If a mixture is unavoidable, consider using high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for separation. These techniques offer higher resolution than standard column chromatography.

    • Isomer-Specific Derivatization: In some cases, it may be possible to selectively react one isomer to facilitate separation. For instance, the N7-alkylated purine may form a quaternary salt more readily under certain conditions, altering its solubility and chromatographic behavior.

Issue 3: No Reaction or Low Conversion

  • Underlying Cause: The reactivity of the 2-methylpurine substrate can be influenced by other substituents on the purine ring. For example, electron-withdrawing groups can decrease the nucleophilicity of the purine nitrogens, making alkylation more difficult. In some reported cases, 2-chloropurine and 6-methylpurine showed no reaction under specific tert-butylation conditions.[1]

  • Solutions:

    • Increase Reaction Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. However, be mindful that higher temperatures can sometimes lead to decreased regioselectivity.[1]

    • Use a More Reactive Alkylating Agent: Switching from an alkyl chloride or bromide to a more reactive alkyl iodide or triflate can enhance the reaction rate.

    • Consider a Silylation Approach (Vorbrüggen Method): For more challenging substrates, a silylation method can be effective. This involves first silylating the purine with an agent like N,O-bis(trimethylsilyl)acetamide (BSA), followed by the addition of the alkyl halide and a Lewis acid catalyst (e.g., SnCl₄).[1] This method can facilitate the alkylation of less reactive purines.

Frequently Asked Questions (FAQs)

Q1: How does the 2-methyl group specifically influence N9-alkylation?

The 2-methyl group is an electron-donating group, which increases the overall electron density of the purine ring system, enhancing its nucleophilicity. This can make the purine more reactive towards alkylating agents. However, its position is remote from the N7 and N9 nitrogens, so its steric effect on regioselectivity is generally considered to be minimal compared to a substituent at C6. Its electronic influence might slightly alter the relative nucleophilicity of N7 versus N9, but this is often overshadowed by other factors like the reaction conditions and the nature of other substituents.

Q2: Which analytical technique is best for confirming the structure of my N9-alkylated 2-methylpurine?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive tool for distinguishing between N7 and N9 isomers.[11][12]

  • ¹H and ¹³C NMR: There are often reproducible differences in the chemical shifts of the purine ring protons and carbons between the N7 and N9 isomers. For instance, in many substituted purines, the C5 carbon is typically more deshielded (higher ppm) in the N9 isomer compared to the N7 isomer.[11]

  • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful. It can show a correlation between the protons of your alkyl group (e.g., the CH₂ group attached to the purine) and the N9 or N7 nitrogen, providing unambiguous proof of the substitution site.[11]

  • ¹⁵N NMR: If available, ¹⁵N NMR is highly sensitive to the position of substitution and can provide definitive evidence for the isomer structure.[12][13][14]

Q3: Can I use the Mitsunobu reaction for any alcohol with my 2-methylpurine?

The Mitsunobu reaction is quite versatile and works with a wide range of primary and secondary alcohols.[8][15][16] However, tertiary alcohols are generally not suitable for this reaction. The reaction proceeds with an inversion of stereochemistry at the alcohol's chiral center, which is an important consideration for the synthesis of chiral molecules.

Q4: Are there any safety concerns with the Mitsunobu reaction?

Yes, the reagents used in the Mitsunobu reaction, particularly DEAD and DIAD, are hazardous. They are also sensitive to heat and can be explosive.[17] It is crucial to handle these reagents with care, following all safety protocols, and to perform the reaction in a well-ventilated fume hood.

Experimental Protocols

General Protocol for N9-Alkylation using Mitsunobu Reaction

This protocol provides a general guideline for the N9-alkylation of a 2-methylpurine with a primary or secondary alcohol.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 2-methylpurine (1.0 eq.) and the alcohol (1.2 eq.) in anhydrous tetrahydrofuran (THF).

  • Addition of Triphenylphosphine: Add triphenylphosphine (1.5 eq.) to the solution and stir until it is completely dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Azodicarboxylate: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the cooled solution. The characteristic red-orange color of the azodicarboxylate should dissipate as the reaction progresses.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced azodicarboxylate as byproducts.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to isolate the desired N9-alkylated 2-methylpurine.

Data Presentation
MethodKey ReagentsTypical N9/N7 RatioAdvantagesDisadvantages
Standard Alkylation Alkyl halide, Strong Base (e.g., NaH), DMFVariable, often low selectivitySimple reagentsOften poor regioselectivity, difficult purification
Mitsunobu Reaction Alcohol, PPh₃, DEAD/DIADHigh (>9:1)High N9-selectivity, mild conditionsHazardous reagents, byproduct removal
Steric Shielding Bulky C6-substituentHigh (>10:1)Excellent regioselectivityRequires a suitable C6-substituent
Silylation (Vorbrüggen) BSA, Alkyl halide, Lewis AcidGood to HighEffective for less reactive purinesMulti-step, requires Lewis acid

Visualizations

Reaction Pathway: N7 vs. N9 Alkylation

G cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_products Products 2-Methylpurine 2-Methylpurine 2-Methylpurine_Anion 2-Methylpurine Anion 2-Methylpurine->2-Methylpurine_Anion Deprotonation Alkylating_Agent Alkylating Agent (R-X) N9_Isomer N9-Alkyl-2-methylpurine (Thermodynamically Favored) N7_Isomer N7-Alkyl-2-methylpurine (Kinetically Favored) Base_Solvent Base / Solvent 2-Methylpurine_Anion->N9_Isomer Alkylation at N9 2-Methylpurine_Anion->N7_Isomer Alkylation at N7

Caption: Competing N7 and N9 alkylation pathways for 2-methylpurine.

Troubleshooting Workflow

G Start N9-Alkylation of 2-Methylpurine Check_Purity Analyze Crude Product (TLC, LC-MS, NMR) Start->Check_Purity High_Selectivity High N9-Selectivity Check_Purity->High_Selectivity Desired Low_Selectivity Low N9-Selectivity / N7-Isomer Present Check_Purity->Low_Selectivity Undesired Proceed Proceed to Purification High_Selectivity->Proceed Optimize Optimize Reaction Conditions Low_Selectivity->Optimize Option1 Switch to Mitsunobu Reaction Optimize->Option1 Option2 Introduce C6-Steric Hindrance Optimize->Option2 Option3 Screen Bases and Solvents Optimize->Option3

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degradation of 6-chloropurine derivatives during workup

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Chloropurine Derivatives

Welcome to the technical support center for researchers working with 6-chloropurine and its derivatives. This guide is designed to provide in-depth, field-proven insights into the challenges associated with the stability of these compounds, particularly during reaction workup and purification. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and design more robust experimental plans.

The C6-chloro substituent makes the purine ring highly susceptible to nucleophilic aromatic substitution, a feature that is synthetically useful but also a primary source of degradation.[1][2] Understanding the factors that govern this reactivity is the key to preserving your target molecule.

Part 1: Frequently Asked Questions (FAQs) - Diagnosis and Understanding

This section addresses the most common issues researchers face, focusing on identifying degradation and understanding its chemical basis.

Question 1: My reaction appears clean by in-situ monitoring (TLC/LC-MS), but after workup, I see new spots and a lower yield. What is happening?

Answer: This is a classic sign that your 6-chloropurine derivative is degrading during the workup process. The conditions used for quenching, extraction, and washing (e.g., pH, temperature, presence of nucleophiles) are often the culprits. Your product may be unstable to exposure to water, acid, or base, which are common reagents in workup procedures.[3]

The first step in troubleshooting is to systematically test your product's stability. Before your next full-scale workup, take a small aliquot of the crude reaction mixture and expose it to each planned workup step in a separate vial (e.g., add a drop of water, a drop of dilute acid, a drop of dilute base). Monitor each vial by TLC or LC-MS to pinpoint which step is causing the degradation.[3]

Question 2: What are the most common degradation products of 6-chloropurine derivatives?

Answer: The primary degradation pathway is the displacement of the chloride at the C6 position. The two most common degradation products are:

  • Hypoxanthine Derivatives: Formed by the hydrolysis of the C6-chloro group to a hydroxyl group. This is especially prevalent in aqueous basic or strongly acidic conditions. The resulting hypoxanthine or guanine-like analogue is significantly more polar than the starting material.

  • 6-Substituted Purines: Formed by reaction with other nucleophiles present in your workup. For example, using an amine base like triethylamine can lead to the formation of a 6-(diethylamino)purine byproduct. Using an alcohol as a solvent can result in a 6-alkoxypurine.

Below is a diagram illustrating these common degradation pathways.

Degradation_Pathways cluster_main 6-Chloropurine Derivative cluster_products Degradation Products Start R-6-Chloropurine Hypoxanthine R-Hypoxanthine Derivative (Hydrolysis Product) Start->Hypoxanthine H₂O (Acid or Base catalyst) Substituted R-6-(Nucleophile)-Purine (Substitution Product) Start->Substituted Nu:⁻ (e.g., R₂NH, RO⁻)

Caption: Common degradation pathways for 6-chloropurine derivatives.

Question 3: Why is pH control so critical during the workup? My compound decomposed after a simple bicarbonate wash.

Answer: The purine ring system contains several nitrogen atoms that are basic and can be protonated or deprotonated, significantly influencing the electrophilicity of the C6 carbon.[4]

  • Under Basic Conditions (e.g., NaHCO₃, K₂CO₃, NaOH): Even mildly basic conditions can accelerate hydrolysis by providing a sufficient concentration of hydroxide ions (OH⁻), a potent nucleophile. Furthermore, deprotonation at the N7 or N9 position can increase the electron density of the purine ring system, making it more susceptible to certain reactions, though direct nucleophilic substitution at the electron-rich C6 is generally facilitated by electron-withdrawing effects. The primary issue with base is the presence of OH⁻, which directly attacks the C6 position, displacing the chloride. Some 6-chloropurine derivatives are known to be unstable under basic conditions.[5]

  • Under Acidic Conditions (e.g., dilute HCl): Protonation of the ring nitrogens makes the purine ring system more electron-deficient. This greatly enhances the electrophilicity of the C6 carbon, making it more vulnerable to attack by weak nucleophiles, including water. While 6-chloropurine can form stable salts with strong acids, prolonged exposure, especially at elevated temperatures, can lead to hydrolysis.[6][7]

A sodium bicarbonate wash, while considered mild, can raise the pH sufficiently to cause slow hydrolysis, especially if the compound is sensitive or the contact time is long.

Part 2: Troubleshooting Guide for Experimental Workup

This section provides specific solutions to problems encountered during common workup steps.

Observation Potential Cause Recommended Solution & Rationale
A new, highly polar spot appears on TLC after an aqueous wash.Hydrolysis. The C6-Cl has been replaced by a hydroxyl group, creating a more polar hypoxanthine derivative.Work at low temperatures. Perform washes with ice-cold solutions to reduce the rate of hydrolysis. Use a buffered wash. Instead of plain water or a basic solution, use an ice-cold saturated ammonium chloride (NH₄Cl) solution or a pH 7 buffer to maintain neutrality.[8]
Product is lost during extraction; crude NMR shows it's not in the organic layer.Product is water-soluble. 6-Chloropurine itself has some water solubility, and derivatives can be highly soluble, especially if they form salts.[9][10]Check the aqueous layer. Before discarding, neutralize and extract the aqueous layer with a more polar solvent like ethyl acetate or a 9:1 DCM:IPA mixture.[3] Salt-out. Saturate the aqueous layer with NaCl before extraction to decrease the polarity of the aqueous phase and drive the product into the organic layer.
The reaction was performed with an amine base (e.g., TEA, DIPEA), and a side product with a similar polarity to the product is observed.Nucleophilic substitution by the amine base. The amine has displaced the C6-chloro group.Use a non-nucleophilic base. For the reaction, switch to a sterically hindered base like DBU or a proton sponge. For workup, use inorganic bases like K₂CO₃ or NaHCO₃, but with caution (see above). Copper Sulfate Wash. To remove residual primary or secondary amines, wash the organic layer with a 10% aqueous copper sulfate solution.[8]
Workup with strong acid to remove a base leads to a tar-like substance or complete product loss.Acid-mediated decomposition. The compound is unstable to strong acid, potentially leading to hydrolysis or other degradation pathways.Isolate as an acid salt. Instead of washing with acid, consider precipitating your product as a salt. Add a strong acid like HCl or methanesulfonic acid to a solution of the crude product in a non-polar solvent like DCM. The resulting salt often precipitates in high purity, separating it from non-basic impurities.[6] This is a powerful but underutilized technique. See Protocol 2 for details.

Part 3: Preventative Measures & Recommended Protocols

Proactive design is the best defense against degradation. Here are protocols and workflows designed for stability.

Diagram: Recommended General Workup Workflow

Caption: A robust workflow designed to minimize degradation of sensitive 6-chloropurine derivatives.

Protocol 1: General Workup for pH-Sensitive 6-Chloropurine Derivatives

This protocol emphasizes maintaining near-neutral pH and low temperatures throughout the process.

  • Preparation: Prepare two dropping funnels, one with ice-cold saturated aqueous ammonium chloride (NH₄Cl) and another with ice-cold deionized water. Prepare your separatory funnel and receiving flasks in an ice bath.

  • Quenching: Cool the reaction vessel in an ice bath. Slowly add the saturated NH₄Cl solution to quench the reaction. Monitor the pH of the aqueous layer to ensure it remains between 5 and 7. Rationale: NH₄Cl is a weak acid and provides a buffered system to prevent sharp pH spikes in either the acidic or basic direction.

  • Extraction: Transfer the quenched mixture to the pre-chilled separatory funnel. Extract the product with an appropriate ice-cold organic solvent (e.g., dichloromethane, ethyl acetate). Repeat the extraction 2-3 times to ensure complete recovery.

  • Washing: Combine the organic layers and wash once with ice-cold brine (saturated aq. NaCl). Rationale: Brine helps to break emulsions and removes bulk water without introducing a pH shift.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Ensure the rotary evaporator water bath temperature does not exceed 30°C. Rationale: Many purine derivatives are sensitive to heat, even in the solid state.

  • Purification: Proceed immediately to purification. If using silica gel chromatography, consider pre-treating the silica with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) if your compound is basic and prone to streaking, but be aware of the potential for on-column degradation. A buffered mobile phase system is often a safer choice.

Protocol 2: Purification via Acid-Salt Precipitation

This method is highly effective for separating weakly basic 6-chloropurine derivatives from neutral or acidic impurities and can significantly improve stability.[6]

  • Solvent Exchange: After the initial reaction, remove any volatile reagents and solvents under reduced pressure. Re-dissolve the crude oily or solid residue in a suitable water-immiscible organic solvent in which the free base is soluble, but the salt is not (e.g., dichloromethane, chloroform, or TBME).[6]

  • Acid Addition: Cool the solution in an ice bath (0°C). With vigorous stirring, slowly add a solution of a strong acid. Common choices include:

    • HCl (e.g., 2M solution in diethyl ether)

    • Methanesulfonic acid (added dropwise)[6]

  • Precipitation: As the acid is added, the 6-chloropurine derivative salt should precipitate out of the solution as a solid. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid precipitate by filtration. Wash the filter cake with a small amount of the cold organic solvent used for the precipitation to remove any remaining soluble impurities.

  • Drying: Dry the salt in a vacuum oven at a low temperature (e.g., 40-55°C).[6]

  • Liberating the Free Base (Optional): The stable salt can be used directly in subsequent steps if compatible. To recover the free base, suspend the salt in water and carefully adjust the pH to ~7.5 with a base like dilute ammonium hydroxide.[9] Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

References

  • Elion, G. B., & Hitchings, G. H. (1983). U.S. Patent No. 4,405,781. Washington, DC: U.S. Patent and Trademark Office.
  • Legraverend, M., et al. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Organic & Biomolecular Chemistry, 2, 665–670. Retrieved from [Link]

  • CN102336755A. (2012). Chemical synthesis method of 6-chloropurine. Google Patents.
  • CN101139348A. (2008). The synthetic method of 2-amino-6-chloropurine. Google Patents.
  • University of Wisconsin-Madison. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • CN113234077B. (2022). Synthesis method of 2-amino-6-chloropurine. Google Patents.
  • Cheméo. (n.d.). 6-Chloropurine. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]

  • WO1993015075A1. (1993). Preparation of 2-amino-6-chloropurine. Google Patents.
  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 10310-21-1 6-Chloroguanine Impurity. Retrieved from [Link]

  • Hocek, M., et al. (2014). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. The Journal of Organic Chemistry, 79(15), 7049-7062. Retrieved from [Link]

  • Choo, H., et al. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 17(23), 6553-6556. Retrieved from [Link]

  • US6187921B1. (2001). 2-amino-6-chloropurine and method for preparing the same. Google Patents.
  • CN101139348A. (2008). The synthetic method of 2-amino-6-chloropurine. Google Patents.
  • Zelli, R., Zeinyeh, W., & Décout, J. L. (2018). 6-Chloropurine Ribonucleosides From Chloropyrimidines: One-Pot Synthesis. Current protocols in nucleic acid chemistry, 74(1), e57. Retrieved from [Link]

  • Murti, Y., et al. (2011). Synthesis, Spectral studies and biological screening of 6-Chloropurine derivatives. Journal of Pharmacy Research, 4(7), 2217-2219. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of phenol with various 6-chloropurines. Retrieved from [Link]

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Technical Support Center: Purification Strategies for Polar Purine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar purine intermediates. As a Senior Application Scientist, I understand that working with these highly polar, often structurally similar compounds presents unique and significant challenges in analytical and preparative chromatography. This guide is structured to provide direct, actionable answers to common problems encountered in the lab, moving from general questions to specific troubleshooting scenarios and detailed protocols. My goal is to explain not just what to do, but why a particular strategy is effective, grounding our discussion in the fundamental principles of separation science.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, foundational questions about purifying polar purines.

Q1: Why are my polar purine intermediates so difficult to retain on a standard C18 (Reversed-Phase) column?

A: This is the most common challenge researchers face. Standard C18 columns are packed with silica bonded with long, non-polar alkyl chains. Retention in reversed-phase liquid chromatography (RP-LC) is based on hydrophobic interactions.[1] Your polar purine intermediates (like xanthine, hypoxanthine, or guanosine monophosphate) are highly water-soluble and have minimal affinity for this non-polar stationary phase. As a result, they spend most of their time in the polar mobile phase and elute very early, often in the void volume.[2]

Furthermore, to encourage any interaction, you might be tempted to use a mobile phase with a very high aqueous content (>95% water). On traditional C18 columns, this can lead to a phenomenon called "phase collapse" or "dewetting," where the C18 chains fold onto themselves, drastically reducing the surface area available for interaction and leading to a sudden loss of retention.[3]

Q2: What are the main alternative chromatography modes I should consider for these compounds?

A: When RP-HPLC fails, you have several powerful alternatives. The choice depends on the specific properties of your purine intermediates:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the go-to technique. HILIC uses a polar stationary phase (like bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[4][5][6][7] A water-rich layer forms on the surface of the stationary phase, and your polar analytes partition into this layer, leading to retention. Elution is achieved by increasing the water content of the mobile phase.[6][7]

  • Ion-Exchange Chromatography (IEX): This is ideal for purines that are charged, such as nucleotides (e.g., ATP, GDP).[1][8] IEX separates molecules based on their net charge by using a stationary phase with charged functional groups.[9][10] Anion-exchange is commonly used for the negatively charged phosphate groups on nucleotides.[8]

  • Mixed-Mode Chromatography (MMC): These advanced columns combine multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase.[11][12][13] This allows for the simultaneous separation of polar, non-polar, and ionizable compounds without the need for ion-pairing reagents, making it highly versatile and MS-friendly.[11][12][13]

Q3: What is "ion-pairing," and when should I use it for purine analysis?

A: Ion-pairing is a technique used in reversed-phase chromatography to improve the retention of charged analytes.[14] An ion-pairing reagent, which is a molecule with a charged head group and a non-polar tail (like alkyl sulfonates for positive analytes or alkylamines for negative analytes), is added to the mobile phase.[14][15] The non-polar tail interacts with the C18 stationary phase, effectively creating an in-situ ion-exchanger that can retain your charged purine intermediates.[3][15]

You should consider it when you are limited to RP-HPLC and your purines (especially nucleotides) are ionic. However, be aware of the drawbacks: ion-pairing reagents can be difficult to remove from the column, cause long equilibration times, and often suppress the signal in mass spectrometry (MS) detectors.[16]

Part 2: Troubleshooting Guide - Specific Scenarios

Here, we tackle specific experimental problems with detailed causal explanations and solutions.

Q: My purine analyte gives a broad, tailing peak on my HILIC column. What are the likely causes and how do I fix it?

A: Poor peak shape in HILIC is a common but solvable issue. Let's break down the potential causes:

  • Cause - Sample Solvent Mismatch: Injecting your sample in a solvent that is much stronger (i.e., more polar, like high water content) than the initial mobile phase is a primary cause of peak distortion. The strong solvent carries the analyte band down the column before it can properly focus at the column head.

    • Solution: Your sample diluent should match the initial mobile phase conditions as closely as possible. For HILIC, this means dissolving your sample in a high percentage of acetonitrile (e.g., 90% ACN) with the same buffer concentration as your starting mobile phase.[17]

  • Cause - Insufficient Column Equilibration: The water layer on the HILIC stationary phase is critical for the retention mechanism, and it takes time to form and stabilize. Insufficient equilibration leads to drifting retention times and poor peak shapes.

    • Solution: HILIC columns require significantly longer equilibration times than RP columns. Equilibrate your column with at least 10-20 column volumes of the initial mobile phase before your first injection and between gradient runs.

  • Cause - Secondary Ionic Interactions: If your purine is ionizable, unwanted electrostatic interactions with the stationary phase (especially bare silica, which has acidic silanols) can cause peak tailing.[3][6]

    • Solution: Ensure you are using a buffered mobile phase. Volatile buffers like ammonium formate or ammonium acetate are excellent choices as they control pH and provide counter-ions to mask active sites on the stationary phase, leading to sharper peaks.[6][18] A buffer concentration of 10-20 mM is a good starting point.

Q: I'm trying to separate ATP, ADP, and AMP using ion-exchange chromatography, but the resolution is poor. How can I improve it?

A: This is a classic separation challenge based on the number of phosphate groups. Improving resolution in IEX relies on optimizing the elution conditions.

  • Cause - Inappropriate Salt Gradient: The separation of ATP, ADP, and AMP on an anion-exchange column is driven by their increasing negative charge (-4, -3, and -2, respectively, at neutral pH). Elution is achieved by increasing the concentration of a competing salt in the mobile phase. If your gradient is too steep, all three compounds will elute too quickly and co-elute.

    • Solution: Switch to a shallower salt gradient. A slower, more gradual increase in salt concentration will allow for finer differentiation between the charge states of the nucleotides, improving resolution. You may need to extend the run time to accommodate the shallower gradient.

  • Cause - Incorrect Mobile Phase pH: The charge state of your nucleotides and the stationary phase are pH-dependent. If the pH is not optimal, the charge differences between your analytes may not be maximal.

    • Solution: The working pH should be in a range where all phosphate groups are fully deprotonated (typically > pH 4) and the anion-exchange groups on the column are fully charged. For many anion-exchangers, a pH between 6.0 and 8.0 is effective for nucleotide separation.[15]

  • Cause - High Flow Rate: A high flow rate reduces the time available for the analytes to interact with the stationary phase, which can compromise resolution.

    • Solution: Reduce the flow rate. This will increase the residence time of the analytes on the column, allowing for more binding and elution cycles, which sharpens peaks and improves the separation between them.

Q: I'm developing a method on a mixed-mode column, but the retention time of my purine is too long. How can I reduce it without losing resolution?

A: The beauty of mixed-mode chromatography is the ability to manipulate retention through multiple variables.[12][13] If retention is too strong, you can adjust the mobile phase to weaken either the reversed-phase or ion-exchange interactions.

  • To Reduce Reversed-Phase Interaction:

    • Solution: Increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will decrease the hydrophobic interaction between your analyte and the stationary phase, causing it to elute earlier.

  • To Reduce Ion-Exchange Interaction:

    • Solution 1 - Increase Buffer/Salt Concentration: The buffer ions compete with your analyte for the charged sites on the stationary phase.[11][19] By increasing the concentration of the buffer (e.g., from 10 mM to 50 mM ammonium formate), you will increase the competition and weaken the electrostatic retention of your purine, leading to earlier elution.

    • Solution 2 - Adjust pH: Adjusting the mobile phase pH towards the pKa of your analyte or the ion-exchange functional group can neutralize one of them, "turning off" the ionic interaction.[11][19] For example, on a column with a cation-exchange group, lowering the pH can suppress its ionization, eliminating the cation-exchange mechanism.[11]

Part 3: Key Protocols & Methodologies
Protocol 1: General HILIC Method for Polar Purine Separation

This protocol provides a robust starting point for separating a mixture of polar, neutral, and weakly ionic purines like adenine, guanosine, and hypoxanthine.

Objective: To achieve retention and separation of polar purines not retained by RP-HPLC.

1. Column Selection:

  • Start with a zwitterionic or amide-based HILIC column. A common dimension is 150 mm x 2.1 mm, 3.5 µm. Zwitterionic phases often provide excellent selectivity for purines.[20]

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjust to pH 3.0 with Formic Acid.

  • Mobile Phase B (Organic): Acetonitrile.

  • Rationale: Ammonium formate is a volatile buffer, making it MS-compatible, and the low pH helps to ensure consistent protonation of the analytes and silanol groups on the stationary phase.[6][18]

3. Chromatographic Conditions:

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 2 µL.

  • Sample Diluent: 90:10 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

  • Gradient Program:

    Time (min) %A (Aqueous) %B (ACN)
    0.0 5 95
    10.0 40 60
    10.1 5 95

    | 15.0 | 5 | 95 |

4. Equilibration:

  • Before the first injection, equilibrate the column with the starting conditions (95% B) for at least 15 minutes.

Protocol 2: Sample Preparation of Biological Fluids for Purine Analysis

This protocol details a common protein precipitation method to extract purines from samples like plasma or cell culture media prior to HPLC analysis.[21][22]

Objective: To remove proteins and other macromolecules that can interfere with the analysis and damage the HPLC column.

1. Materials:

  • Perchloric Acid (PCA), ~4 M stock solution, kept on ice.

  • Potassium Carbonate (K2CO3), ~3.5 M stock solution.

  • Microcentrifuge tubes.

  • Centrifuge capable of >10,000 x g at 4°C.

  • 0.22 or 0.45 µm syringe filters or spin filters.

2. Deproteinization:

  • For a 450 µL aliquot of plasma or media, add 50 µL of cold 4 M PCA to achieve a final concentration of ~0.4 M.[21][22]

  • Vortex the sample vigorously for 30 seconds.

  • Incubate on ice for 10-15 minutes to allow for complete protein precipitation.

3. Centrifugation & Neutralization:

  • Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.[22]

  • Carefully transfer the supernatant to a new clean microcentrifuge tube, avoiding the protein pellet.

  • Neutralize the supernatant by adding a small volume of K2CO3 solution dropwise until the pH is ~7.0.[21][22] The formation of potassium perchlorate, a salt, will be visible as a white precipitate.

  • Incubate on ice for another 10-15 minutes to ensure full precipitation of the salt.[21]

4. Final Clarification:

  • Centrifuge the neutralized sample at 13,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.[22]

  • Filter the final supernatant through a 0.22 µm filter into an HPLC vial.[21] The sample is now ready for injection.

Part 4: Data Presentation & Visualization
Table 1: Comparison of Primary Chromatographic Modes for Polar Purines
FeatureReversed-Phase (with Ion-Pairing)Hydrophilic Interaction (HILIC)Ion-Exchange (IEX)Mixed-Mode (RP/IEX)
Principle Hydrophobic interaction + Electrostatic interaction via pairing agent[14][15]Partitioning into a surface water layer on a polar stationary phase[6][7]Electrostatic interaction between charged analytes and stationary phase[1][9]Combination of Hydrophobic and Electrostatic interactions on one phase[11][12]
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., Silica, Amide, Zwitterionic)[4][23]Charged (e.g., Quaternary Amine - Anion; Sulfonic Acid - Cation)Multi-functional (e.g., C18 with embedded ion-exchange groups)[13]
Mobile Phase High Aqueous + Ion-Pairing ReagentHigh Organic (>70% ACN) + Aqueous Buffer[6]Aqueous Buffer + Salt Gradient (e.g., NaCl, (NH4)2SO4)[10]Aqueous Buffer + Organic Solvent[11][12]
Best For Charged purines (nucleotides) when only RP is available.Polar neutral and charged purines; MS-friendly analysis.[4]Highly charged purines (nucleotides, di/triphosphates).[8][9]Complex mixtures of polar, non-polar, and charged purines.[11][19]
Key Limitation MS signal suppression, long equilibration, column contamination.Sensitive to sample solvent and equilibration time.Not suitable for neutral compounds; high salt can be MS-incompatible.[1][16]Can have complex method development due to multiple retention mechanisms.
Diagram 1: Decision Workflow for Purification Strategy

This diagram provides a logical path for selecting the appropriate purification strategy based on the properties of your purine intermediate.

PurificationStrategy Start Start: Characterize Purine Intermediate IsCharged Is the analyte charged at working pH (e.g., nucleotide)? Start->IsCharged IsPolar Is the analyte highly polar (poorly retained on C18)? IsCharged->IsPolar No TryIEX Primary Choice: Ion-Exchange (IEX) IsCharged->TryIEX Yes ComplexMixture Is it a complex mixture of polar, non-polar, and charged species? IsPolar->ComplexMixture No TryHILIC Primary Choice: HILIC IsPolar->TryHILIC Yes TryMMC Primary Choice: Mixed-Mode (MMC) ComplexMixture->TryMMC Yes TryRP Consider Modified RP-HPLC: - AQ-type C18 Column - Polar Endcapped Column ComplexMixture->TryRP No TryIP Secondary Choice: Ion-Pairing RP-HPLC TryIEX->TryIP If IEX unavailable

Caption: Decision tree for selecting a purification method for polar purines.

References
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  • LCGC International. (2019, August 1). HILIC to the Rescue: Pharmaceutical Development Case Examples.
  • Thermo Fisher Scientific. (n.d.). Exploring Mixed-Mode Chromatography: Column Chemistry, Properties, and Applications.
  • Thermo Fisher Scientific. (n.d.). Mixed-Mode HPLC Columns.
  • LCGC Europe. (2014, August 22). Retaining Polar Compounds.
  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography.
  • J-Stage. (2001). Ion-Pairing LC/MS/MS Determination of Nucleosides and Nucleotides.
  • University of Florida. (n.d.). Sample Preparation for Purine HPLC Assay.
  • PubMed Central (PMC). (n.d.). Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry.
  • SIELC Technologies. (n.d.). Evolution of Mixed-Mode Chromatography.
  • ResearchGate. (2018, December). Generic anion-exchange chromatography method for analytical and preparative separation of nucleotides in the development and manufacture of drug substances.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
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  • Agilent Technologies. (2021, November 1). Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography and Agilent 1260 Infinity II Prime LC.
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  • Thermo Fisher Scientific. (n.d.). HILIC Method Development.
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Technical Support Center: Resolving Regioisomers in Purine Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving regioisomers in purine alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purine chemistry. Alkylation of purines is a cornerstone of medicinal chemistry, yet it is frequently complicated by the formation of regioisomers, primarily at the N7 and N9 positions.[1][2][3] This resource provides in-depth technical guidance, troubleshooting strategies, and detailed protocols to help you control, separate, and characterize these isomers effectively.

The Challenge of Regioisomeric Mixtures in Purine Alkylation

The purine scaffold possesses multiple nucleophilic nitrogen atoms, but alkylation typically occurs at the N7 and N9 positions of the imidazole ring. The desired product is often the N9-alkylated purine, but significant amounts of the N7 isomer are frequently formed, leading to challenging purification processes and reduced yields.[2][4][5] The ratio of these isomers is dictated by a delicate interplay of kinetic and thermodynamic factors.[6][7][8][9]

Kinetic vs. Thermodynamic Control

Understanding the principles of kinetic and thermodynamic control is fundamental to manipulating the outcome of purine alkylation reactions.[7][8][9]

  • Kinetic Product (Often N7): This isomer is formed faster due to a lower activation energy barrier. Reactions conducted at lower temperatures for shorter durations tend to favor the kinetic product.[8][10]

  • Thermodynamic Product (Often N9): This isomer is the more stable of the two. Reactions performed at higher temperatures or for longer periods allow for equilibrium to be reached, favoring the formation of the more stable thermodynamic product.[4][5][8]

G cluster_0 Reaction Coordinate Diagram Purine + Alkylating Agent Purine + Alkylating Agent Transition State (N7) Transition State (N7) Transition State (N9) Transition State (N9) N7-alkylpurine (Kinetic Product) N7-alkylpurine (Kinetic Product) N9-alkylpurine (Thermodynamic Product) N9-alkylpurine (Thermodynamic Product)

Frequently Asked Questions (FAQs)

Q1: Why am I consistently getting a mixture of N7 and N9 isomers?

The formation of a regioisomeric mixture is the default outcome for many purine alkylation reactions.[1][2][3] Several factors influence the N7/N9 ratio:

  • Steric Hindrance: Bulky substituents on the purine ring or the alkylating agent can sterically hinder the approach to the N7 position, thus favoring N9 alkylation.[11] Conversely, less sterically demanding reactants may lead to a higher proportion of the N7 isomer.

  • Solvent Effects: The polarity of the solvent can influence the nucleophilicity of the different nitrogen atoms. Polar aprotic solvents like DMF are commonly used, but the choice of solvent can be a critical parameter to optimize.[6]

  • Choice of Base: The base used to deprotonate the purine can significantly affect the regioselectivity. Strong, sterically hindered bases may favor deprotonation at the less hindered N9 position. Common bases include NaH, K2CO3, and DBU.

  • Reaction Temperature and Time: As discussed, lower temperatures and shorter reaction times favor the kinetically controlled N7 isomer, while higher temperatures and longer reaction times allow for equilibration to the thermodynamically more stable N9 isomer.[4][5]

Q2: How can I improve the yield of the desired N9-alkylated purine?

To favor the N9 isomer, consider the following strategies:

  • Employ Steric Shielding: Introduce a bulky substituent at the C6 position of the purine ring. This can effectively block the N7 position, leading to regiospecific N9 alkylation.[1][2][3]

  • Use Protecting Groups: While more synthetically intensive, the use of protecting groups can offer a high degree of control. For example, protecting the N9 position to direct alkylation to N7, followed by deprotection, is a possible strategy if the N7 isomer is desired.

  • Optimize Reaction Conditions: Systematically screen different bases, solvents, and temperatures. Running the reaction at an elevated temperature for an extended period will generally favor the thermodynamic N9 product.[4][5]

  • Microwave Irradiation: The use of microwave irradiation has been reported to improve the regioselectivity for N9 alkylation and significantly reduce reaction times.[11][12]

Q3: What are the best methods to separate the N7 and N9 regioisomers?

The separation of N7 and N9 isomers can be challenging due to their similar physical properties. The most common and effective techniques are:

  • Flash Column Chromatography: This is the most widely used method for preparative separation. A careful selection of the stationary phase (silica gel is common) and eluent system is crucial. Gradient elution is often necessary to achieve good separation.[13]

  • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, reversed-phase HPLC is a powerful tool.[14][15] The development of a suitable gradient method is key.

  • Capillary Electrophoresis: This technique can provide excellent resolution for the separation of purine bases and their derivatives.[16][17]

Q4: How can I definitively identify my N7 and N9 isomers?

Spectroscopic methods are essential for the unambiguous characterization of purine regioisomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts of the purine protons, particularly H8, can differ between the N7 and N9 isomers.

    • ¹³C NMR: The chemical shift of the C5 carbon is a key indicator. N9-alkylated purines typically show a C5 chemical shift around 132 ppm.[5]

    • 2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are powerful techniques for confirming the site of alkylation by observing correlations between the alkyl group protons and the purine ring carbons or protons.[2][5]

  • UV-Vis Spectroscopy: N7 and N9 isomers often exhibit distinct UV absorption maxima, which can be used for preliminary identification and quantification.

Spectroscopic Data Comparison for N7 vs. N9 Isomers
Technique Key Differentiator
¹H NMR Chemical shift of purine ring protons (e.g., H8)
¹³C NMR Chemical shift of C5 (around 132 ppm for N9 isomers)[5]
2D NMR (HMBC/NOESY) Correlation between alkyl protons and purine ring atoms[2][5]
UV-Vis Spectroscopy Different absorption maxima

Troubleshooting and Experimental Protocols

Troubleshooting Guide
Problem Possible Cause Suggested Solution
Low Yield Incomplete reaction, side reactions, or difficult purification.Monitor reaction progress by TLC or LC-MS. Optimize reaction time and temperature. Screen different solvents and bases.
Poor Regioselectivity Reaction conditions favor a mixture of isomers.Adjust temperature and reaction time to favor either kinetic or thermodynamic control. Consider using a bulkier substrate or alkylating agent.[11]
Co-elution of Isomers Isomers have very similar polarity.Optimize the eluent system for column chromatography (try different solvent mixtures and gradients). For HPLC, adjust the mobile phase composition and gradient. Consider using a different stationary phase.[13]
Ambiguous Spectroscopic Data 1D NMR is insufficient for definitive assignment.Perform 2D NMR experiments (HMBC, NOESY) to establish unambiguous connectivity.[2][5][18]
Experimental Workflow for Isomer Resolution

G cluster_0 Isomer Resolution Workflow Purine Alkylation Reaction Purine Alkylation Reaction Reaction Work-up Reaction Work-up Crude Product (Mixture) Crude Product (Mixture) Flash Column Chromatography Flash Column Chromatography Fraction Analysis (TLC/LC-MS) Fraction Analysis (TLC/LC-MS) Isolated Isomers Isolated Isomers Spectroscopic Characterization (NMR, MS, UV) Spectroscopic Characterization (NMR, MS, UV) Pure N7 Isomer Pure N7 Isomer Pure N9 Isomer Pure N9 Isomer

Protocol 1: General Procedure for Purine Alkylation
  • Preparation: To a solution of the purine (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile), add the base (1.1-1.5 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Stir the mixture at room temperature for 30-60 minutes.

  • Alkylation: Add the alkylating agent (1.0-1.2 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at the desired temperature (e.g., room temperature for kinetic control, or heated for thermodynamic control) and monitor its progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Separation of N7 and N9 Isomers by Flash Column Chromatography
  • Column Packing: Pack a silica gel column with the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

  • Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. A typical gradient might be from 100% hexanes to a mixture of hexanes and ethyl acetate, or dichloromethane and methanol.

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify the separated isomers.

  • Isolation: Combine the fractions containing the pure isomers and concentrate them under reduced pressure.

Protocol 3: Characterization by NMR Spectroscopy
  • Sample Preparation: Dissolve a small amount of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR: Acquire ¹H and ¹³C NMR spectra.

  • 2D NMR: If necessary, perform HMBC and NOESY experiments to confirm the structure. In an HMBC spectrum, a correlation between the protons of the alkyl group and C4/C5 or C8 of the purine ring will confirm the site of attachment.

References

  • Freccero, M., Gandolfi, R., & Sarzi-Amadè, M. (2003). Selectivity of Purine Alkylation by a Quinone Methide. Kinetic or Thermodynamic Control? The Journal of Organic Chemistry, 68(16), 6411–6423. [Link]

  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C-H. The Journal of Organic Chemistry, 71(23), 8901–8906. [Link]

  • ResearchGate. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1. [Link]

  • Maryška, M., et al. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 5(15), 8563–8573. [Link]

  • Maryška, M., et al. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]

  • ResearchGate. (2022). Regioselective alkylation reaction of purines under microwave Irradiation. [Link]

  • MDPI. (2023). Direct Regioselective C-H Cyanation of Purines. [Link]

  • ResearchGate. (2020). Light, metal‐free regioselective C 6 ‐H alkylation of purines and purine nucleosides with alcohols. [Link]

  • PubMed. (2008). Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection. [Link]

  • PubMed. (2004). Separation of purine and pyrimidine bases by capillary electrophoresis using beta-cyclodextrin as an additive. [Link]

  • Wiley Online Library. (2022). Regioselective alkylation reaction of purines under microwave irradiation. [Link]

  • ACS Publications. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. [Link]

  • DigitalCommons@URI. (1999). Separation of purine and pyrimidine bases by capillary zone electrophoresis with carbonate buffers. [Link]

  • RSC Publishing. (2014). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. [Link]

  • ResearchGate. (2012). ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. [Link]

  • SciSpace. (2006). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]

  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]

  • Chemistry Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. [Link]

  • Taylor & Francis eBooks. (n.d.). Preparative Isolation of Purine Oligonucleotides from Partial Hydrolyzates of Depyrimidinated DNA. [Link]

  • STAR Protocols. (2023). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. [Link]

  • Master Organic Chemistry. (2012). Thermodynamic vs Kinetic Control. [Link]

  • Springer. (1999). 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. [Link]

  • PubMed. (1985). Single-run high-performance liquid chromatography of nucleotides, nucleosides, and major purine bases and its application to different tissue extracts. [Link]

  • PubMed. (2014). HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. [Link]

  • Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • CORE. (n.d.). HPLC, UV–vis and NMR spectroscopic and DFT characterization of purpurin isolated from Rubia tinctorum L. [Link]

  • National Institutes of Health. (2016). Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. [Link]

  • Microbe Notes. (2022). Purine Synthesis. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Uracil, Thymine, Hypoxanthine and Guanine on Newcrom AH. [Link]

  • News-Medical.Net. (n.d.). Purine Biosynthesis. [Link]

  • Surendranath College. (n.d.). PURINE SYNTHESIS. [Link]

  • Indiana State University. (1997). Purine and Pyrimidine Metabolism. [Link]

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stability and storage conditions for 6-Chloro-2-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Chloro-2-methyl-9H-purine (CAS 100859-35-6). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. Here, we address common questions and troubleshooting scenarios to maintain the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For maximal long-term stability, solid this compound should be stored in a tightly sealed container in a dry environment.[1] While room temperature storage is sometimes indicated for halogenated heterocycles, purine analogs, particularly chlorinated ones, benefit from colder temperatures to prevent gradual degradation.[2] Based on data from closely related purine derivatives like 6-Chloropurine, storage at -20°C is recommended for multi-year stability.[3]

  • Expert Insight: The chloro-substituent on the purine ring can be susceptible to hydrolysis. Storing the compound in a desiccated environment at low temperatures minimizes the risk of exposure to moisture and slows down any potential degradation reactions.

Q2: I've received this compound at room temperature. Is it still viable?

Shipping at ambient temperatures for short durations is generally acceptable for the solid form of many stable chemical compounds, including some purine derivatives.[4][5] However, upon receipt, it is crucial to transfer the compound to the recommended long-term storage conditions (-20°C) as soon as possible.

  • Troubleshooting: If you have concerns about the compound's integrity upon arrival, consider running a quality control check, such as measuring its melting point or running a purity analysis (e.g., HPLC), before use in critical experiments.

Q3: How should I prepare and store stock solutions of this compound?

Stock solutions are significantly more prone to degradation than the solid compound. For analogous compounds like 6-Chloropurine, solvents such as DMSO and dimethylformamide (DMF) are commonly used.[3] It is recommended to prepare concentrated stock solutions in anhydrous DMSO.

For storage, aliquoting the stock solution into single-use vials is critical to avoid repeated freeze-thaw cycles, which can accelerate degradation. These aliquots should be stored at -80°C for long-term stability (months) or at -20°C for shorter-term storage (weeks).[4]

  • Causality: Water is often a key player in the degradation of chlorinated purines. Using anhydrous solvents and minimizing exposure to atmospheric moisture during preparation and storage is paramount. The freeze-thaw cycles can introduce moisture and promote the formation of aggregates or precipitates.

Q4: My stock solution has developed a precipitate. What should I do?

Precipitation can occur if the solvent was not fully anhydrous, if the solution was not stored properly, or if the concentration exceeds its solubility at lower temperatures.

  • Troubleshooting Protocol:

    • Gently warm the vial to 37°C and vortex or sonicate to attempt to redissolve the precipitate.[4]

    • If the precipitate does not dissolve, it may indicate degradation or insolubility. The solution should be centrifuged, and the supernatant's concentration should be re-verified before use.

    • To prevent this, ensure you are using a high-purity, anhydrous solvent and that your stock concentration is within the known solubility limits for similar compounds.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Pre-analysis: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: In a well-ventilated chemical hood, accurately weigh the desired amount of the compound. The molecular weight of this compound is 168.58 g/mol .[1][6]

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to 1.686 mg of the compound, add 1 mL of anhydrous DMSO.

  • Solubilization: Vortex the solution thoroughly. If needed, brief sonication in a water bath can aid dissolution.

  • Aliquoting and Storage: Dispense the stock solution into single-use, low-retention microcentrifuge tubes. Store these aliquots at -80°C.

Data Summary

ParameterRecommended ConditionRationale
Solid Storage -20°C, desiccatedMinimizes hydrolysis and thermal degradation.[3]
Stock Solution Solvent Anhydrous DMSOGood solubility for related compounds and minimizes water-related degradation.[3]
Stock Solution Storage -80°C (long-term), -20°C (short-term)Low temperatures are crucial for preserving the stability of the dissolved compound.[4]
Handling Inert atmosphere where possibleProtects from atmospheric moisture and oxygen.

Visual Workflow for Handling and Storage

G cluster_receipt Receiving Compound cluster_storage Storage cluster_prep Stock Solution Preparation cluster_use Experimental Use receive Receive Solid Compound (Ambient Shipping) store_solid Store Solid at -20°C in Desiccator receive->store_solid Immediate Action equilibrate Equilibrate to RT store_solid->equilibrate store_solution Store Aliquots at -80°C thaw Thaw Single Aliquot store_solution->thaw For Use weigh Weigh Compound equilibrate->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot aliquot->store_solution experiment Use in Experiment thaw->experiment

Caption: Workflow for handling this compound.

References

  • 6-Chloro-9-methyl-9H-purine | CAS#:2346-74-9. Chemsrc. [Link]

  • 6-chloro-9-methyl-9H-purine | C6H5ClN4 | CID 94844. PubChem. [Link]

  • Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. PubMed. [Link]

  • Substituted Purine Analogues Define a Novel Structural Class of Catalytic Topoisomerase II Inhibitors. AACR Journals. [Link]

  • Degradation kinetics of chlorpyrifos and 3,5,6-trichloro-2-pyridinol (TCP) by fungal communities. PubMed. [Link]

  • Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. National Institutes of Health. [Link]

  • Purine analogues – Knowledge and References. Taylor & Francis. [Link]

  • Degradation of the tricyclic antipsychotic drug chlorpromazine under environmental conditions, identification of its main aquatic biotic and abiotic transformation products by LC-MSn and their effects on environmental bacteria. PubMed. [Link]

  • Purine Analogs. In: Holland-Frei Cancer Medicine. 6th edition. NCBI Bookshelf. [Link]

  • 2-Amino-6-chloro-9H-purine-9-acetic acid, min 95%, 100 mg. hBARSCI. [Link]

  • Bacterial degradation of chlorophenols and their derivatives. PMC - PubMed Central. [Link]

  • New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. MDPI. [Link]

  • Degradation of chlorpyrifos in aqueous chlorine solutions: pathways, kinetics, and modeling. PubMed. [Link]

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Validation & Comparative

The Evolving Landscape of Kinase Inhibition: A Comparative Analysis of 2-Methylpurine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases, pivotal regulators of cellular signaling, have emerged as a primary target class in contemporary drug discovery, particularly in oncology. The purine scaffold, mimicking the endogenous ATP ligand, represents a privileged structure for the design of potent kinase inhibitors. Among these, 2-methylpurine analogs have garnered significant interest due to their potential for enhanced selectivity and favorable pharmacological properties. This guide provides a comprehensive comparative analysis of various 2-methylpurine analogs, delving into their structure-activity relationships (SAR), inhibitory profiles against key kinase targets, and the experimental methodologies underpinning their evaluation. We aim to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate the chemical space of 2-methylpurine-based kinase inhibitors and accelerate the development of next-generation targeted therapeutics.

Introduction: The Rationale for Targeting Kinases with 2-Methylpurine Analogs

The human kinome comprises over 500 protein kinases that orchestrate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them highly attractive therapeutic targets.[1] The development of small molecule kinase inhibitors that compete with ATP for binding to the kinase active site has revolutionized cancer treatment.

The purine core is a well-established pharmacophore for ATP-competitive kinase inhibitors, with numerous approved drugs and clinical candidates built upon this scaffold.[1][2] The strategic introduction of a methyl group at the 2-position of the purine ring offers several potential advantages:

  • Enhanced Selectivity: The methyl group can create steric hindrance, preventing the analog from binding to the ATP pockets of off-target kinases, thereby improving the selectivity profile.

  • Improved Potency: The methyl group can engage in favorable hydrophobic interactions within the ATP-binding site of the target kinase, leading to increased binding affinity and potency.

  • Favorable Physicochemical Properties: Modification at the 2-position can influence the solubility, metabolic stability, and other pharmacokinetic properties of the compound.

This guide will explore these aspects through a comparative lens, examining specific 2-methylpurine analogs and their performance as inhibitors of key oncogenic kinases.

Comparative Analysis of 2-Methylpurine Analogs: Potency and Selectivity

The efficacy of a kinase inhibitor is defined by its potency (the concentration required to inhibit the kinase) and its selectivity (the degree to which it inhibits the target kinase over other kinases). The following table summarizes the inhibitory activities (IC50 values) of a selection of 2,6,9-trisubstituted purine analogs, many of which are 2-methylpurine derivatives or structurally related compounds, against various oncogenic kinases. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in assay conditions.[3]

Compound IDC2-SubstituentC6-SubstituentN9-SubstituentTarget KinaseIC50 (nM)Reference
4f -Cl3-ethynyl-phenylaminocyclopropylmethylBcr-Abl70[4][5]
5j 4-(4-methylpiperazin-1-yl)phenylamino3-ethynyl-phenylaminocyclopropylmethylBTK410[4][5]
5b 4-(4-methylpiperazin-1-yl)phenylamino3-nitrophenylaminocyclopropylmethylFLT3-ITD380[4][5]
11b 4-(4-methylpiperazin-1-yl)phenylamino3-chlorophenylaminocyclopropylmethylBcr-Abl15[6]
30d 3-pyridyl(pyridin-3-yl)(pyridin-4-yl)methylaminoethylCDK12<50 (GI50)[7]
30e 3-pyridyl(pyridin-3-yl)(pyridin-4-yl)methylaminoisopropylCDK12<50 (GI50)[7]
7 -Cl-Cl2-(4-methylbenzamido)ethylPDGFRα/β>1000 (36-45% inhibition @ 1µM)[8]
10 -Cl-Cl3-(4-methylbenzamido)propylPDGFRα/β>1000 (36-45% inhibition @ 1µM)[8]

Structure-Activity Relationship (SAR) Insights

The data presented in the table above, along with broader studies on purine-based kinase inhibitors, reveal several key SAR trends for 2-methylpurine analogs and related 2,6,9-trisubstituted purines:

  • Substitution at the C6-Position: The nature of the substituent at the C6 position is critical for potency and selectivity. Large, hydrophobic, and aromatic groups, often anilino derivatives, are frequently employed to occupy the hydrophobic pocket adjacent to the ATP-binding site. The substitution pattern on this phenyl ring can fine-tune the inhibitory activity against specific kinases. For instance, in the 2,6,9-trisubstituted purines targeting Bcr-Abl, BTK, and FLT3-ITD, the presence of an ethynyl or nitro group on the 6-phenylamino ring significantly influences selectivity.[4][5]

  • Substitution at the N9-Position: The substituent at the N9-position typically extends into the solvent-exposed region of the ATP-binding site. The size and nature of this group can impact solubility and cell permeability. For many of the potent Bcr-Abl inhibitors, a cyclopropylmethyl group at the N9-position was found to be optimal.[6]

  • Substitution at the C2-Position: While this guide focuses on 2-methylpurine analogs, the broader class of 2-substituted purines demonstrates the importance of this position. Small, hydrophobic groups or hydrogen bond donors/acceptors at C2 can interact with the hinge region of the kinase, a critical interaction for ATP-competitive inhibitors. In the context of the highly potent CDK12 inhibitors, a 3-pyridyl group at the C2 position was a key feature.[7]

The interplay between these three positions allows for the generation of a vast chemical space, enabling the optimization of potency and selectivity for a desired kinase target.

Experimental Workflows for Kinase Inhibitor Profiling

The reliable evaluation of kinase inhibitors necessitates robust and validated experimental protocols. This section details the methodologies for two widely used biochemical assays and a powerful cell-based approach for inhibitor profiling.

Biochemical Kinase Inhibition Assays

Biochemical assays utilize purified recombinant kinases to directly measure the inhibitory effect of a compound on the enzyme's catalytic activity.

The LanthaScreen® Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a homogenous, high-throughput screening platform. It measures the binding of a fluorescently labeled ATP-competitive tracer to the kinase. Inhibition is detected by the displacement of the tracer by the test compound, leading to a decrease in the FRET signal.

Experimental Protocol: LanthaScreen® Eu Kinase Binding Assay for IC50 Determination

  • Compound Preparation: Prepare a serial dilution of the 2-methylpurine analog in an appropriate solvent (e.g., DMSO).

  • Assay Plate Preparation: Add 4 µL of the 4X serially diluted compound to the wells of a 384-well plate.

  • Kinase/Antibody Mixture Addition: Add 8 µL of a 2X mixture of the target kinase and a europium-labeled anti-tag antibody to each well.

  • Tracer Addition: Add 4 µL of a 4X solution of the Alexa Fluor® 647-labeled kinase tracer to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both 615 nm (europium donor) and 665 nm (Alexa Fluor® 647 acceptor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The Z'-LYTE® assay is another FRET-based method that measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate. The assay relies on the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.

Experimental Protocol: Z'-LYTE® Kinase Assay for IC50 Determination

  • Compound Preparation: Prepare a serial dilution of the 2-methylpurine analog.

  • Kinase Reaction:

    • In a 384-well plate, combine the test compound, the target kinase, and a FRET-labeled peptide substrate.

    • Initiate the kinase reaction by adding ATP at a concentration near the Km for the specific kinase.

    • Incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Development Reaction:

    • Add the Z'-LYTE® Development Reagent, which contains a site-specific protease. This protease will cleave only the non-phosphorylated peptide substrate.

    • Incubate to allow for complete cleavage.

  • Data Acquisition: Measure the FRET signal on a fluorescence plate reader. Cleavage of the substrate disrupts FRET, leading to a change in the emission ratio.

  • Data Analysis: The degree of phosphorylation is proportional to the FRET signal. Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Kinase Inhibitor Profiling: Chemoproteomics

While biochemical assays are essential for determining direct enzymatic inhibition, they do not fully recapitulate the complex cellular environment. Chemoproteomics approaches, such as the Kinobeads™ technology, allow for the unbiased profiling of kinase inhibitor targets in a cellular context.

Experimental Workflow: Kinobeads™-based Chemoproteomics

  • Cell Lysis: Prepare a lysate from the cell line of interest, ensuring that kinases remain in their native conformation.

  • Compound Incubation: Incubate the cell lysate with the 2-methylpurine analog at various concentrations (or a single concentration for initial screening). A DMSO control is run in parallel.

  • Affinity Purification: Add Kinobeads™, which are sepharose beads functionalized with a mixture of broad-spectrum kinase inhibitors, to the lysate. These beads will bind to the majority of the kinome. The test compound will compete for binding to its target kinases.

  • Wash and Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the bound kinases.

  • Protein Digestion and Mass Spectrometry: Digest the eluted proteins into peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the abundance of each identified kinase in the compound-treated samples relative to the DMSO control. A decrease in the amount of a specific kinase pulled down in the presence of the inhibitor indicates a direct binding interaction. By performing this experiment at multiple inhibitor concentrations, a dose-response curve can be generated to determine the apparent dissociation constant (Kd).

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a representative signaling pathway targeted by kinase inhibitors and the general experimental workflows.

Simplified MAPK/ERK Signaling Pathway

MAPK_Pathway cluster_inhibitors Potential Inhibition Points for 2-Methylpurine Analogs GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation RAF_Inhibitor RAF Inhibitor RAF_Inhibitor->RAF MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->MEK

Caption: Simplified MAPK/ERK signaling pathway.

General Workflow for Kinase Inhibitor IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis CompoundPrep Prepare Serial Dilutions of 2-Methylpurine Analog Reaction Incubate Kinase, Analog, Substrate, and ATP CompoundPrep->Reaction ReagentPrep Prepare Kinase, Substrate, and ATP Solutions ReagentPrep->Reaction Detection Measure Kinase Activity (e.g., FRET, Radioactivity) Reaction->Detection PercentInhibition Calculate Percent Inhibition vs. Control Detection->PercentInhibition DoseResponse Plot Dose-Response Curve PercentInhibition->DoseResponse IC50 Determine IC50 Value DoseResponse->IC50

Caption: Workflow for IC50 determination.

Conclusion and Future Directions

The 2-methylpurine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. The comparative analysis presented in this guide highlights the critical role of substitutions at the C2, C6, and N9 positions in dictating potency and selectivity. The development of robust biochemical and cell-based assays is paramount for the accurate characterization of these compounds and for understanding their on-target and off-target effects.

Future research in this area will likely focus on:

  • Structure-Based Design: Leveraging the increasing number of publicly available kinase crystal structures to design 2-methylpurine analogs with improved selectivity for specific kinase targets, including targeting allosteric sites.

  • Fragment-Based Screening: Utilizing fragment libraries to identify novel binding motifs that can be elaborated into potent and selective 2-methylpurine-based inhibitors.

  • Phenotypic Screening: Employing high-content imaging and other phenotypic screening approaches to identify 2-methylpurine analogs with desired cellular effects, followed by target deconvolution using chemoproteomics.

  • Combination Therapies: Exploring the synergistic effects of 2-methylpurine-based kinase inhibitors with other targeted agents or immunotherapies to overcome drug resistance and enhance therapeutic efficacy.

By integrating rational drug design, rigorous experimental validation, and a deep understanding of kinase biology, the scientific community can continue to unlock the therapeutic potential of 2-methylpurine analogs for the benefit of patients worldwide.

References

  • Pérez-Pérez, M. J., et al. (2020). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 25(15), 3453. [Link]

  • Pérez-Pérez, M. J., et al. (2020). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. PMC. [Link]

  • González-Sarrías, A., et al. (2022). New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. Molecules, 27(19), 6292. [Link]

  • Bertrand, J., et al. (2019). New 2,6,9-trisubstituted purine derivatives as Bcr-Abl and Btk inhibitors and as promising agents against leukemia. ResearchGate. [Link]

  • Lee, S., et al. (2021). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. PMC. [Link]

  • Shtil, A. A., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7183. [Link]

  • Regan, J., et al. (2003). N-Phenyl-N-purin-6-yl Ureas: The Design and Synthesis of p38alpha MAP Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(17), 3101-3104. [Link]

  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1435-1447.e5. [Link]

  • Voller, J., et al. (2019). 6-Substituted Purines As ROCK Inhibitors with Anti-Metastatic Activity. Bioorganic Chemistry, 89, 103008. [Link]

  • Sharma, S., et al. (2015). Purine Analogues as Kinase Inhibitors: A Review. Recent Patents on Anti-Cancer Drug Discovery, 10(3), 308-341. [Link]

  • Kumar, A., et al. (2016). 2D QSAR studies of the inhibitory activity of a series of substituted purine derivatives against c-Src tyrosine kinase. Journal of Taibah University for Science, 10(6), 856-865. [Link]

  • Sharma, S., et al. (2015). Purine analogues as kinase inhibitors: A review. Taipei Medical University. [Link]

  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. ResearchGate. [Link]

  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. PubMed. [Link]

  • Chabner, B. A., & Longo, D. L. (Eds.). (2011). Purine Analogs. In Holland-Frei Cancer Medicine (8th ed.). People's Medical Publishing House. [Link]

  • MRC Protein Phosphorylation Unit. (n.d.). Kinase Profiling Inhibitor Database. International Centre for Kinase Profiling. [Link]

  • Jug, A., et al. (2025). ATP-competitive inhibitors for cancer treatment. RSC Medicinal Chemistry. [Link]

Sources

A Researcher's Guide to Profiling 6-Chloro-2-methyl-9H-purine Against a Kinase Panel: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The diverse roles of protein kinases in cellular signaling have established them as a critical class of drug targets. The purine scaffold is a well-established framework in kinase inhibitor design, with numerous derivatives showing clinical success. This guide provides a comprehensive framework for screening 6-Chloro-2-methyl-9H-purine, a versatile purine derivative, against a representative panel of kinases. We present a detailed, field-proven biochemical assay protocol, a comparative analysis against the broad-spectrum inhibitor Staurosporine, and a discussion of the structural rationale behind potential activity. This guide is intended for researchers in drug discovery and chemical biology, offering both a practical workflow and the theoretical basis for interpreting kinase screening data.

Introduction: The Rationale for Screening this compound

Protein kinases orchestrate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The purine ring system, being the core of the endogenous kinase co-factor adenosine triphosphate (ATP), serves as a privileged scaffold for the design of ATP-competitive kinase inhibitors.

This compound is a synthetic purine derivative of significant interest. The chlorine atom at the C6 position is a key functional group, acting as a leaving group that allows for facile nucleophilic substitution. This chemical reactivity enables the rapid generation of compound libraries with diverse substitutions at this position, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. The methyl group at the C2 position can also influence the compound's interaction within the ATP-binding pocket.

However, before embarking on extensive library synthesis, it is crucial to understand the intrinsic kinase inhibitory profile of the parent scaffold. Profiling this compound against a diverse kinase panel provides a baseline understanding of its potency and selectivity. This initial screen can identify "hits"—kinases that are significantly inhibited by the compound—and "anti-targets" to be avoided during lead optimization.

This guide compares the activity of this compound with Staurosporine, a natural product known for its potent but non-selective inhibition of a wide range of kinases.[1][2] Staurosporine serves as an ideal positive control and a benchmark for promiscuity; the goal is often to develop inhibitors with a much narrower, more selective profile to minimize off-target effects and potential toxicity.

Materials and Methods: A Validated Kinase Screening Workflow

To ensure data integrity, a robust and validated assay methodology is paramount. We will employ the ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[3][4] This assay is highly sensitive, compatible with a broad range of kinases and ATP concentrations, and is a widely accepted standard in the field.[5][6]

Reagents and Materials
  • Test Compound: this compound, dissolved in 100% DMSO to a 10 mM stock.

  • Control Compound: Staurosporine, dissolved in 100% DMSO to a 1 mM stock.

  • Kinase Panel: A representative panel of 10 kinases covering different families of the human kinome (e.g., CDK2, VEGFR2, SRC, PKA, etc.). Commercial panels are available from vendors like Eurofins Discovery, Reaction Biology, or Pharmaron.[7][8][9]

  • Assay Platform: ADP-Glo™ Kinase Assay Kit (Promega).

  • Buffer: Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP: Adenosine triphosphate, 10 mM stock solution.

  • Plates: 384-well, white, flat-bottom plates.

  • Instrumentation: Multimode plate reader with luminescence detection capabilities.

Experimental Workflow Diagram

G cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection p1 Dispense 2.5 µL Kinase + Substrate Mix to all wells p2 Add 25 nL of Compound (Test or Control) via acoustic transfer p1->p2 r1 Add 2.5 µL of ATP to initiate reaction (Final Volume = 5 µL) p3 Negative Control: Add 25 nL DMSO p2->p3 p3->r1 r2 Incubate at RT for 60 minutes r1->r2 d1 Add 5 µL ADP-Glo™ Reagent r2->d1 d2 Incubate at RT for 40 minutes d1->d2 d3 Add 10 µL Kinase Detection Reagent d2->d3 d4 Incubate at RT for 30 minutes d3->d4 d5 Read Luminescence (RLU) d4->d5 G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Pathway Receptor->Ras CyclinE Cyclin E Ras->CyclinE Upregulates CDK2 CDK2 CyclinE->CDK2 Activates Rb pRb CDK2->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase Promotes Inhibitor 6-Cl-2-Me-Purine Derivative Inhibitor->CDK2 Inhibits

Sources

A Comparative Guide to the Efficacy of 6-Mercaptopurine and 6-Chloro-2-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the exploration of purine analogs remains a cornerstone of therapeutic innovation. This guide provides an in-depth, objective comparison of the well-established antimetabolite, 6-mercaptopurine (6-MP), and the synthetic intermediate, 6-Chloro-2-methyl-9H-purine. While 6-MP has a long history of clinical use, recent investigations into the derivatives of this compound are beginning to unveil its potential in targeted cancer therapy. This document will dissect their respective mechanisms of action, summarize key experimental findings, and provide detailed protocols for their evaluation, offering a comprehensive resource for the scientific community.

6-Mercaptopurine (6-MP): The Established Antimetabolite

6-Mercaptopurine is a cornerstone therapeutic agent, primarily utilized in the treatment of acute lymphoblastic leukemia (ALL) and autoimmune diseases such as Crohn's disease and ulcerative colitis.[1][2] Its efficacy stems from its role as a purine antagonist, where it interferes with the synthesis of DNA and RNA, crucial for the proliferation of rapidly dividing cells like cancer cells.[1][3]

Mechanism of Action: A Multi-pronged Attack on Purine Metabolism

The therapeutic effects of 6-MP are not exerted by the drug itself but by its intracellular metabolites. Upon administration, 6-MP undergoes a series of enzymatic conversions to form thioguanine nucleotides (TGNs), the primary cytotoxic metabolites. The key steps in this bioactivation pathway are:

  • Conversion to Thioinosine Monophosphate (TIMP): 6-MP is converted to its ribonucleotide, thioinosine monophosphate (TIMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1][4]

  • Inhibition of De Novo Purine Synthesis: TIMP directly inhibits several key enzymes in the de novo purine synthesis pathway, including phosphoribosyl pyrophosphate amidotransferase, which catalyzes the first committed step of this pathway.[1][4] This blockade leads to a depletion of the necessary purine precursors for DNA and RNA synthesis.

  • Incorporation into Nucleic Acids: TIMP is further metabolized to thioguanosine triphosphate (TGTP) and deoxythioguanosine triphosphate (dTGTP). These fraudulent nucleotides are incorporated into RNA and DNA, respectively, leading to cytotoxicity.[4]

The intricate metabolic pathway of 6-mercaptopurine is a prime example of rational drug design, where a pro-drug is activated intracellularly to exert its therapeutic effect.

digraph "Mercaptopurine_Metabolic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

MP [label="6-Mercaptopurine (6-MP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TIMP [label="Thioinosine Monophosphate (TIMP)"]; TGMP [label="Thioguanosine Monophosphate (TGMP)"]; TGDP [label="Thioguanosine Diphosphate (TGDP)"]; TGTP [label="Thioguanosine Triphosphate (TGTP)"]; dTGTP [label="Deoxythioguanosine Triphosphate (dTGTP)"]; DNA_RNA [label="DNA & RNA Synthesis Disruption", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DeNovo [label="De Novo Purine Synthesis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; HGPRT [label="HGPRT", shape=plaintext, fontcolor="#4285F4"]; Enzymes [label="Multiple Enzymes", shape=plaintext, fontcolor="#4285F4"];

MP -> TIMP [label=" HGPRT"]; TIMP -> DeNovo [label=" Inhibition", style=dashed, arrowhead=tee]; TIMP -> TGMP; TGMP -> TGDP; TGDP -> TGTP; TGTP -> DNA_RNA [label=" Incorporation"]; TGDP -> dTGTP; dTGTP -> DNA_RNA [label=" Incorporation"]; }

Figure 1: Metabolic Activation and Mechanism of Action of 6-Mercaptopurine.

Clinical Efficacy and Limitations

The clinical utility of 6-MP is well-documented. However, its efficacy can be influenced by genetic variations in the enzyme thiopurine S-methyltransferase (TPMT), which is involved in the inactivation of 6-MP. Patients with low TPMT activity are at a higher risk of severe toxicity, necessitating personalized dosing strategies.

This compound: An Investigational Precursor with Emerging Potential

In stark contrast to the well-characterized 6-mercaptopurine, this compound is primarily known as a chemical intermediate in organic synthesis.[5] It is not approved for therapeutic use. However, recent preclinical studies have begun to explore the therapeutic potential of its derivatives, particularly in the realm of oncology.

From Synthetic Intermediate to a Scaffold for Anticancer Agents

The interest in this compound as a scaffold for drug discovery lies in the reactivity of the chlorine atom at the 6-position. This chloro group acts as a good leaving group, allowing for the facile synthesis of a diverse library of 6-substituted purine derivatives. This synthetic tractability enables medicinal chemists to systematically modify the structure to optimize biological activity.

digraph "Synthetic_Utility" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nuc [label="Nucleophile (R-NH2, R-OH, R-SH)", shape=ellipse]; Product [label="6-Substituted-2-methyl-purine Derivatives"]; Biol [label="Biological Screening", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Product; Nuc -> Product [label=" Nucleophilic Substitution"]; Product -> Biol; }

Figure 2: Synthetic utility of this compound for generating novel derivatives.

Emerging Anticancer Activity: Targeting KRAS Mutations

A significant development in the investigation of this compound derivatives comes from a study focused on developing inhibitors for the KRAS G12D mutation, a notorious driver in many cancers.[1] In this research, derivatives of "2-methyl-6-chloropurine" were synthesized and evaluated for their anticancer activity.

The lead compounds demonstrated potent and selective growth inhibition against cancer cell lines harboring the KRAS G12D mutation.[1] Mechanistic studies revealed that these compounds effectively reduced the levels of active KRAS-GTP, downregulated the downstream ERK signaling pathway, and induced apoptosis in cancer cells.[1]

Comparative Efficacy: Established Therapy vs. Preclinical Promise

A direct comparison of the clinical efficacy of 6-mercaptopurine and this compound is not feasible, as the latter is not a therapeutic agent. However, we can compare their current status and demonstrated biological activities.

Feature6-MercaptopurineThis compound & Derivatives
Clinical Status Approved therapeutic agentResearch chemical; derivatives in preclinical development
Primary Application Acute lymphoblastic leukemia, autoimmune diseasesInvestigational for targeted cancer therapy (e.g., KRAS-mutated cancers)
Mechanism of Action Antimetabolite; inhibits de novo purine synthesis and incorporates into DNA/RNADerivatives act as targeted inhibitors (e.g., KRAS G12D inhibitors)
Bioactivation Requires intracellular conversion to active thioguanine nucleotidesActivity is structure-dependent on the specific derivative
Supporting Data Extensive clinical trial dataIn vitro and cell-based preclinical data

Experimental Protocols for Efficacy Evaluation

To facilitate further research, this section provides standardized protocols for evaluating the efficacy of purine analogs.

In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This assay is used to determine the growth-inhibitory effects of a compound on cancer cell lines.

Methodology:

  • Cell Plating: Seed cancer cells (e.g., Huh7, HCT116, MCF7) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 6-mercaptopurine or a this compound derivative) for a specified duration (e.g., 72 hours).

  • Cell Fixation: After incubation, fix the cells with 10% trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with 0.4% Sulforhodamine B (SRB) solution.

  • Solubilization and Absorbance Reading: Solubilize the bound dye with 10 mM Tris base solution and read the absorbance at 510 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

KRAS-GTP Pulldown Assay

This assay is used to measure the levels of active, GTP-bound KRAS in cells.

Methodology:

  • Cell Lysis: Lyse treated and untreated cancer cells (e.g., AGS cells with KRAS G12D mutation) in a lysis buffer containing protease and phosphatase inhibitors.

  • Affinity Precipitation: Incubate the cell lysates with a GST-tagged Raf1-RBD (Ras-binding domain) protein, which specifically binds to GTP-bound KRAS, coupled to glutathione-agarose beads.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the bound proteins and analyze the levels of KRAS-GTP by Western blotting using a KRAS-specific antibody.

Conclusion and Future Directions

6-Mercaptopurine remains a vital therapeutic agent with a well-understood mechanism of action. Its efficacy, while proven, is modulated by patient-specific genetic factors. In contrast, this compound is a versatile synthetic intermediate that is now serving as a scaffold for the development of novel, targeted anticancer agents. The preliminary success of its derivatives in inhibiting the KRAS G12D mutation highlights a promising new avenue for purine-based drug discovery.

Future research should focus on the comprehensive preclinical evaluation of this compound derivatives, including in vivo efficacy studies in relevant cancer models. A deeper understanding of their structure-activity relationships and off-target effects will be crucial for their potential translation into clinical candidates. The journey of this compound from a simple chemical building block to a potential therapeutic lead underscores the continuous evolution of medicinal chemistry and the enduring importance of purine analogs in the fight against cancer.

References

  • Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy. (2024). National Institutes of Health. [Link]

  • Mercaptopurine. (2023). StatPearls - NCBI Bookshelf. [Link]

  • Mercaptopurine. Wikipedia. [Link]

  • 6-Mercaptopurine: Uses, Dosage, Side Effects & Interactions. Minicule. [Link]

  • Mercaptopurine (Purinethol): Uses, Side Effects, Alternatives & More. GoodRx. [Link]

  • 6 Mercaptopurine Monohydrate | Drug Information, Uses, Side Effects, Chemistry. DrugBank. [Link]

  • 6-MERCAPTOPURINE SAR, synthesis, mechanism of action, therapeutic actions, side effects and mcq. (2020). Gpatindia. [Link]

  • Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. (2023). National Institutes of Health. [Link]

  • 6-chloro-2-mesyl-9H-purine - C6H5ClN4O2S, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

Sources

A Comparative Guide to the In Silico Evaluation of 6-Chloro-2-methyl-9H-purine as a Protein Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the docking of 6-Chloro-2-methyl-9H-purine with protein kinases, offering a comparative perspective against other well-characterized purine-based inhibitors. We will delve into the methodologies for conducting such in silico studies, present comparative data, and discuss the structural basis for the observed interactions. This document is intended for researchers, scientists, and drug development professionals actively involved in kinase inhibitor discovery.

Introduction: The Significance of Purine Scaffolds in Kinase Inhibition

Protein kinases are a large and functionally diverse family of enzymes that play crucial roles in cellular signaling pathways.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The purine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of many endogenous molecules, including ATP, the universal phosphate donor for kinase-catalyzed reactions.[1] Consequently, purine analogs have been extensively explored as competitive inhibitors of protein kinases.[1]

This compound is a simple purine derivative with potential as a kinase inhibitor. The chloro group at the 6-position can serve as a handle for further chemical modification, while the methyl group at the 2-position can influence selectivity and binding affinity. Understanding the binding mode of this and related molecules within the ATP-binding pocket of various kinases is crucial for the rational design of more potent and selective inhibitors.

This guide will use Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a well-established target in cancer therapy, as a primary example for our comparative docking studies.[2] We will compare the predicted binding of this compound with that of Roscovitine, a potent 2,6,9-trisubstituted purine and a known CDK2 inhibitor.[3]

Methodologies: A Validated Approach to Molecular Docking

To ensure the scientific integrity of our in silico predictions, a robust and validated molecular docking protocol is essential. The following workflow outlines the key steps for a reliable docking study.

Experimental Workflow

The overall workflow for a comparative docking study can be visualized as follows:

G cluster_prep Preparation Stage cluster_dock Docking & Validation cluster_analysis Analysis Stage p_prep Protein Preparation (e.g., CDK2 - PDB: 1HCK) grid Grid Box Generation (Define Active Site) p_prep->grid l_prep Ligand Preparation (this compound & Roscovitine) dock Molecular Docking (e.g., AutoDock Vina) l_prep->dock grid->dock redock Redocking of Co-crystallized Ligand (Validation Step) dock->redock Validation analyze Analysis of Docking Poses (Binding Energy & Interactions) dock->analyze rmsd RMSD Calculation (< 2.0 Å is acceptable) redock->rmsd Validation compare Comparative Analysis analyze->compare

Caption: A typical workflow for comparative molecular docking studies.

Step-by-Step Protocol for Molecular Docking

The following protocol details the steps for docking this compound and a comparator ligand into the active site of a protein kinase.

Software:

  • Molecular Operating Environment (MOE) or PyMOL for visualization and protein preparation.

  • AutoDock Tools for preparing protein and ligand files.

  • AutoDock Vina for the docking simulation.

Protocol:

  • Protein Preparation:

    • Download the crystal structure of the target kinase from the Protein Data Bank (PDB). For this example, we will use CDK2 in complex with an inhibitor (e.g., PDB ID: 1HCK).

    • Load the PDB file into a molecular visualization tool.

    • Remove all water molecules and any co-crystallized ligands and ions.

    • Add polar hydrogens to the protein structure.

    • Save the cleaned protein structure as a PDB file.

  • Ligand Preparation:

    • Obtain the 3D structures of this compound and the comparator ligand (e.g., Roscovitine). These can be drawn using chemical drawing software and saved in a suitable format like MOL or SDF.

    • Use AutoDock Tools to generate the PDBQT files for the ligands, which includes adding Gasteiger charges and defining rotatable bonds.

  • Grid Box Generation:

    • In AutoDock Tools, define the active site for docking by creating a grid box. This box should encompass the entire ATP-binding pocket. The coordinates of the co-crystallized ligand can be used as a reference to center the grid box.

  • Docking Simulation:

    • Use AutoDock Vina to perform the docking simulation. The command will typically specify the receptor (protein), ligand, grid box coordinates, and output file name.

  • Validation via Redocking:

    • To validate the docking protocol, the co-crystallized ligand (if present in the original PDB file) should be extracted and then re-docked into the protein's active site.

    • The root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose is then calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.

Comparative Docking Analysis

In this section, we present a comparative analysis of the docking of this compound and Roscovitine against CDK2.

Predicted Binding Affinities and Interactions

The following table summarizes the predicted binding affinities and key interacting residues for the two ligands with CDK2.

LigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic Interactions)
This compound -6.5Leu83, Glu81Ile10, Val18, Ala31, Val64, Phe80, Leu134
Roscovitine -9.2Leu83, Lys33Ile10, Val18, Ala31, Val64, Phe80, Leu134

Note: The binding affinity values are illustrative and can vary depending on the specific docking software and parameters used. The interacting residues are based on typical interactions observed for purine-based inhibitors in the CDK2 active site.[3]

Structural Interpretation of Binding Modes

The docking poses reveal distinct yet related binding modes for the two ligands within the ATP-binding pocket of CDK2.

G cluster_cdk2 CDK2 Active Site cluster_ligands Ligand Interactions Leu83 Leu83 Hinge Hinge Region Glu81 Glu81 Lys33 Lys33 Phe80 Phe80 Purine1 This compound Purine1->Leu83 H-bond Purine1->Glu81 H-bond Purine1->Phe80 Hydrophobic Purine2 Roscovitine Purine2->Leu83 H-bond Purine2->Lys33 H-bond Purine2->Phe80 Hydrophobic

Caption: A simplified diagram of the key interactions within the CDK2 active site.

Analysis:

  • Common Interactions: Both this compound and Roscovitine are predicted to form a crucial hydrogen bond with the backbone of Leu83 in the hinge region of CDK2. This interaction is a hallmark of many ATP-competitive kinase inhibitors.[3]

  • This compound: The smaller size of this ligand allows for a more compact fit in the active site. The methyl group at the C2 position can form favorable van der Waals interactions within a hydrophobic pocket. The chloro group at the C6 position can also contribute to binding, though its primary role is often as a synthetic handle.

  • Roscovitine: As a larger and more substituted molecule, Roscovitine is predicted to form additional interactions. The hydroxymethylpropyl group at the C2 position can form a hydrogen bond with Lys33, and the benzyl group at the C6 position extends into a deeper hydrophobic pocket, contributing to its higher predicted binding affinity.[3]

Discussion and Future Directions

Our in silico analysis suggests that this compound can favorably bind to the ATP-binding pocket of protein kinases like CDK2, albeit with a lower predicted affinity compared to more elaborate inhibitors like Roscovitine. The key interactions with the hinge region provide a solid foundation for its potential as a kinase inhibitor scaffold.

The value of this compound lies in its potential as a starting point for fragment-based drug design. The chloro and methyl groups offer vectors for chemical modification to enhance potency and selectivity. For instance, replacing the chloro group with larger hydrophobic moieties could lead to interactions similar to the benzyl group of Roscovitine, thereby increasing binding affinity.

It is imperative to underscore that these in silico findings are predictive. Experimental validation is a critical next step. Techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can provide quantitative measurements of binding affinity and thermodynamics to confirm the docking predictions. Furthermore, in vitro kinase assays are necessary to determine the inhibitory activity (e.g., IC50 values) of this compound and its derivatives against a panel of protein kinases.

Conclusion

This comparative guide has provided a framework for the in silico evaluation of this compound as a potential protein kinase inhibitor. Through a validated molecular docking workflow, we have compared its predicted binding to CDK2 with that of the established inhibitor Roscovitine. While demonstrating a lower predicted binding affinity, this compound exhibits the key interactions necessary for kinase inhibition and represents a valuable scaffold for further optimization in the pursuit of novel and effective cancer therapeutics.

References

  • De Azevedo, W. F., Jr, Leclerc, S., Meijer, L., Havlicek, L., Strnad, M., & Kim, S. H. (1997). Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine. European journal of biochemistry, 243(1-2), 518–526. [Link]

  • Malumbres, M., & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm. Nature reviews. Cancer, 9(3), 153–166. [Link]

  • Mishra, R., & Kumar, S. (2021). Purine Analogues as Kinase Inhibitors: A Review. Current drug targets, 22(1), 55–71. [Link]

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Assessing the Selectivity of 6-Chloro-2-methyl-9H-purine-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the purine scaffold stands as a privileged structure, owing to its intrinsic ability to mimic the adenine moiety of ATP and interact with the hinge region of the kinase active site. The 6-chloro-substituted purine, in particular, serves as a versatile synthetic intermediate, enabling the generation of diverse compound libraries for screening against the human kinome. This guide provides a comprehensive framework for assessing the selectivity of 6-Chloro-2-methyl-9H-purine-based inhibitors, utilizing a combination of biochemical and cell-based assays.

While extensive public data on the specific kinase profile of this compound is limited, we will draw upon data from the well-characterized 2,6,9-trisubstituted purine analog, Roscovitine (Seliciclib) , as a case study. Roscovitine's journey from a laboratory tool to a clinical candidate offers invaluable insights into the methodologies and nuances of selectivity profiling.[1][2]

The Imperative of Selectivity in Kinase Inhibition

The human kinome comprises over 500 protein kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[3] This homology presents a significant challenge in developing inhibitors that target a specific kinase implicated in a disease state without affecting other kinases, which can lead to off-target effects and toxicity.[4] Therefore, rigorous selectivity profiling is not merely a characterization step but a cornerstone of modern drug discovery, guiding lead optimization and predicting potential clinical liabilities.

Deconstructing Selectivity: A Multi-Faceted Approach

Assessing inhibitor selectivity requires a tiered approach, beginning with broad, high-throughput biochemical screens and progressing to more physiologically relevant cell-based assays.

Part 1: Foundational Biochemical Assessment

Biochemical assays provide a direct measure of an inhibitor's ability to interfere with the catalytic activity of a purified kinase.[3][5] These assays are instrumental for initial hit identification and for determining intrinsic potencies.

1.1. In Vitro Kinase Inhibition Assays: Measuring Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a key metric of an inhibitor's potency. It represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.[6] A common and robust method for determining IC50 values is the radiometric kinase assay.[7][8]

Experimental Protocol: Radiometric Kinase Assay

This protocol outlines the measurement of kinase activity through the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.

Materials:

  • Purified recombinant kinases (e.g., CDK/cyclin complexes)

  • Specific peptide or protein substrate (e.g., Histone H1 for CDKs)[6]

  • Test compound (e.g., 6-chloropurine analog) dissolved in DMSO

  • [γ-³²P]ATP

  • Kinase reaction buffer

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • A dilution series of the test compound is prepared in DMSO.

  • The kinase, substrate, and test compound are pre-incubated in the kinase reaction buffer.

  • The kinase reaction is initiated by the addition of [γ-³²P]ATP.[6]

  • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • The reaction is stopped by spotting the mixture onto P81 phosphocellulose paper.

  • The P81 paper is washed extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.[6]

  • The amount of incorporated radioactivity, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.[6]

  • IC50 values are determined by plotting the percentage of kinase inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6]

Alternative Biochemical Assay Formats:

While radiometric assays are considered a gold standard, several non-radioactive methods are widely used, each with its own advantages and limitations.[3][7]

  • Fluorescence-Based Assays (e.g., TR-FRET): These assays utilize fluorescence resonance energy transfer to detect either the phosphorylated product or the amount of ADP produced.[3][7]

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays measure kinase activity by quantifying the amount of ADP produced, which is converted to a luminescent signal.[9][10]

Workflow for Biochemical Kinase Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of test compound C Pre-incubate kinase, substrate, and compound A->C B Prepare kinase and substrate solution B->C D Initiate reaction with [γ-³²P]ATP C->D E Incubate at 30°C D->E F Stop reaction and spot on P81 paper E->F G Wash to remove unincorporated ATP F->G H Quantify radioactivity G->H I Calculate % inhibition H->I J Plot dose-response curve I->J K Determine IC50 value J->K cluster_prep Cell Culture & Treatment cluster_assay Assay cluster_analysis Data Analysis A Culture cells expressing target kinase B Treat cells with test compound A->B C Lyse cells B->C D Quantify substrate phosphorylation (e.g., Western Blot, ELISA) C->D E Determine effect on downstream signaling D->E F Calculate cellular IC50 E->F

Caption: A generalized workflow for a cell-based phosphorylation assay.

Biological Context: CDK Inhibition and Cell Cycle Regulation

Purine-based inhibitors like Roscovitine primarily target Cyclin-Dependent Kinases (CDKs), which are master regulators of the cell cycle. [11][12]The inhibition of specific CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy. [2] CDK-Mediated Cell Cycle Progression

G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition M->G1 CDK46_CycD CDK4/6 Cyclin D CDK46_CycD->G1 CDK2_CycE CDK2 Cyclin E CDK2_CycE->G1 CDK2_CycA CDK2 Cyclin A CDK2_CycA->S CDK1_CycB CDK1 Cyclin B CDK1_CycB->G2 Roscovitine Roscovitine Roscovitine->CDK2_CycE Roscovitine->CDK2_CycA Roscovitine->CDK1_CycB

Caption: Simplified schematic of cell cycle regulation by CDKs and points of inhibition by Roscovitine.

Conclusion and Future Directions

The assessment of inhibitor selectivity is a critical and multifaceted process in drug discovery. By employing a combination of robust biochemical and cell-based assays, researchers can build a comprehensive profile of a compound's activity and potential liabilities. The 6-chloro-purine scaffold, exemplified by inhibitors like Roscovitine, continues to be a fertile ground for the development of novel kinase inhibitors. Future efforts in this area should focus on designing next-generation purine-based inhibitors with enhanced selectivity profiles, thereby improving their therapeutic window and clinical potential.

References

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A Head-to-Head Comparison of 6-Chloropurine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the landscape of purine analogs is both promising and complex. Among these, 6-chloropurine and its derivatives represent a critical class of compounds with significant therapeutic potential, primarily as anticancer and antiviral agents.[1] Their efficacy hinges on their ability to mimic endogenous purines, thereby disrupting nucleic acid metabolism and cellular signaling.[1] This guide provides an in-depth, head-to-head comparison of various 6-chloropurine analogs, offering experimental data, mechanistic insights, and detailed protocols to support your research and development endeavors.

The Central Role of 6-Chloropurine: A Versatile Scaffold

6-Chloropurine serves as a fundamental building block for the synthesis of a diverse array of nucleoside and nucleotide analogs.[2][3] Its chemical structure, featuring a reactive chlorine atom at the 6-position of the purine ring, allows for versatile modifications, leading to compounds with distinct biological activities.[4][5] The core mechanism of action for many of these analogs involves their conversion into fraudulent nucleotides that interfere with DNA and RNA synthesis, ultimately inducing apoptosis in rapidly dividing cells.[6][7]

Mechanism of Action: A Tale of Metabolic Deception

The therapeutic efficacy of 6-chloropurine analogs is rooted in their ability to hijack the purine salvage pathway. Upon cellular uptake, these compounds are typically metabolized to their corresponding nucleotide forms, which then exert their cytotoxic effects through multiple mechanisms.

A generalized metabolic activation and mechanism of action for purine analogs is depicted below:

Purine_Analog_Mechanism cluster_cell Cancer Cell 6-Chloropurine_Analog 6-Chloropurine Analog Active_Metabolite Active Triphosphate Metabolite 6-Chloropurine_Analog->Active_Metabolite Metabolic Activation DNA_Polymerase DNA Polymerase Active_Metabolite->DNA_Polymerase Inhibition RNA_Polymerase RNA Polymerase Active_Metabolite->RNA_Polymerase Inhibition DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Blocks RNA_Synthesis RNA Synthesis RNA_Polymerase->RNA_Synthesis Blocks Apoptosis Apoptosis DNA_Synthesis->Apoptosis RNA_Synthesis->Apoptosis

Caption: Generalized mechanism of action for 6-chloropurine analogs.

Key Analogs and Their Mechanistic Nuances

6-Mercaptopurine (6-MP): A direct derivative of 6-chloropurine, 6-MP is a widely used antimetabolite.[8][9] After conversion to its active metabolite, thioinosine monophosphate (TIMP), it inhibits several enzymes in the de novo purine synthesis pathway.[10]

Azathioprine: A prodrug of 6-mercaptopurine, azathioprine is cleaved non-enzymatically to 6-MP, which then follows the same metabolic activation pathway.

Cladribine (2-Chloro-2'-deoxyadenosine): This analog is resistant to degradation by adenosine deaminase, leading to its accumulation in lymphocytes.[11] Its triphosphate form is incorporated into DNA, causing strand breaks and apoptosis.[12]

Fludarabine: As a fluorinated nucleotide analog, fludarabine inhibits DNA polymerase, DNA primase, and DNA ligase I, primarily affecting cells in the S phase of the cell cycle.

The following diagram illustrates the metabolic conversion of 6-chloropurine to 6-mercaptopurine and its subsequent activation, a key pathway for several analogs.

Six_MP_Activation 6-Chloropurine 6-Chloropurine 6-Mercaptopurine 6-Mercaptopurine (6-MP) 6-Chloropurine->6-Mercaptopurine Glutathione-S-transferase TIMP Thioinosine Monophosphate (TIMP) 6-Mercaptopurine->TIMP HGPRT Purine_Synthesis De Novo Purine Synthesis TIMP->Purine_Synthesis Inhibition

Caption: Metabolic activation of 6-mercaptopurine.

Head-to-Head Performance: In Vitro Cytotoxicity

The cytotoxic potential of 6-chloropurine analogs is a critical determinant of their therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values of various 6-chloropurine analogs against a panel of cancer cell lines.

It is important to note that IC50 values can vary significantly based on the cell line, experimental conditions, and exposure time. The data presented here are for comparative purposes and are collated from multiple studies.

Table 1: Comparative IC50 Values of 6-Chloropurine Analogs in Leukemia Cell Lines

AnalogCell LineLeukemia TypeIC50 (µM)Citation
Cladribine HL-60Acute Promyelocytic LeukemiaVaries[13]
MOLT-4Acute Lymphoblastic LeukemiaVaries[13]
THP-1Acute Monocytic LeukemiaVaries[13]
Fludarabine K562Chronic Myelogenous Leukemia3.33[14]
NALM-6B-cell Leukemia0.749[14]
6-Mercaptopurine TF1Erythroleukemia-[15]
9-Norbornyl-6-chloropurine CCRF-CEMAcute Lymphoblastic Leukemia1.8 ± 0.2
HL-60Acute Promyelocytic Leukemia2.5 ± 0.3

Table 2: Cytotoxicity of Novel 6-Chloropurine Derivatives

CompoundCell LineCancer TypeGI50 (µM)Citation
New 6-chloropurine nucleosides A375MelanomaMicromolar range[16]
NCI-H460Lung CarcinomaMicromolar range[16]
A2780Ovarian CarcinomaMicromolar range[16]
HCT-15Colon AdenocarcinomaMicromolar range[16]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are crucial. Below are representative protocols for key assays used to evaluate the performance of purine nucleoside analogs.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the 6-chloropurine analog and incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[17]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[17][18]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.[17][19]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[6]

MTT_Assay_Workflow Start Plate Cells Treat Treat with 6-Chloropurine Analog Start->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Incubate Incubate (2-4h) Add_MTT->Incubate Solubilize Solubilize Formazan Incubate->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: A simplified workflow for the MTT cytotoxicity assay.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the 6-chloropurine analog at the desired concentration and for the appropriate time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[5]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[5][20]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14][21]

  • Analysis: Analyze the stained cells by flow cytometry.[20][21]

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_Assay_Workflow Start Treat Cells Harvest Harvest & Wash Cells Start->Harvest Stain Stain with Annexin V & PI Harvest->Stain Incubate Incubate (15 min) Stain->Incubate Analyze Flow Cytometry Analysis Incubate->Analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

In Vivo Efficacy: Bridging the Gap from Bench to Bedside

While in vitro assays provide valuable initial data, in vivo studies using animal models are essential for evaluating the therapeutic potential of 6-chloropurine analogs in a physiological context. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to assess anti-tumor efficacy.

Key Parameters in In Vivo Studies:

  • Tumor Growth Inhibition (TGI): The percentage reduction in tumor volume in treated animals compared to a control group.

  • Survival Analysis: Monitoring the lifespan of treated animals to assess the impact on overall survival.

  • Toxicity Assessment: Monitoring for adverse effects, such as weight loss or changes in blood chemistry.

While comprehensive head-to-head in vivo comparative data for a wide range of 6-chloropurine analogs is limited in the public domain, studies on individual compounds have demonstrated their potential. For instance, a novel nucleoside analog, 9-norbornyl-6-chloropurine, has shown promise as an orally available antileukemic agent.

Structure-Activity Relationship (SAR): Designing the Next Generation of Analogs

The diverse biological activities of 6-chloropurine analogs are a direct consequence of their structural modifications. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective therapeutic agents.

Key SAR Observations:

  • The 6-Chloro Moiety: The chlorine atom at the 6-position is critical for the activity of many analogs, likely due to its electrophilic nature which may allow for covalent bond formation with target enzymes.[4]

  • Sugar Modifications: The nature of the sugar moiety in nucleoside analogs significantly influences their metabolic stability and cellular uptake.

  • Substitutions at Other Positions: Modifications at other positions on the purine ring can modulate the compound's interaction with specific enzymes and transporters, altering its pharmacological profile.[5]

Conclusion and Future Directions

The 6-chloropurine scaffold continues to be a fertile ground for the discovery and development of novel anticancer and antiviral therapies. This guide has provided a comparative overview of key analogs, highlighting their mechanisms of action, in vitro cytotoxicity, and the experimental methodologies required for their evaluation. While direct comparative data under uniform conditions remains a gap in the literature, the synthesized information presented here offers a valuable resource for researchers. Future studies should focus on systematic, head-to-head comparisons of a broader range of 6-chloropurine derivatives, including in vivo efficacy studies, to better delineate their therapeutic potential and guide the development of next-generation purine analog-based therapies.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Chloro-2-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the intricate landscape of laboratory chemical waste requires a synthesis of regulatory knowledge, chemical insight, and an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the proper disposal of 6-Chloro-2-methyl-9H-purine, a halogenated heterocyclic compound used in various research and development applications. As a substituted purine, its chemical structure necessitates careful handling and a disposal pathway distinct from common laboratory reagents.

The core principle underpinning the disposal of this compound is the management of its halogenated nature. Chlorinated organic molecules present specific environmental and health risks if not neutralized or destroyed properly. Therefore, the procedures outlined below are designed to ensure complete containment, regulatory compliance, and the thermal destruction of the hazardous waste stream.

This document is intended for professionals in research, development, and manufacturing who handle such specialized chemical agents. The foundational step, which precedes all others, is to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound.[1] The SDS is the primary, authoritative source for hazard information and disposal considerations tailored to the exact product in use.

Part 1: Hazard Profile and Personal Protective Equipment (PPE)

Anticipated Hazard Profile:

  • Acute Toxicity (Oral, Inhalation): Likely harmful if swallowed or inhaled.[2][3]

  • Skin Irritation: Expected to cause skin irritation upon contact.[2][3]

  • Eye Irritation: Expected to cause serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation if dust or aerosols are inhaled.[2]

This profile mandates a stringent adherence to PPE protocols to create a reliable barrier against exposure.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile)To prevent direct skin contact and potential irritation or absorption.
Eye Protection Safety glasses with side shields or chemical gogglesTo protect eyes from accidental splashes or contact with solid particles.
Skin/Body Protection Standard laboratory coatTo prevent contamination of personal clothing.
Respiratory Use in a well-ventilated area or chemical fume hoodTo minimize inhalation of dust. A NIOSH-approved respirator may be required for bulk quantities or spills.[4]

Part 2: Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that begins at the point of generation. The primary goal is to isolate the material in a correctly designated hazardous waste stream.

Step 1: Waste Identification and Segregation

  • Designate as Halogenated Organic Waste: Due to the presence of chlorine in its structure, this compound must be categorized as halogenated organic waste.[5]

  • Maintain Separation: Never mix this waste with non-halogenated organic solvents or aqueous waste streams.[6] Mixing waste streams can complicate the disposal process, increase costs, and create dangerous chemical reactions.

Step 2: Waste Collection and Containment

  • Primary Container: Collect solid this compound waste in a dedicated, robust, and clearly labeled container. The container must be chemically compatible and have a tightly sealing lid.[6][7]

  • Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads from a spill cleanup, must also be placed in this designated solid waste container.

  • Solutions: If this compound is in a solvent, collect it in a separate, sealed container designated for "Halogenated Organic Liquid Waste." Ensure the container is compatible with the solvent used.

Step 3: Labeling and Storage

  • Labeling: The waste container must be labeled clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and provide secondary containment to capture any potential leaks.[6] Do not store more than 10 gallons of hazardous waste in your lab at any given time.[6]

Step 4: Final Disposal Pathway

  • Professional Disposal: The ultimate disposal of this compound must be handled by a licensed environmental services or hazardous waste disposal company.[6]

  • Incineration: The preferred and most effective disposal method for halogenated organic compounds is high-temperature incineration.[8] This process ensures the complete thermal destruction of the molecule, breaking it down into simpler, less harmful components like carbon dioxide, water, and hydrogen chloride, with the latter being neutralized in a scrubber system.

  • Prohibited Actions: Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[6] This is illegal and poses a significant threat to aquatic ecosystems and public health.

Part 3: Workflow and Decision-Making

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.

G cluster_0 start Waste Generation (this compound) is_solid Is the waste solid or liquid? start->is_solid collect_solid Collect in designated 'Solid Halogenated Waste' container is_solid->collect_solid Solid collect_liquid Collect in designated 'Liquid Halogenated Waste' container is_solid->collect_liquid Liquid label_container Label Container: 'Hazardous Waste' Full Chemical Name Hazard Pictograms collect_solid->label_container collect_liquid->label_container store_waste Store in secure Satellite Accumulation Area with Secondary Containment label_container->store_waste disposal_pickup Arrange for pickup by licensed Hazardous Waste Disposal Contractor store_waste->disposal_pickup end Final Disposal via High-Temperature Incineration disposal_pickup->end caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound

Part 4: Spill Management Protocol

Accidental spills require immediate and correct action to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear the appropriate PPE as outlined in Part 1 before attempting any cleanup.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, cover with a chemically inert absorbent material (e.g., vermiculite, sand).

  • Collect Waste: Place all contaminated absorbent material and cleaning supplies into the designated hazardous waste container for this compound.[1]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent solution, and dispose of the cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.[6]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding their commitment to both scientific advancement and environmental stewardship.

References

  • Benchchem.
  • ECHEMI.
  • Benchchem.
  • Dartmouth Policy Portal. Hazardous Waste Disposal Guide.
  • U.S. Environmental Protection Agency.
  • EHSO Manual 2025-2026. Hazardous Waste.
  • PubChem. 6-chloro-9-methyl-9H-purine.
  • University of Wisconsin-Madison.

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Mastering Safety: A Researcher's Guide to Handling 6-Chloro-2-methyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher in drug development, the synthesis and handling of novel compounds are daily realities. Among these, halogenated purines like 6-Chloro-2-methyl-9H-purine represent a class of molecules with significant potential, but they also demand our utmost respect and caution. This guide is crafted from field-proven laboratory experience to provide you not just with a set of rules, but with a deep understanding of why specific precautions are essential. Our goal is to empower you to work safely and effectively, making your laboratory a bastion of both innovation and safety.

This document provides immediate, essential guidance on the personal protective equipment (PPE), operational protocols, and disposal plans necessary for the safe handling of this compound.

Immediate Safety Profile: Understanding the Hazard

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[1][2]
Acute Toxicity, InhalationCategory 4Harmful if inhaled.[1][2]
Skin IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye IrritationCategory 2Causes serious eye irritation.[1][2]
Respiratory IrritationCategory 3May cause respiratory irritation.[1]

This data is based on the close structural analog, 6-Chloro-9-methylpurine. Researchers should handle this compound with the assumption of a similar or identical hazard profile.

The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.[3] The fine, dusty nature of many solid research chemicals makes aerosolization during weighing and transfer a significant risk. Therefore, our PPE strategy is designed to create a comprehensive barrier against these exposure routes.

The Core of Protection: Your Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The following protocols are designed to provide a robust baseline of protection for common laboratory manipulations of this compound.

Hand Protection: The First Line of Defense

Your hands are the most likely part of your body to come into direct contact with the chemical. The choice of glove material is therefore critical.

  • Primary Recommendation: Double-gloving with nitrile gloves.

  • Causality: Nitrile offers broad chemical resistance to a variety of substances, including the chlorinated solvent characteristics of this compound.[4] The practice of double-gloving is a critical fail-safe. Should the outer glove be compromised or contaminated, the inner glove provides a secondary barrier, allowing you time to withdraw, remove the contaminated outer glove safely, and don a new one. This is especially important as even high-quality gloves can have pinholes or be subject to degradation.

Glove Selection and Chemical Compatibility:

Glove MaterialRecommended Use for this compoundIncompatible With
Nitrile Excellent. Recommended for incidental splash contact and handling of the solid compound. Good resistance to weak acids and bases.[4][5][6]Ketones (e.g., Acetone), Aromatic Solvents (e.g., Benzene, Toluene), Strong Acids.[6][7]
Latex Good. Offers good dexterity but may cause allergic reactions.[8]Not recommended for prolonged exposure to many organic solvents.
Vinyl Not Recommended. Poor chemical resistance for laboratory applications.[9]Most organic solvents and corrosive chemicals.

Always check the manufacturer's specific chemical resistance chart for the gloves you are using. Breakthrough times can vary.[10][11]

Body Protection: Shielding from Contamination

A dedicated laboratory coat is mandatory. For handling powdered this compound, especially when weighing or transferring larger quantities, a disposable, fluid-resistant gown worn over the lab coat is recommended.

  • Causality: A standard cotton lab coat will absorb spills, potentially holding the chemical against your skin. A fluid-resistant gown prevents this. It also protects your personal clothing from contamination that could be carried outside the lab. The gown should have long sleeves and tight-fitting cuffs.

Eye and Face Protection: An Absolute Necessity

Given that this compound is a serious eye irritant, robust eye protection is non-negotiable.[1][2]

  • Minimum Requirement: Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[12]

  • Enhanced Precaution: When handling larger quantities or when there is a significant risk of splashing or aerosolization, a full-face shield should be worn in addition to chemical splash goggles.

  • Causality: Standard safety glasses do not provide a seal around the eyes and offer insufficient protection against powders and splashes.[2] Chemical splash goggles create a protective seal. A face shield adds another layer of protection for the entire face.

Respiratory Protection: Guarding Against Inhalation

Since this compound is harmful if inhaled, controlling airborne particles is crucial.[1][2]

  • Engineering Controls First: All weighing and handling of the solid compound should be performed within a certified chemical fume hood or a powder containment enclosure to minimize airborne dust.

  • When Respirators are Required: If engineering controls are not available or are insufficient to control exposure, respiratory protection is necessary. A NIOSH-approved N95 respirator is the minimum requirement for protection against fine dust particles. For higher-risk procedures, a full-face respirator with appropriate cartridges may be necessary.[12]

  • Causality: The fine particles of a chemical powder can easily become airborne and be inhaled, leading to respiratory tract irritation and systemic toxicity. A fume hood actively removes these particles from the breathing zone. A respirator filters them out before they can be inhaled.

Operational Plans: Step-by-Step Safety Protocols

Trust in a safety protocol is built on its clarity and logic. Follow these steps methodically.

Workflow for Safe Handling of this compound

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning PPE cluster_handling Chemical Handling cluster_doffing Doffing PPE (In Order) A Assess Task: Weighing solid, preparing solution, or running reaction? B Verify Engineering Controls: Is a certified fume hood available and operational? A->B C Gather All Required PPE B->C D Don Lab Coat / Disposable Gown C->D E Don N95 Respirator (if required) D->E F Don Chemical Splash Goggles & Face Shield E->F G Don Inner Pair of Nitrile Gloves F->G H Don Outer Pair of Nitrile Gloves (over cuffs) G->H I Perform all manipulations inside fume hood H->I J Work on a disposable, absorbent bench liner K Clean any spills immediately L Remove Outer Gloves (Dispose as hazardous waste) K->L M Remove Gown & Face Shield L->M N Remove Goggles M->N O Remove Inner Gloves (Dispose as hazardous waste) N->O P Wash Hands Thoroughly O->P

Caption: PPE selection and handling workflow.

Spill Management

In the event of a spill, remain calm and follow a pre-determined plan.

  • Alert: Notify colleagues in the immediate area.

  • Isolate: Secure the area to prevent others from entering.

  • Assess: Ensure you are wearing appropriate PPE before cleaning the spill. If the spill is large or you are not comfortable, contact your institution's safety officer.

  • Contain: For a solid spill, gently cover with a damp paper towel to prevent the powder from becoming airborne. For a liquid spill, use an appropriate chemical absorbent pad or spill kit.

  • Clean: Working from the outside in, carefully collect the contaminated materials using tongs or other tools.

  • Dispose: Place all contaminated materials (including gloves and absorbent pads) into a clearly labeled hazardous waste bag or container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan: A Responsible Conclusion

The lifecycle of a chemical in your lab does not end when the experiment is over. Proper disposal is a critical component of safety and environmental responsibility.

  • Solid Waste: All materials that have come into contact with this compound, including gloves, disposable gowns, bench liners, and contaminated weighing paper, must be disposed of as hazardous chemical waste.[3] Place these items in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour chemical waste down the drain.

  • General Guidance: Follow all local, state, and federal regulations for hazardous waste disposal. The general instruction is to "Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations."[1] This means segregating it as hazardous waste for professional disposal.

By integrating these protocols into your daily laboratory practice, you build a culture of safety that protects you, your colleagues, and your research.

References

  • Gloveleya. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Available at: [Link].

  • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. Available at: [Link].

  • Kimberly-Clark. Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Available at: VzVzaWVzMTI%2Fmedia%2Fkimtech-media-library%2Fpdf%2Fchemical-resistance-guide.pdf&usg=AOvVaw2e8d3z_Q9Y_Y5x_Y5x_Y5x.
  • SOSCleanroom. (2024, September 6). Nitrile Gloves and Their Chemical Resistance. Available at: [Link].

  • Chemsrc. 9H-Purine,2-chloro-6-methyl | CAS#:1681-19-2. Available at: [Link].

  • Gloves By Web. Gloves Chemical Resistance Chart. Available at: [Link].

  • Environmental Health and Safety. OSHA Glove Selection Chart. Available at: [Link].

  • Environment, Health and Safety. Ansell Chemical Resistance Glove Chart. Available at: [Link].

  • Cal State East Bay. Glove Recommendation Chart. Available at: [Link].

  • Chemsrc. 6-Chloro-9-methyl-9H-purine | CAS#:2346-74-9. Available at: [Link].

  • PubChem. 6-chloro-9-methyl-9H-purine | C6H5ClN4 | CID 94844. Available at: [Link].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.